2,4-Dichloro-7,8-dihydroquinolin-5(6H)-one
Description
Properties
IUPAC Name |
2,4-dichloro-7,8-dihydro-6H-quinolin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl2NO/c10-5-4-8(11)12-6-2-1-3-7(13)9(5)6/h4H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSRAYLSWTFMAPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=O)C1)C(=CC(=N2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Strategic Synthesis of 2,4-Dichloro-7,8-dihydroquinolin-5(6H)-one: A Guide for Medicinal Chemists
An In-depth Technical Guide
Abstract
This whitepaper provides a comprehensive technical guide on the synthesis of 2,4-dichloro-7,8-dihydroquinolin-5(6H)-one, a pivotal scaffold in modern drug discovery. Moving beyond a mere recitation of steps, this document elucidates the causal relationships behind experimental choices, grounding protocols in established reaction mechanisms and practical, field-proven insights. We will detail a robust two-step synthetic pathway, from the initial ring formation to the final chlorination, offering step-by-step methodologies, mechanistic discussions, and critical process controls. This guide is tailored for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile intermediate in their synthetic programs.
The Strategic Value of the Dichloro-dihydroquinolinone Core
In the landscape of medicinal chemistry, quinoline derivatives represent a "privileged scaffold," a structural framework frequently found in biologically active compounds. The specific intermediate, this compound, is of particular strategic importance. The two chlorine atoms at the C2 and C4 positions serve as versatile leaving groups, enabling differential and regioselective nucleophilic aromatic substitution (SNAr) reactions. This allows for the systematic construction of diverse chemical libraries. Furthermore, the fused cyclohexanone ring provides an additional site for chemical modification, making this molecule a powerful and flexible starting point for exploring structure-activity relationships (SAR).
A Validated Synthetic Pathway
The synthesis of the target compound is most efficiently executed via a two-stage approach: first, the construction of the heterocyclic quinolinone core, followed by a robust chlorination step. This strategy ensures high yields and purity by isolating a stable intermediate.
Visualizing the Synthetic Workflow
Caption: High-level workflow for the synthesis of the target compound.
Stage 1: Synthesis of the 4-Hydroxy-dihydroquinolinone Intermediate
The foundational step is the construction of the bicyclic quinolinone system. While several named reactions like the Conrad-Limpach and Friedländer syntheses provide routes to quinolines, a highly effective method for this specific tetrahydro-system involves the condensation of 1,3-cyclohexanedione with a suitable C3-N synthon.[1][2][3][4][5][6] A common and reliable approach is a variation of the Friedländer annulation, which involves the reaction between an o-aminoaryl ketone and a compound with an α-methylene group.[4][5][6][7]
Mechanistic Insight & Causality: The chosen protocol involves the reaction of 1,3-cyclohexanedione with 3-aminocrotononitrile. This is a classic cyclocondensation reaction. The enamine character of 3-aminocrotononitrile facilitates the initial Michael-type addition to the enone system of 1,3-cyclohexanedione. This is followed by an intramolecular cyclization where the amino group attacks one of the carbonyls. Subsequent dehydration (aromatization) of the newly formed ring leads to the stable dihydroquinolinone system. Using an acid catalyst in the subsequent hydrolysis step ensures the complete conversion of the amino group to the more stable hydroxyl group, yielding the desired intermediate.
Experimental Protocol: Synthesis of 4-Hydroxy-2-methyl-7,8-dihydroquinolin-5(6H)-one
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 1,3-cyclohexanedione (1.0 eq), 3-aminocrotononitrile (1.05 eq), and a catalytic amount of piperidine (0.1 eq) in absolute ethanol.
-
Cyclocondensation: Heat the mixture to reflux and maintain for 6-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Isolation of Amino Intermediate: Allow the reaction to cool to room temperature. The intermediate, 4-amino-2-methyl-7,8-dihydroquinolin-5(6H)-one, will often precipitate. Collect the solid by vacuum filtration and wash with cold ethanol.
-
Hydrolysis: Suspend the crude amino intermediate in a 6M solution of hydrochloric acid. Heat the mixture to reflux for 4-6 hours. This step is crucial for converting the C4-amino group to a hydroxyl group.
-
Work-up and Purification: Cool the reaction mixture in an ice bath and neutralize carefully with a saturated solution of sodium bicarbonate until the pH is ~7-8. The resulting precipitate is the desired product. Collect the solid by filtration, wash thoroughly with water, and dry under vacuum. The product, 4-hydroxy-2-methyl-7,8-dihydroquinolin-5(6H)-one, is typically obtained as an off-white solid of sufficient purity for the next step.
Stage 2: Chlorination to Yield this compound
This final transformation introduces the key reactive chlorine atoms. This is a standard and highly effective conversion for hydroxy-substituted aza-heterocycles.
Mechanistic Insight & Causality: Phosphorus oxychloride (POCl₃) is the reagent of choice for this type of dichlorination. The 4-hydroxy-dihydroquinolinone intermediate exists in tautomeric equilibrium between the enol (4-hydroxy) and keto (quinolin-4-one) forms. POCl₃ acts as both a dehydrating and chlorinating agent. The lone pair on the nitrogen atom and the oxygen of the carbonyl/hydroxyl groups attack the electrophilic phosphorus atom of POCl₃. This initiates a sequence of substitution and elimination reactions, ultimately replacing the hydroxyl/carbonyl oxygen atoms at the C2 and C4 positions with chlorine atoms.[8] The reaction is driven to completion by using POCl₃ as both the reagent and the solvent.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: (Caution: This procedure must be performed in a certified chemical fume hood with appropriate personal protective equipment). To a flask charged with 4-hydroxy-2-methyl-7,8-dihydroquinolin-5(6H)-one (1.0 eq), slowly add an excess of phosphorus oxychloride (POCl₃, 5-10 eq). The POCl₃ serves as both the chlorinating agent and the solvent.
-
Chlorination: Heat the mixture to reflux (approx. 110 °C) for 3-5 hours. Monitor the reaction by TLC (eluent: ethyl acetate/hexane) until no starting material is visible.
-
Work-up and Quenching (Critical Step): Allow the reaction mixture to cool to room temperature. In a separate, large beaker, prepare a mixture of crushed ice and water. With extreme caution and slow, portion-wise addition , pour the reaction mixture onto the stirred ice. This is a highly exothermic and vigorous reaction that will release HCl gas.
-
Neutralization and Extraction: Once the quenching is complete, carefully neutralize the acidic aqueous solution to a pH of 8-9 with a solid base like sodium carbonate or by the slow addition of a concentrated NaOH solution while cooling in an ice bath. Extract the aqueous layer three times with an organic solvent such as dichloromethane or ethyl acetate.
-
Purification: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Remove the solvent under reduced pressure. The resulting crude solid is then purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.
Data Summary and Validation
The identity and purity of the synthesized compounds must be confirmed through rigorous analytical characterization.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Appearance | Recommended Analytical Validation |
| 4-Hydroxy-2-methyl-7,8-dihydroquinolin-5(6H)-one | C₁₀H₁₁NO₂ | 177.20 | Off-white to pale yellow solid | ¹H NMR, ¹³C NMR, LC-MS |
| This compound | C₉H₇Cl₂NO | 232.07 | White to light tan solid | ¹H NMR, ¹³C NMR, LC-MS, HRMS |
Self-Validating System: The described protocols incorporate self-validating checkpoints. The consistent use of TLC ensures that each reaction is driven to completion. The distinct physical properties (solubility, Rf value) of the starting material, intermediate, and final product make chromatographic monitoring straightforward. Finally, the comprehensive characterization by NMR and mass spectrometry provides unambiguous confirmation of the molecular structure, ensuring the trustworthiness of the synthetic outcome.
Conclusion
The synthetic pathway detailed in this guide represents a reliable, scalable, and well-understood method for producing high-purity this compound. By appreciating the mechanistic underpinnings of each transformation—from the initial Friedländer-type annulation to the critical POCl₃-mediated chlorination—researchers can confidently and safely execute this synthesis. The resulting compound is a high-value, versatile platform for the development of novel therapeutics, enabling extensive SAR studies through targeted derivatization at its multiple reactive sites.
References
- 1. synarchive.com [synarchive.com]
- 2. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 3. Diversity-oriented synthesis of quinolines via Friedländer annulation reaction under mild catalytic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Friedlaender Synthesis [organic-chemistry.org]
- 8. mdpi.com [mdpi.com]
physicochemical properties of 2,4-Dichloro-7,8-dihydroquinolin-5(6H)-one
An In-depth Technical Guide to the Physicochemical Characterization of 2,4-Dichloro-7,8-dihydroquinolin-5(6H)-one
Introduction
This compound is a heterocyclic compound of interest within the broader landscape of quinoline derivatives, a class of molecules known for a wide range of biological activities. As with any compound under investigation for potential pharmaceutical applications, a thorough understanding of its physicochemical properties is a critical first step in the drug discovery and development process. These properties govern a molecule's behavior from initial formulation to its absorption, distribution, metabolism, and excretion (ADME) profile within a biological system.
This guide provides a comprehensive overview of the essential and details the established methodologies for their experimental determination. While specific experimental data for this compound is not extensively available in public literature, this document serves as a procedural framework for researchers to generate reliable and reproducible data. The focus here is not merely on the "what" but on the "how" and "why" of physicochemical characterization, offering insights into the causality behind experimental choices.
Molecular Structure and Identity
A foundational aspect of any chemical investigation is the confirmation of the molecular structure and identity of the compound .
Molecular Formula: C₉H₇Cl₂NO[1][2]
Molecular Weight: 216.06 g/mol [1]
Chemical Structure:
Caption: 2D structure of this compound.
Physicochemical Properties: A Summary for Investigation
The following table summarizes the key physicochemical properties that are critical to characterize for this compound. The subsequent sections will delve into the experimental protocols for their determination.
| Property | Symbol/Unit | Importance in Drug Development |
| Melting Point | °C | Purity assessment, solid-state stability |
| Solubility | mg/mL or µM | Bioavailability, formulation development |
| Dissociation Constant | pKa | Ionization state, absorption, distribution |
| Partition Coefficient | LogP | Lipophilicity, membrane permeability |
| Distribution Coefficient | LogD | pH-dependent lipophilicity |
Experimental Determination of Physicochemical Properties
Melting Point Determination
The melting point of a solid crystalline substance is a key indicator of its purity. A sharp melting range typically signifies a high degree of purity, whereas a broad melting range can indicate the presence of impurities.
Recommended Methodology: Capillary Method
The capillary method is a widely accepted and pharmacopeia-standard technique for melting point determination.[3][4]
Experimental Protocol:
-
Sample Preparation:
-
Ensure the sample of this compound is a fine, dry powder. If necessary, gently grind any coarse crystals using a mortar and pestle.[3]
-
Pack the powdered sample into a capillary tube to a height of approximately 3 mm.[5] This is achieved by tapping the closed end of the capillary on a hard surface.[5]
-
-
Apparatus Setup:
-
Use a modern digital melting point apparatus. These instruments provide controlled heating rates and often have video monitoring capabilities.[4]
-
Insert the packed capillary tube into the heating block of the apparatus.
-
-
Measurement:
-
Set a rapid heating rate (e.g., 10°C/min) to determine an approximate melting point.[4]
-
Allow the apparatus to cool.
-
For an accurate measurement, set the starting temperature to about 5-10°C below the approximate melting point.[4]
-
Use a slower heating rate, typically 1°C/min, to approach the melting point.[4][5]
-
Record the temperature at which the first signs of melting are observed (collapse point) and the temperature at which the entire sample has turned into a clear liquid (clear point).[4] This range is the melting point of the sample.
-
Workflow for Melting Point Determination:
Caption: Workflow for melting point determination by the capillary method.
Aqueous Solubility
Aqueous solubility is a critical determinant of a drug's bioavailability.[6] Poor solubility can lead to low absorption and, consequently, limited therapeutic efficacy. Both thermodynamic and kinetic solubility are important to assess during drug discovery.[7]
Recommended Methodology: Shake-Flask Method for Thermodynamic Solubility
The shake-flask method is considered the gold standard for determining thermodynamic (or equilibrium) solubility due to its reliability for even poorly soluble compounds.[6]
Experimental Protocol:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4).
-
Ensure that a solid excess of the compound remains undissolved.
-
Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Separation:
-
After the incubation period, separate the undissolved solid from the solution. This can be done by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).
-
-
Quantification:
-
Analyze the concentration of the dissolved compound in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[8]
-
Prepare a calibration curve using standard solutions of known concentrations to accurately quantify the solubility.
-
Ionization Constant (pKa)
The pKa is the pH at which a molecule is 50% ionized and 50% unionized.[9] For a drug molecule, its ionization state affects its solubility, permeability across biological membranes, and interaction with its target.[10]
Recommended Methodology: UV-Metric Titration
UV-metric titration is a sensitive method that is well-suited for early drug discovery when sample quantities may be limited.[10][11] It relies on the change in the UV-Vis absorbance spectrum of a compound as its ionization state changes with pH.
Experimental Protocol:
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
For the analysis, a small aliquot of the stock solution is added to a series of aqueous buffers covering a wide pH range (e.g., pH 1 to 13).[11]
-
-
Spectral Measurement:
-
Record the UV-Vis absorbance spectrum for the compound in each buffer solution using a spectrophotometer, often in a 96-well plate format for higher throughput.[11]
-
-
Data Analysis:
-
Plot the absorbance at a specific wavelength (where the change between ionized and unionized forms is maximal) against the pH of the buffer.
-
The pKa is determined by fitting the resulting sigmoidal curve to the appropriate equation (e.g., the Henderson-Hasselbalch equation). Specialized software is typically used for this analysis.
-
Partition and Distribution Coefficients (LogP and LogD)
LogP (the logarithm of the partition coefficient) is a measure of a compound's lipophilicity and is determined for the neutral form of the molecule.[12] LogD (the logarithm of the distribution coefficient) is the effective lipophilicity of a compound at a specific pH, taking into account all ionic and neutral species.[12] These parameters are crucial for predicting a drug's ability to cross cell membranes.[9]
Recommended Methodology: Shake-Flask Method for LogP/LogD
The shake-flask method is a direct and reliable way to measure the partitioning of a compound between an aqueous and an immiscible organic phase.[11]
Experimental Protocol:
-
Phase Preparation:
-
The two immiscible phases are typically n-octanol and an aqueous buffer (e.g., PBS at pH 7.4 for LogD).
-
Pre-saturate the n-octanol with the aqueous buffer and vice versa by mixing them and allowing them to separate.
-
-
Partitioning:
-
Dissolve a known amount of this compound in one of the phases (usually the one in which it is more soluble).
-
Add a known volume of the second phase.
-
Agitate the mixture vigorously to allow the compound to partition between the two phases until equilibrium is reached.
-
-
Phase Separation and Quantification:
-
Separate the two phases by centrifugation.
-
Determine the concentration of the compound in each phase using a suitable analytical technique like HPLC-UV.[11]
-
-
Calculation:
-
LogP (for the neutral molecule) = log ([Concentration in n-octanol] / [Concentration in aqueous phase])
-
LogD (at a specific pH) = log ([Total concentration in n-octanol] / [Total concentration in aqueous phase])
-
Logical Relationship of Key Physicochemical Properties:
Caption: Interdependence of key physicochemical properties influencing drug absorption.
Conclusion
References
- 1. (2,4-dichloro-6,7-dihydroquinolin-8(5H)-one CAS#: 1354303-14-2 [chemicalbook.com]
- 2. chembk.com [chembk.com]
- 3. thinksrs.com [thinksrs.com]
- 4. mt.com [mt.com]
- 5. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 6. scispace.com [scispace.com]
- 7. pharmatutor.org [pharmatutor.org]
- 8. lifechemicals.com [lifechemicals.com]
- 9. Entry-level pKa and LogP measurement [pharmaceuticalonline.com]
- 10. thesolubilitycompany.com [thesolubilitycompany.com]
- 11. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
A Technical Guide to 2,4-Dichloro-7,8-dihydroquinolin-5(6H)-one (CAS 1028330-50-8): Synthesis, Properties, and Applications in Medicinal Chemistry
Introduction and Strategic Overview
2,4-Dichloro-7,8-dihydroquinolin-5(6H)-one is a highly functionalized heterocyclic compound recognized for its role as a versatile intermediate in synthetic and medicinal chemistry.[1][2][3] Its structure, featuring a dihydroquinolinone core equipped with two distinct and reactive chlorine atoms and a ketone moiety, presents a trifecta of synthetic handles. This strategic arrangement allows for sequential and site-selective modifications, making it an invaluable building block for the construction of complex molecular architectures.[4] The quinolinone scaffold itself is a "privileged structure" in drug discovery, appearing in numerous compounds with a wide range of biological activities, including anticancer and antibacterial properties.[5][6][7] This guide provides an in-depth analysis of its properties, a robust and logically-derived synthesis protocol, its chemical reactivity, and its strategic application in the development of novel therapeutics.
Physicochemical Properties & Spectroscopic Profile
While extensive experimental data for this specific compound is not widely published, its properties can be reliably predicted based on its structure and data from analogous compounds.[4]
| Property | Value / Description | Source / Rationale |
| CAS Number | 1028330-50-8 | [4] |
| Molecular Formula | C₉H₇Cl₂NO | Based on Structure |
| Molecular Weight | 216.07 g/mol | [4] |
| Appearance | Predicted to be a white to off-white crystalline solid. | [4] |
| Solubility | Expected to be soluble in chlorinated solvents (DCM, chloroform), ethers (THF, dioxane), and polar aprotic solvents (DMF, DMSO); poorly soluble in water and nonpolar alkanes. | Chemical Analogy |
| Storage | Store in a cool, dry place away from incompatible materials. Inert atmosphere recommended for long-term storage. | Standard Practice |
Anticipated Spectroscopic Signatures:
A definitive characterization relies on a combination of spectroscopic techniques. Based on the molecular structure, the following key signals are anticipated:
-
¹H NMR: The spectrum should feature three distinct aliphatic signals in the 2.0-3.5 ppm range, corresponding to the three methylene groups (-CH₂-) at positions 6, 7, and 8. Each is expected to appear as a triplet or multiplet due to coupling. A singlet corresponding to the proton at position 3 is also expected in the aromatic region.
-
¹³C NMR: The spectrum will be characterized by a carbonyl signal (C5) above 190 ppm. Signals for the two chlorine-bearing carbons (C2 and C4) would appear in the 140-160 ppm range. The remaining aromatic and aliphatic carbons will resonate at their characteristic chemical shifts.
-
Mass Spectrometry (MS): The ESI-MS spectrum will show a characteristic isotopic pattern for a molecule containing two chlorine atoms, with a prominent [M+H]⁺ peak at m/z 216/218/220.
Retrosynthetic Analysis & Proposed Synthesis Protocol
Retrosynthetic Strategy
The retrosynthetic analysis points to a logical two-step approach starting from commercially available precursors. The dichlorinated target can be disconnected at the C-Cl bonds, leading back to a dihydroxyquinolinone intermediate. This intermediate, in turn, can be formed through a cyclocondensation reaction.
Caption: Retrosynthetic pathway for the target compound.
Proposed Synthetic Workflow
The proposed forward synthesis leverages a thermal cyclocondensation followed by a robust chlorination step. This approach is designed for efficiency and high yield of the desired intermediate.
Caption: Proposed two-step synthesis workflow.
Detailed Experimental Protocol
Step A: Synthesis of 2,4-Dihydroxy-7,8-dihydroquinolin-5(6H)-one
-
Causality: This reaction is a variation of the Conrad-Limpach quinoline synthesis, which is a reliable method for constructing the quinolinone core.[10] The reaction proceeds via initial formation of an enamine adduct between 3-aminocyclohex-2-en-1-one and malonic acid, followed by an intramolecular cyclization and dehydration at elevated temperature to yield the stable heterocyclic system.
-
Reagent Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 3-aminocyclohex-2-en-1-one (1.0 eq), malonic acid (1.1 eq), and a high-boiling point solvent such as diphenyl ether.
-
Reaction: Heat the reaction mixture to 240-250 °C. Maintain this temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Allow the mixture to cool to room temperature. The product will often precipitate from the solvent. Dilute the mixture with hexane to facilitate further precipitation.
-
Purification: Collect the solid product by vacuum filtration, wash thoroughly with hexane and then diethyl ether to remove residual solvent and byproducts. The resulting solid can be used in the next step without further purification if deemed sufficiently pure by TLC or ¹H NMR.
Step B: Synthesis of this compound (1028330-50-8)
-
Causality: The Vilsmeier-Haack reaction conditions are employed here for chlorination.[11] The quinolinone exists in tautomeric equilibrium with its dihydroxy form. Phosphorus oxychloride (POCl₃) is a powerful dehydrating and chlorinating agent that readily converts the hydroxyl/keto groups into chlorides.[9] A catalytic amount of N,N-dimethylformamide (DMF) reacts with POCl₃ to form the Vilsmeier reagent, [(CH₃)₂N=CHCl]⁺PO₂Cl₂⁻, which accelerates the chlorination of the amide/lactam at the C2 position.
-
Reagent Setup: To a flask charged with 2,4-dihydroxy-7,8-dihydroquinolin-5(6H)-one (1.0 eq), add phosphorus oxychloride (POCl₃, 5-10 eq) dropwise under an inert atmosphere (N₂ or Ar) at 0 °C.
-
Catalyst Addition: Add a catalytic amount of DMF (0.1-0.2 eq) to the suspension.
-
Reaction: Slowly warm the mixture to reflux (approx. 105-110 °C) and maintain for 4-6 hours. The reaction should become a homogenous solution as it progresses. Monitor completion by TLC or LC-MS.
-
Work-up: After cooling to room temperature, carefully pour the reaction mixture onto crushed ice with vigorous stirring. This will quench the excess POCl₃. A precipitate should form.
-
Extraction: Neutralize the aqueous slurry with a saturated solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) to a pH of 7-8. Extract the aqueous layer with a suitable organic solvent, such as dichloromethane (DCM) or ethyl acetate (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude residue can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.
Reactivity and Synthetic Utility
The synthetic power of this intermediate lies in the differential reactivity of its functional groups, allowing for controlled, stepwise elaboration.
-
C2-Cl vs. C4-Cl: Both chlorine atoms are activated towards nucleophilic aromatic substitution (SNAr). Generally, the C2 position in such systems can be more susceptible to substitution by certain nucleophiles. This differential reactivity enables selective functionalization. For instance, a Suzuki or Stille coupling could be performed at one position, followed by a Buchwald-Hartwig amination at the other.
-
C5 Ketone: The ketone provides an additional site for modification, including reduction to an alcohol, reductive amination, or formation of an enolate for subsequent alkylation.
This multi-faceted reactivity makes the compound an ideal starting point for building libraries of drug candidates for Structure-Activity Relationship (SAR) studies.[12]
Caption: Key synthetic transformations of the title compound.
Applications in Drug Discovery
The strategic value of this compound is realized in its application as a scaffold for potent and selective inhibitors targeting various biological pathways implicated in disease. The ability to rapidly generate diverse analogues is crucial in modern drug discovery.[13][14] For example, substituted quinolinone cores are central to inhibitors of Fibroblast Growth Factor Receptor (FGFR) and Poly(ADP-ribose) Polymerase (PARP), both of which are validated targets in oncology.[15][16] The precise installation of aryl, heteroaryl, and amino groups, facilitated by the dichloro intermediate, is key to achieving high potency and selectivity for such targets.
Safety and Handling
This compound is a chlorinated heterocyclic compound and should be handled with appropriate care. While specific toxicity data is unavailable, it is prudent to assume it is a potential irritant.[4] All manipulations should be performed in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is required. Avoid inhalation of dust and direct contact with skin and eyes.
References
- 1. 858279-01-3|2,4-Dichloro-5,6,7,8-tetrahydroquinoline|BLD Pharm [bldpharm.com]
- 2. 606971-69-1|2,4-Dichloro-5,6,7,8-tetrahydroquinoline-3-carbaldehyde|BLD Pharm [bldpharm.com]
- 3. 124467-36-3|2-Chloro-7,8-dihydroquinolin-5(6H)-one|BLD Pharm [bldpharm.com]
- 4. lookchem.com [lookchem.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Design and Synthesis of (2-oxo-1,2-Dihydroquinolin-4-yl)-1,2,3-triazole Derivatives via Click Reaction: Potential Apoptotic Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijpcbs.com [ijpcbs.com]
- 9. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 12. Discovery of 5-substituted 2-amino-4-chloro-8-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)-7,8-dihydropteridin-6(5H)-ones as potent and selective Hsp90 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Recent applications of click chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The discovery and preclinical characterization of 6-chloro-N-(2-(4,4-difluoropiperidin-1-yl)-2-(2-(trifluoromethyl)pyrimidin-5-yl)ethyl)quinoline-5-carboxamide based P2X7 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Discovery of the Irreversible Covalent FGFR Inhibitor 8-(3-(4-Acryloylpiperazin-1-yl)propyl)-6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylamino)pyrido[2,3-d]pyrimidin-7(8H)-one (PRN1371) for the Treatment of Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Discovery and Characterization of (8S,9R)-5-Fluoro-8-(4-fluorophenyl)-9-(1-methyl-1H-1,2,4-triazol-5-yl)-2,7,8,9-tetrahydro-3H-pyrido[4,3,2-de]phthalazin-3-one (BMN 673, Talazoparib), a Novel, Highly Potent, and Orally Efficacious Poly(ADP-ribose) Polymerase-1/2 Inhibitor, as an Anticancer Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Molecular Structure of 2,4-Dichloro-7,8-dihydroquinolin-5(6H)-one
Abstract
This technical guide provides a comprehensive analysis of the molecular structure of 2,4-Dichloro-7,8-dihydroquinolin-5(6H)-one, a heterocyclic compound of significant interest in medicinal chemistry and drug development. This document outlines a plausible synthetic route, detailed protocols for structural elucidation using modern analytical techniques, and a discussion of its potential as a scaffold for novel therapeutics. The content is tailored for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical insights.
Introduction: The Significance of the Dihydroquinolinone Core
The 7,8-dihydroquinolin-5(6H)-one scaffold is a prominent structural motif in a wide array of biologically active compounds. Its rigid, bicyclic framework serves as a versatile template for the design of molecules that can interact with various biological targets with high specificity. Derivatives of this core have demonstrated a broad spectrum of pharmacological activities, including anticancer, kinase inhibitory, and anti-inflammatory properties. The introduction of chloro-substituents at the 2- and 4-positions of the quinolinone ring, as in the case of this compound, is anticipated to modulate the electronic properties and metabolic stability of the molecule, potentially enhancing its therapeutic potential. This guide will delve into the precise molecular architecture of this compound, providing a foundational understanding for its further exploration in drug discovery programs.
Synthesis and Purification: A Proposed Synthetic Pathway
Rationale for the Proposed Synthetic Strategy
The chosen strategy leverages the reactivity of enamines and the propensity for intramolecular cyclization to construct the core dihydroquinolinone ring system. Subsequent chlorination provides the target compound. This approach is favored for its anticipated high yields and the relative simplicity of the reaction conditions.
Proposed Synthetic Scheme
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol
Step 1: Synthesis of the Enaminone Intermediate
-
To a solution of 1,3-cyclohexanedione (1.0 eq) in toluene, add 3-amino-2-chloroacrylaldehyde (1.1 eq) and a catalytic amount of p-toluenesulfonic acid.
-
Fit the reaction vessel with a Dean-Stark apparatus to remove water azeotropically.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the enaminone intermediate.
Step 2: Intramolecular Cyclization
-
Dissolve the enaminone intermediate (1.0 eq) in a suitable high-boiling solvent such as diphenyl ether.
-
Heat the mixture to 200-250 °C for 2-3 hours to facilitate intramolecular cyclization.
-
Monitor the reaction by TLC.
-
After cooling, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting 2-Chloro-7,8-dihydroquinolin-5(6H)-one by recrystallization or column chromatography.
Step 3: Chlorination
-
To a flask containing 2-Chloro-7,8-dihydroquinolin-5(6H)-one (1.0 eq), add phosphorus oxychloride (POCl₃) (3-5 eq) as both the reagent and solvent.
-
Heat the mixture to reflux for 3-5 hours.
-
Carefully quench the reaction by pouring it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane or ethyl acetate.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography to afford this compound.
Structural Elucidation: A Multi-technique Approach
The definitive confirmation of the molecular structure of this compound necessitates the use of a combination of spectroscopic and analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. Based on established chemical shift principles and data from analogous structures, the following ¹H and ¹³C NMR spectra are predicted.
Predicted ¹H NMR Spectrum (500 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.5 | s | 1H | H-3 |
| ~3.0 | t, J = 6.5 Hz | 2H | H-8 |
| ~2.6 | t, J = 6.5 Hz | 2H | H-6 |
| ~2.2 | p, J = 6.5 Hz | 2H | H-7 |
Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| ~195 | C-5 (C=O) |
| ~155 | C-4 |
| ~150 | C-8a |
| ~145 | C-2 |
| ~125 | C-4a |
| ~120 | C-3 |
| ~38 | C-8 |
| ~30 | C-6 |
| ~22 | C-7 |
Note: These are predicted values and may vary slightly from experimental data. Online prediction tools such as NMRDB.org and PROSPRE can provide further estimations.[1][2]
Mass Spectrometry (MS)
Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a compound. For this compound, with a molecular formula of C₉H₇Cl₂NO, the expected molecular weight is approximately 216.06 g/mol .
Expected Fragmentation Pattern (Electron Ionization - EI):
The presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion peak (M⁺) and chlorine-containing fragments, with M, M+2, and M+4 peaks in a ratio of approximately 9:6:1.
Key predicted fragmentation pathways include:
-
Loss of Cl radical: [M - Cl]⁺
-
Loss of CO (Retro-Diels-Alder): [M - CO]⁺
-
Sequential loss of Cl and CO: [M - Cl - CO]⁺
Caption: Predicted major fragmentation pathways for this compound in EI-MS.
X-ray Crystallography
For an unambiguous determination of the three-dimensional structure, single-crystal X-ray diffraction is the gold standard.
Protocol for Crystallization and Data Collection:
-
Crystallization: Dissolve the purified compound in a minimal amount of a suitable solvent (e.g., acetone, ethanol, or ethyl acetate) and allow for slow evaporation at room temperature. Alternatively, vapor diffusion with a less polar co-solvent (e.g., hexane) can be employed.
-
Data Collection: Mount a suitable single crystal on a goniometer head and collect diffraction data using a modern diffractometer with a monochromatic X-ray source (e.g., Mo Kα radiation).
-
Structure Solution and Refinement: Solve the crystal structure using direct methods and refine the model using full-matrix least-squares on F².
The resulting crystallographic data will provide precise bond lengths, bond angles, and intermolecular interactions, offering invaluable insights into the solid-state conformation of the molecule.
Applications in Drug Development: A Scaffold of Promise
The quinolinone core is a "privileged structure" in medicinal chemistry, frequently appearing in compounds with potent biological activities. The specific substitution pattern of this compound suggests several promising avenues for drug discovery.
Kinase Inhibition
Numerous quinoline and quinolinone derivatives have been identified as potent inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways and are often dysregulated in cancer.[3][4] The 2,4-dichloro substitution pattern can be exploited to explore interactions with the ATP-binding pocket of kinases. This compound could serve as a starting point for the development of inhibitors targeting kinases implicated in oncogenesis, such as FLT3, or other kinases involved in inflammatory diseases.[5]
Anticancer Activity
The dihydroquinolinone scaffold is present in several compounds with demonstrated anticancer activity.[6][7] These compounds can exert their effects through various mechanisms, including the inhibition of cell proliferation, induction of apoptosis, and disruption of cell cycle progression. The cytotoxic potential of this compound against a panel of cancer cell lines would be a critical first step in evaluating its potential as an anticancer agent.
Caption: Potential therapeutic applications of this compound.
Conclusion
This compound represents a molecule of considerable interest for further investigation in the field of drug discovery. This guide has provided a comprehensive overview of its molecular structure, including a proposed synthesis, detailed protocols for its characterization, and a discussion of its potential therapeutic applications. The insights presented herein are intended to serve as a valuable resource for researchers and to stimulate further exploration of this promising chemical entity. The combination of its rigid scaffold and reactive handles makes it an attractive starting point for the generation of compound libraries for high-throughput screening and lead optimization.
References
- 1. Predict 1H proton NMR spectra [nmrdb.org]
- 2. PROSPRE [prospre.ca]
- 3. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of quinolinone derivatives as potent FLT3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to the ¹H NMR Spectrum of 2,4-Dichloro-7,8-dihydroquinolin-5(6H)-one
For Researchers, Scientists, and Drug Development Professionals
Foreword
Molecular Structure and Its Influence on the ¹H NMR Spectrum
The ¹H NMR spectrum of a molecule is a direct reflection of its electronic and steric environment. In 2,4-dichloro-7,8-dihydroquinolin-5(6H)-one, the arrangement of protons and the influence of adjacent functional groups give rise to a unique spectral fingerprint.
The core structure is a dihydroquinolinone, featuring a di-substituted pyridine ring fused to a cyclohexanone ring. The key structural features influencing the ¹H NMR spectrum are:
-
The Aromatic System: The pyridine ring, though part of a larger heterocyclic system, dictates the chemical shift of the lone aromatic proton.
-
Electron-Withdrawing Groups: The two chlorine atoms at positions 2 and 4 are strongly electron-withdrawing. This has a significant deshielding effect on the nearby protons, causing their signals to appear at a lower field (higher ppm). The carbonyl group (C=O) at position 5 also contributes to the deshielding of adjacent protons.
-
The Saturated Ring: The dihydro part of the quinolinone, specifically the protons at positions 6, 7, and 8, will exhibit chemical shifts and coupling patterns characteristic of aliphatic systems, influenced by their proximity to the carbonyl group and the aromatic ring.
Diagram: Molecular Structure and Proton Numbering of this compound
Caption: Numbering scheme for the protons in this compound.
Predicted ¹H NMR Spectrum
Based on a thorough analysis of structurally related compounds, particularly 2-hydroxy-7,8-dihydroquinolin-5(6H)-one derivatives and 2,4-dichloroquinoline, the following ¹H NMR spectral data is predicted for this compound in a standard deuterated solvent such as CDCl₃.
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H³ | 7.3 - 7.5 | s (singlet) | - |
| H⁸ | 2.9 - 3.1 | t (triplet) | ~6.0 |
| H⁶ | 2.6 - 2.8 | t (triplet) | ~6.0 |
| H⁷ | 2.1 - 2.3 | p (pentet) | ~6.0 |
Justification for Predictions
The predicted chemical shifts and coupling patterns are derived from established principles of NMR spectroscopy and by drawing direct comparisons with the experimental data of analogous molecules.
-
H³ (Aromatic Proton): In 2,4-dichloroquinoline, the proton at position 3 (H³) appears as a singlet due to the absence of adjacent protons. Its chemical shift is significantly influenced by the two flanking chlorine atoms. The electron-withdrawing nature of these halogens deshields H³, shifting its resonance downfield. A chemical shift in the range of 7.3 - 7.5 ppm is therefore anticipated.
-
H⁸ (Methylene Protons alpha to Nitrogen): In the analogous 3-benzyl-2-hydroxy-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one, the CH₂ group at a similar position (though not directly comparable due to the gem-dimethyl substitution) shows a singlet at 2.70 ppm.[1] In the target molecule, the protons at position 8 (H⁸) are adjacent to the nitrogen-containing aromatic ring and a methylene group (H⁷). The proximity to the aromatic system will cause a downfield shift. These protons are expected to appear as a triplet due to coupling with the two adjacent H⁷ protons. A chemical shift of approximately 2.9 - 3.1 ppm is a reasonable estimation.
-
H⁶ (Methylene Protons alpha to Carbonyl): The protons at position 6 (H⁶) are adjacent to the electron-withdrawing carbonyl group. This α-positioning results in significant deshielding. In the aforementioned analog, the corresponding CH₂ group appears as a singlet at 2.39 ppm.[1] For the title compound, these protons will be split into a triplet by the neighboring H⁷ protons. A chemical shift in the range of 2.6 - 2.8 ppm is predicted.
-
H⁷ (Methylene Protons): The protons at position 7 (H⁷) are coupled to both the H⁶ and H⁸ protons. Assuming similar coupling constants, this would result in a pentet (or a more complex multiplet if the coupling constants are different). Being further from the primary deshielding groups, these protons are expected to have the most upfield chemical shift of the aliphatic protons, predicted to be in the range of 2.1 - 2.3 ppm.
Diagram: Predicted ¹H NMR Spectrum of this compound
Caption: A visual representation of the predicted ¹H NMR spectrum.
Experimental Protocol for ¹H NMR Analysis
To ensure the acquisition of high-quality and reproducible ¹H NMR data, adherence to a standardized experimental protocol is crucial.
Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of this compound.
-
Solvent Selection: Choose a suitable deuterated solvent. Deuterated chloroform (CDCl₃) is a common first choice for many organic molecules. If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated methanol (CD₃OD) can be considered.
-
Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0.00 ppm.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.
-
Filtration (if necessary): If any particulate matter is visible, filter the solution through a small plug of glass wool in the pipette during transfer.
NMR Spectrometer Setup and Data Acquisition
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.
-
Tuning and Matching: Tune and match the probe for the ¹H frequency.
-
Locking: Lock the spectrometer on the deuterium signal of the solvent.
-
Shimming: Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment (e.g., zg30) is typically sufficient.
-
Number of Scans: Acquire a suitable number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
-
Relaxation Delay (d1): A relaxation delay of 1-2 seconds is generally adequate.
-
Acquisition Time (aq): An acquisition time of 2-4 seconds is recommended to ensure good digital resolution.
-
Spectral Width (sw): Set a spectral width that encompasses all expected proton signals (e.g., 0-12 ppm).
-
Data Processing
-
Fourier Transform: Apply a Fourier transform to the acquired free induction decay (FID).
-
Phasing: Manually phase the spectrum to obtain pure absorption lineshapes.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline.
-
Referencing: Reference the spectrum by setting the TMS signal to 0.00 ppm.
-
Integration: Integrate the area under each peak to determine the relative number of protons each signal represents.
-
Peak Picking: Identify the chemical shift of each peak.
Diagram: Experimental Workflow for ¹H NMR Analysis
References
An In-depth Technical Guide to the ¹³C NMR Analysis of 2,4-Dichloro-7,8-dihydroquinolin-5(6H)-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Dichloro-7,8-dihydroquinolin-5(6H)-one is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structure, featuring a dichlorinated pyridine ring fused to a cyclohexenone moiety, presents a unique electronic and steric environment. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, is an indispensable tool for the structural elucidation and purity assessment of such molecules. This guide provides a comprehensive analysis of the ¹³C NMR spectrum of this compound, offering insights into experimental protocols, spectral interpretation, and the influence of its distinct structural features on carbon chemical shifts.
Core Principles of ¹³C NMR Spectroscopy for Structural Elucidation
¹³C NMR spectroscopy provides information on the chemical environment of each unique carbon atom within a molecule. The chemical shift (δ), reported in parts per million (ppm), is highly sensitive to the electronic structure surrounding the carbon nucleus. Key factors influencing the chemical shift include the hybridization of the carbon, the electronegativity of attached atoms, and resonance or conjugation effects. In the context of this compound, the electron-withdrawing effects of the chlorine atoms, the nitrogen heteroatom, and the carbonyl group are expected to be the dominant factors determining the chemical shifts of the carbon atoms in the aromatic and enone systems.
Experimental Protocol for ¹³C NMR Data Acquisition
A robust and reproducible experimental protocol is crucial for obtaining high-quality ¹³C NMR data. The following is a field-proven methodology for the analysis of this compound.
1. Sample Preparation
-
Analyte Purity: Ensure the sample is of high purity to avoid interference from impurities in the spectrum.
-
Solvent Selection: Choose a deuterated solvent that completely dissolves the compound. Chloroform-d (CDCl₃) is a common and suitable choice for compounds of this polarity.
-
Concentration: For a standard ¹³C NMR experiment, a concentration of 20-50 mg of the compound in 0.6-0.7 mL of solvent is recommended to achieve a good signal-to-noise ratio in a reasonable time.[1]
-
Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.0 ppm).
-
Filtration: To ensure a homogeneous magnetic field, the final solution should be filtered through a pipette with a small cotton or glass wool plug into a clean, dry 5 mm NMR tube.
2. NMR Spectrometer Setup and Data Acquisition
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
-
Experiment: A standard proton-decoupled ¹³C NMR experiment (e.g., 'zgpg30' on Bruker instruments) should be performed.[1] This removes C-H coupling, resulting in a single peak for each unique carbon atom.
-
Acquisition Parameters:
-
Spectral Width: A typical spectral width of 0-220 ppm is sufficient to cover the expected chemical shifts.[1]
-
Pulse Angle: A 30° or 45° pulse angle is a good compromise for obtaining quantitative information while maintaining a reasonable signal-to-noise ratio.
-
Acquisition Time (AQ): An acquisition time of 1-2 seconds is a common starting point.
-
Relaxation Delay (D1): A relaxation delay of 2-5 seconds is recommended to allow for the full relaxation of all carbon nuclei, especially quaternary carbons which often have longer relaxation times.
-
Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is typically required to achieve an adequate signal-to-noise ratio, depending on the sample concentration.
-
3. Data Processing
-
Fourier Transformation: The acquired Free Induction Decay (FID) is subjected to Fourier transformation to obtain the frequency-domain spectrum.
-
Phase and Baseline Correction: The spectrum should be carefully phased and the baseline corrected to ensure accurate peak picking and integration.
-
Referencing: The chemical shifts are referenced to the TMS signal at 0.0 ppm.
Predicted ¹³C NMR Spectrum and Peak Assignment
In the absence of an experimental spectrum, a predicted spectrum can be generated using computational methods and by comparing with structurally similar compounds. The following is a detailed analysis and prediction of the ¹³C NMR chemical shifts for this compound.
Molecular Structure and Carbon Numbering
To facilitate the discussion, the carbon atoms of this compound are numbered as follows:
Predicted Chemical Shifts and Justification
The predicted ¹³C NMR chemical shifts for this compound are summarized in the table below. These values are estimated based on data from analogous structures, including 2,4-dichloroquinoline, tetralone derivatives, and other substituted dihydroquinolinones, as well as from computational prediction tools.[2][3]
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Justification |
| C2 | ~152 | Attached to nitrogen and chlorine, both strongly electron-withdrawing, resulting in a significant downfield shift. This is consistent with data for 2-chloro-substituted pyridines and quinolines. |
| C3 | ~125 | This is an olefinic carbon in an enaminone-like system. The electron-donating effect of the nitrogen is countered by the electron-withdrawing effect of the carbonyl group and the adjacent chlorine at C4. |
| C4 | ~148 | Attached to chlorine and part of the enone system. The combined electron-withdrawing effects of the chlorine, nitrogen, and carbonyl group lead to a substantial downfield shift. |
| C4a | ~128 | Aromatic quaternary carbon. Its chemical shift is influenced by the fusion of the two rings and the substituents on the pyridine ring. |
| C5 | ~195 | Carbonyl carbon of an α,β-unsaturated ketone. This is a characteristic downfield shift for such functional groups.[1] |
| C6 | ~38 | Aliphatic methylene carbon α to the carbonyl group. The electron-withdrawing effect of the carbonyl causes a downfield shift compared to a simple alkane. |
| C7 | ~22 | Aliphatic methylene carbon. Expected to be the most upfield signal in the aliphatic region. |
| C8 | ~30 | Aliphatic methylene carbon α to the aromatic ring. Deshielded relative to C7 due to the proximity of the aromatic system. |
| C8a | ~145 | Aromatic quaternary carbon attached to nitrogen. The strong electron-withdrawing effect of the nitrogen causes a significant downfield shift. |
In-depth Analysis of Substituent Effects
The chemical shifts in this compound are a result of a complex interplay of electronic effects.
-
Dichlorinated Pyridine Ring: The two chlorine atoms on the pyridine ring have a strong deshielding effect on the carbons to which they are attached (C2 and C4). They also influence the chemical shifts of the other carbons in the ring through inductive and resonance effects.
-
Enone System: The molecule contains an α,β-unsaturated ketone (enone) system within the dihydroquinolinone ring. The carbonyl group (C5) is strongly electron-withdrawing, which deshields the β-carbon (C3) and the carbonyl carbon itself.[1]
-
Nitrogen Heteroatom: The nitrogen atom in the pyridine ring is highly electronegative and exerts a strong deshielding effect on the adjacent carbons (C2 and C8a).
-
Aliphatic Ring: The carbons of the saturated portion of the dihydroquinolinone ring (C6, C7, and C8) exhibit chemical shifts in the typical aliphatic region, with their specific values influenced by their proximity to the carbonyl group and the aromatic ring.
Logical Workflow for Spectral Analysis
The following diagram illustrates a logical workflow for the analysis of the ¹³C NMR spectrum of this compound.
References
An In-depth Technical Guide to the Mass Spectrometry of 2,4-Dichloro-7,8-dihydroquinolin-5(6H)-one
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the mass spectrometric analysis of 2,4-Dichloro-7,8-dihydroquinolin-5(6H)-one, a heterocyclic compound of interest in medicinal chemistry and drug development. This document details optimized experimental protocols for sample preparation and analysis by electron ionization mass spectrometry (EI-MS). A detailed interpretation of the expected mass spectrum is presented, including a proposed fragmentation pathway grounded in established principles of mass spectrometry. This guide is intended to serve as a practical resource for researchers engaged in the synthesis, characterization, and analysis of this and structurally related compounds.
Introduction
This compound is a substituted quinolinone derivative. The characterization of such novel compounds is a cornerstone of drug discovery and development, with mass spectrometry serving as a pivotal analytical technique for confirming molecular weight and elucidating structural features. Electron ionization (EI) is a widely used, robust ionization technique that provides reproducible fragmentation patterns, often referred to as a molecule's "fingerprint," which can be invaluable for structural confirmation.[1][2] This guide will focus on the application of EI-MS for the analysis of this compound, offering both practical experimental advice and a theoretical framework for spectral interpretation.
Experimental Protocols
The successful acquisition of high-quality mass spectra is critically dependent on meticulous sample preparation and the appropriate selection of instrumental parameters.
Sample Preparation for Mass Spectrometry
For reliable mass spectrometric analysis, the sample must be pure and dissolved in a suitable volatile solvent.[3][4] Non-volatile buffers and salts should be scrupulously avoided as they can contaminate the ion source and suppress the analyte signal.[4]
Recommended Protocol:
-
Sample Purity: Ensure the sample of this compound is of high purity, as impurities will complicate spectral interpretation. Purification by techniques such as flash chromatography or recrystallization is recommended.
-
Solvent Selection: Dissolve the purified compound in a volatile organic solvent such as methanol, acetonitrile, or dichloromethane.
-
Concentration: Prepare a stock solution of the analyte at a concentration of approximately 1 mg/mL.
-
Working Solution: Dilute the stock solution to a final concentration of 10-100 µg/mL in the chosen volatile solvent.[4] The optimal concentration may require some empirical determination.
-
Filtration: To prevent blockage of the instrument's sample introduction system, filter the final solution through a 0.22 µm syringe filter.
Instrumentation and Data Acquisition
The following parameters are recommended for analysis using a standard gas chromatography-mass spectrometry (GC-MS) system equipped with an electron ionization source.
Table 1: Recommended GC-MS Parameters
| Parameter | Value | Rationale |
| Gas Chromatograph | ||
| Inlet Temperature | 250 °C | Ensures complete vaporization of the analyte. |
| Carrier Gas | Helium | Provides good chromatographic resolution. |
| Column | 30 m x 0.25 mm, 0.25 µm film thickness (e.g., DB-5ms) | A standard non-polar column suitable for a wide range of organic molecules. |
| Oven Program | 100 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 min | A general-purpose temperature program to ensure good peak shape and elution. |
| Mass Spectrometer | ||
| Ionization Mode | Electron Ionization (EI) | Provides reproducible fragmentation patterns for library matching and structural elucidation.[1] |
| Electron Energy | 70 eV | A standard energy that provides consistent and extensive fragmentation.[1][5] |
| Source Temperature | 230 °C | Prevents condensation of the analyte in the ion source. |
| Quadrupole Temperature | 150 °C | Maintains consistent ion transmission. |
| Mass Range | 40-400 amu | Covers the expected molecular ion and fragment masses. |
Experimental Workflow Diagram:
Caption: Workflow for the mass spectrometric analysis of this compound.
Predicted Mass Spectrum and Fragmentation Analysis
Molecular Ion and Isotopic Pattern
The molecular formula of this compound is C₉H₇Cl₂NO. The presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion (M⁺˙).[9] Chlorine has two stable isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). This leads to three distinct peaks for the molecular ion:
-
M⁺˙: Contains two ³⁵Cl atoms.
-
[M+2]⁺˙: Contains one ³⁵Cl and one ³⁷Cl atom.
-
[M+4]⁺˙: Contains two ³⁷Cl atoms.
The theoretical relative intensities of these peaks are approximately 9:6:1.[9] This distinctive pattern is a strong indicator for the presence of two chlorine atoms in the molecule or a fragment.
Table 2: Predicted Molecular Ion Cluster for C₉H₇Cl₂NO
| Ion | m/z (Nominal) | Isotopic Composition | Predicted Relative Abundance |
| M⁺˙ | 215 | C₉H₇³⁵Cl₂NO | 100% (Reference) |
| [M+2]⁺˙ | 217 | C₉H₇³⁵Cl³⁷ClNO | ~65% |
| [M+4]⁺˙ | 219 | C₉H₇³⁷Cl₂NO | ~10% |
Proposed Fragmentation Pathway
Electron ionization is a "hard" ionization technique, meaning it imparts significant energy to the molecule, leading to extensive fragmentation.[2] The fragmentation of this compound is likely to be driven by the presence of the chlorine atoms, the aromatic ring, and the keto-enamine functionality.
Key Fragmentation Pathways:
-
Loss of a Chlorine Radical: A common initial fragmentation for chlorinated aromatic compounds is the loss of a chlorine radical (Cl•).[8] This would result in a fragment ion at m/z 180 (for the loss of ³⁵Cl). This fragment would still contain one chlorine atom and thus exhibit an [M+2] peak at m/z 182.
-
Alpha-Cleavage adjacent to the Carbonyl Group: Ketones frequently undergo cleavage of the C-C bonds adjacent to the carbonyl group.[7][10] In this case, cleavage of the C4a-C5 or C5-C6 bond could occur.
-
Retro-Diels-Alder (RDA) Reaction: The partially saturated cyclohexenone ring may undergo a retro-Diels-Alder reaction, leading to the cleavage of the ring system.
-
Loss of CO: The loss of a neutral carbon monoxide molecule (28 Da) is a characteristic fragmentation of ketones and quinones.
Proposed Fragmentation Diagram:
Caption: A simplified proposed fragmentation pathway for this compound under EI-MS.
Conclusion
The mass spectrometric analysis of this compound by electron ionization provides critical data for its structural confirmation. The characteristic isotopic pattern arising from the two chlorine atoms serves as a definitive marker for the presence of these halogens. By understanding the fundamental principles of fragmentation for halogenated heterocycles and ketones, a predictive framework for spectral interpretation can be established. The experimental protocols and theoretical considerations outlined in this guide offer a robust starting point for researchers and scientists working with this compound and its analogs, facilitating efficient and accurate characterization in the context of drug discovery and development.
References
- 1. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 2. Electron ionization - Wikipedia [en.wikipedia.org]
- 3. biocompare.com [biocompare.com]
- 4. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 5. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
- 6. 2,4-Dichloroquinoline | C9H5Cl2N | CID 607503 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. chemguide.co.uk [chemguide.co.uk]
Navigating the Solubility Landscape of 2,4-Dichloro-7,8-dihydroquinolin-5(6H)-one: A Technical Guide for Drug Development Professionals
Introduction: The Crucial Role of Solubility in Drug Discovery
In the intricate journey of drug development, the physicochemical properties of a candidate molecule are paramount to its success. Among these, solubility stands as a critical gatekeeper, profoundly influencing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[1][2][3] Poor solubility can lead to diminished bioavailability, erratic dosing responses, and ultimately, the failure of a promising therapeutic agent. This guide focuses on 2,4-Dichloro-7,8-dihydroquinolin-5(6H)-one, a heterocyclic compound with potential pharmacological applications. Understanding its solubility in various organic solvents is a foundational step in its preformulation studies, enabling the design of effective delivery systems and robust analytical methods.
This document provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of this compound. We will delve into the molecular characteristics that govern its solubility, present methodologies for its empirical determination, and offer insights into predicting its behavior in different solvent systems.
Theoretical Framework: Predicting Solubility from Molecular Structure
The adage "like dissolves like" serves as a fundamental principle in predicting solubility.[4][5][6] This concept is rooted in the polarity of both the solute and the solvent. Polar molecules, characterized by an uneven distribution of electron density and the presence of functional groups capable of hydrogen bonding, tend to dissolve in polar solvents. Conversely, nonpolar molecules are more soluble in nonpolar solvents.
Molecular Profile of this compound:
To anticipate the solubility of this compound, we must first dissect its structural features:
-
Quinolinone Core: The fundamental quinoline structure is a bicyclic aromatic system containing a nitrogen atom. The presence of the nitrogen and the keto group in the dihydroquinolinone core introduces polarity.
-
Dichlorination: The two chlorine atoms are electron-withdrawing groups that significantly impact the electron distribution of the aromatic ring, influencing its polarity and potential for intermolecular interactions.
-
Saturated Carbocyclic Ring: The 7,8-dihydro and 5(6H)-one components introduce a non-aromatic, more flexible portion to the molecule, which can affect its crystal lattice energy and interactions with solvents.
-
Hydrogen Bonding: The nitrogen atom in the quinoline ring and the carbonyl oxygen can act as hydrogen bond acceptors.
Given these features, this compound can be classified as a moderately polar compound. The presence of the polar carbonyl group and the nitrogen atom suggests potential solubility in polar organic solvents. However, the dichlorinated phenyl ring and the saturated hydrocarbon portion contribute to its lipophilic character, suggesting some solubility in less polar solvents as well.
Factors Influencing Solubility
Several external factors can significantly alter the solubility of a compound:
-
Temperature: For most solid solutes, solubility increases with temperature.[6][7] This is because the dissolution process is often endothermic, meaning it absorbs heat. An increase in temperature provides the energy needed to overcome the intermolecular forces within the crystal lattice of the solute.[8]
-
Solvent Polarity: As previously discussed, the polarity of the solvent is a primary determinant of solubility. A solvent's ability to form intermolecular bonds (like hydrogen bonds) with the solute will enhance solubility.
-
pH: For ionizable compounds, pH plays a crucial role.[9][10][11] While this compound is not strongly acidic or basic, the nitrogen atom can be protonated under acidic conditions, potentially increasing its solubility in polar protic solvents.
-
Crystalline Structure: The stability of the crystal lattice of the solid compound affects its solubility. A more stable crystal structure will require more energy to break apart, resulting in lower solubility.
Experimental Determination of Solubility
While theoretical predictions are valuable, empirical determination remains the gold standard for accurately assessing a compound's solubility. The following section outlines a standard protocol for determining the solubility of this compound.
Protocol: Shake-Flask Method for Solubility Determination
This widely used method involves equilibrating a surplus of the solid compound with a solvent for a defined period and then measuring the concentration of the dissolved solute in the supernatant.
Materials and Equipment:
-
This compound (solid)
-
Selected organic solvents (e.g., methanol, ethanol, acetone, dichloromethane, ethyl acetate, hexane)
-
Scintillation vials or test tubes with screw caps
-
Orbital shaker or vortex mixer
-
Thermostatically controlled water bath or incubator
-
Centrifuge
-
Syringes and filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Analytical balance
-
Volumetric flasks and pipettes
Step-by-Step Procedure:
-
Preparation: Accurately weigh an excess amount of this compound into a series of vials.
-
Solvent Addition: Add a known volume of the desired organic solvent to each vial.
-
Equilibration: Tightly cap the vials and place them in a shaker at a constant temperature (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure saturation.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the undissolved solid settle. Alternatively, centrifuge the vials to facilitate the separation of the solid and liquid phases.
-
Sample Collection: Carefully withdraw an aliquot of the supernatant using a syringe.
-
Filtration: Immediately filter the aliquot through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Dilution: Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a validated HPLC method to determine the concentration of dissolved this compound.
-
Calculation: Calculate the solubility in units such as mg/mL or mol/L.
Visualizing the Experimental Workflow
Caption: Workflow for the experimental determination of solubility using the shake-flask method.
Predicted Solubility Profile and Data Summary
While specific experimental data for this compound is not publicly available, we can predict its likely solubility in common organic solvents based on its structure and the principles of solubility.
| Solvent | Solvent Type | Predicted Solubility | Rationale |
| Hexane | Nonpolar | Low | The polar functional groups of the solute will have weak interactions with the nonpolar solvent. |
| Toluene | Nonpolar (Aromatic) | Low to Moderate | The aromatic ring of toluene may have some favorable pi-pi stacking interactions with the quinolinone ring system. |
| Dichloromethane | Polar Aprotic | Moderate to High | The polarity of dichloromethane is suitable for dissolving moderately polar compounds. |
| Ethyl Acetate | Polar Aprotic | Moderate | The ester group can act as a hydrogen bond acceptor, interacting with the solute. |
| Acetone | Polar Aprotic | High | Acetone is a strong polar aprotic solvent capable of dissolving a wide range of organic compounds. |
| Ethanol | Polar Protic | Moderate to High | The hydroxyl group of ethanol can act as a hydrogen bond donor and acceptor, facilitating dissolution. |
| Methanol | Polar Protic | High | Methanol is a highly polar protic solvent that is expected to effectively solvate the polar groups of the compound. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very High | DMSO is a powerful, highly polar aprotic solvent known for its ability to dissolve a wide variety of organic compounds.[11] |
Conclusion
A thorough understanding of the solubility of this compound is indispensable for its progression as a potential drug candidate. This guide has provided a theoretical framework for predicting its solubility based on its molecular structure and has outlined a robust experimental protocol for its empirical determination. By systematically evaluating its solubility in a range of organic solvents, researchers can make informed decisions regarding formulation development, analytical method design, and the overall advancement of this compound through the drug discovery pipeline. The principles and methodologies detailed herein serve as a valuable resource for scientists and professionals dedicated to overcoming the challenges of drug solubility.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. routledge.com [routledge.com]
- 3. taylorfrancis.com [taylorfrancis.com]
- 4. chem.ws [chem.ws]
- 5. Khan Academy [khanacademy.org]
- 6. byjus.com [byjus.com]
- 7. What are the factors that affect solubility? | AAT Bioquest [aatbio.com]
- 8. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. The effect of temperature and pH on the solubility of quinolone compounds: estimation of heat of fusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. solubilityofthings.com [solubilityofthings.com]
stability and storage conditions for 2,4-Dichloro-7,8-dihydroquinolin-5(6H)-one
An In-Depth Technical Guide to the Stability and Storage of 2,4-Dichloro-7,8-dihydroquinolin-5(6H)-one
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Chemical Landscape of a Dichloro-dihydroquinolinone
This compound is a heterocyclic compound of interest in medicinal chemistry and drug discovery. Its structure, featuring a dichlorinated pyridine ring fused to a cyclohexanone moiety, presents a unique combination of chemical functionalities that dictate its reactivity and stability. The presence of chlorine atoms, a ketone group, and a secondary amine within the dihydroquinoline core suggests potential susceptibility to various degradation pathways. Understanding these liabilities is paramount for ensuring the validity of experimental results and the long-term viability of compound stocks.
While specific stability data for this compound is not extensively published, analysis of related chlorinated quinolines and heterocyclic ketones provides a strong basis for recommended handling and storage protocols.[1]
Physicochemical Properties and Inherent Stability
A foundational understanding of the physicochemical properties of this compound is essential for predicting its stability profile.
Table 1: Physicochemical Properties of this compound and Related Structures
| Property | Value (for this compound) | Value (for related 2,4-Dichloro-5,6,7,8-tetrahydroquinoline) | Reference |
| Molecular Formula | C₉H₇Cl₂NO | C₉H₉Cl₂N | [2] |
| Molecular Weight | 216.06 g/mol | 202.08 g/mol | [2] |
| Appearance | Likely a solid (based on similar structures) | Colorless to light yellow liquid | [3][4] |
The stability of this compound is influenced by several key structural features:
-
The α,β-Unsaturated Ketone: The ketone group is part of a vinylogous amide system, which can influence its reactivity.
-
Dichlorinated Pyridine Ring: The two chlorine atoms are electron-withdrawing and can be susceptible to nucleophilic substitution, although the pyridine ring is generally electron-deficient.
-
Secondary Amine: The nitrogen in the dihydroquinoline ring is a potential site for oxidation.
Potential Degradation Pathways
Based on the functional groups present in this compound, several degradation pathways can be postulated. These are critical to consider when designing storage conditions and experimental protocols.
Hydrolysis
The chlorine atoms on the pyridine ring, particularly the one at the 2-position, may be susceptible to hydrolysis under strongly acidic or basic conditions, or in the presence of moisture over extended periods. This would lead to the formation of the corresponding hydroxy- or oxo-derivatives.
Oxidation
The secondary amine within the dihydroquinoline ring is a potential site for oxidation, which could lead to the formation of N-oxides or other degradation products. The presence of atmospheric oxygen, especially in the presence of light or metal catalysts, can facilitate this process.
Photodegradation
Many aromatic and heterocyclic compounds are sensitive to light. Exposure to UV or even ambient light can provide the energy to initiate degradation reactions, leading to complex mixtures of byproducts.
Diagram 1: Postulated Degradation Pathways
Caption: Potential degradation pathways for this compound.
Recommended Storage and Handling Conditions
To mitigate the potential degradation pathways, the following storage and handling conditions are recommended. These are based on information for structurally similar compounds and general best practices for chemical storage.
Table 2: Recommended Storage and Handling Summary
| Condition | Recommendation | Rationale |
| Temperature | 2-8°C | To slow down the rate of potential degradation reactions. |
| Atmosphere | Under an inert gas (e.g., Argon or Nitrogen) | To minimize oxidation of the secondary amine. |
| Light | Protect from light (store in an amber vial or in the dark) | To prevent photodegradation. |
| Moisture | Store in a dry environment with the container tightly sealed | To prevent hydrolysis of the chloro-substituents. |
| Incompatible Materials | Strong oxidizing agents, strong acids, and strong bases | To avoid rapid chemical degradation.[5] |
Long-Term Storage Protocol
For long-term storage (greater than 6 months), the following protocol should be followed:
-
Aliquotting: If the compound is to be used multiple times, it is advisable to aliquot the material into smaller, single-use vials. This avoids repeated freeze-thaw cycles and exposure of the bulk material to the atmosphere.
-
Inerting: Before sealing, flush the vial with a stream of dry argon or nitrogen gas for 10-15 seconds to displace any air.
-
Sealing: Use a vial with a secure, airtight cap. For highly sensitive applications, consider using ampoules sealed under vacuum or inert gas.
-
Labeling: Clearly label each vial with the compound name, concentration (if in solution), date of storage, and any handling precautions.
-
Storage Location: Place the sealed vials in a refrigerator at 2-8°C, protected from light.
Diagram 2: Long-Term Storage Workflow
Caption: Recommended workflow for long-term storage of this compound.
Stability Indicating Method Development and Forced Degradation Studies
For critical applications, such as in drug development, it is essential to perform stability studies to determine the shelf-life of the compound under defined storage conditions.
Protocol for a Preliminary Forced Degradation Study
This protocol outlines a general procedure for a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method (e.g., HPLC-UV).
Materials:
-
This compound
-
HPLC-grade acetonitrile and water
-
Formic acid or trifluoroacetic acid
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
UV-Vis spectrophotometer or photodiode array detector
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature for 24 hours.
-
Oxidation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Stress: Heat the solid compound at 60°C for 24 hours.
-
Photostability: Expose the solid compound and a solution to a calibrated light source (as per ICH Q1B guidelines).
-
-
Sample Analysis:
-
At appropriate time points, withdraw an aliquot of each stressed sample.
-
Neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration for analysis.
-
Analyze all samples by a suitable analytical method, such as reverse-phase HPLC with UV detection.
-
-
Data Evaluation:
-
Compare the chromatograms of the stressed samples to that of an unstressed control sample.
-
Identify and quantify any degradation products.
-
The analytical method is considered "stability-indicating" if it can resolve the parent compound from all significant degradation products.
-
Conclusion
While specific, published stability data for this compound is scarce, a comprehensive understanding of its chemical structure allows for the formulation of robust storage and handling guidelines. By controlling temperature, atmosphere, light, and moisture, and by being mindful of incompatible materials, researchers can significantly mitigate the risk of degradation. For applications requiring a high degree of certainty regarding compound integrity, the implementation of forced degradation studies and the use of a validated stability-indicating analytical method are strongly recommended.
References
Navigating the Chemical Landscape: A Technical Guide to 2,4-Dichloro-7,8-dihydroquinolin-5(6H)-one for Advanced Research
Introduction: In the intricate world of medicinal chemistry and drug discovery, the strategic selection of molecular scaffolds and building blocks is paramount to the successful development of novel therapeutic agents. Among the myriad of heterocyclic compounds, the quinolinone core represents a privileged structure, known for its presence in numerous biologically active molecules. This guide focuses on a specific, functionalized derivative: 2,4-Dichloro-7,8-dihydroquinolin-5(6H)-one (CAS No. 1028330-50-8). Tailored for researchers, scientists, and professionals in drug development, this document provides a comprehensive overview of its commercial availability, key chemical insights, and potential applications, while also addressing the current landscape of publicly available technical data.
I. Commercial Sourcing and Availability
The accessibility of a chemical compound is the first critical step in any research and development pipeline. This compound is available from a number of specialized chemical suppliers. Researchers can procure this compound from the following vendors, who list it in their catalogs, often with options for various quantities.
Table 1: Commercial Suppliers of this compound
| Supplier | CAS Number | Additional Information |
| Aaron Chemicals | 1028330-50-8 | Listed under catalog number AR00J07H. |
| BLD Pharmatech | 1028330-50-8 | Provides the compound with a purity of 97%. |
| Amaybio | 1028330-50-8 | Offers the product with a purity of ≥97%. |
It is advisable to contact these suppliers directly to obtain the most current information on stock availability, pricing, and to request lot-specific certificates of analysis.
II. Chemical Profile and Structural Significance
Molecular Formula: C₉H₇Cl₂NO Molecular Weight: 216.06 g/mol
The structure of this compound is characterized by a dihydropyridinone ring fused to a cyclohexenone moiety. The key features that impart its synthetic utility and potential biological relevance are the two chlorine substituents at the 2 and 4 positions of the quinolinone core.
Caption: Chemical structure of this compound.
The chlorine atoms serve as versatile synthetic handles. They can be displaced by various nucleophiles, allowing for the introduction of a wide array of functional groups. This chemical reactivity is central to its utility as a scaffold in the generation of chemical libraries for drug screening. The electron-withdrawing nature of the chlorine atoms also modulates the electronic properties of the quinolinone ring system, which can influence its interaction with biological targets.
III. Synthesis Strategies: A Generalized Perspective
A plausible synthetic pathway could involve a multi-step sequence starting from readily available materials. The general logic of such a synthesis is outlined below.
Caption: Generalized synthetic workflow for quinolinone derivatives.
This generalized pathway highlights the key transformations required. The specific reagents and reaction conditions for the chlorination step would be critical to achieving the desired 2,4-dichloro substitution pattern and would likely involve reagents such as phosphorus oxychloride or thionyl chloride. The optimization of this step would be a key consideration for any research group looking to synthesize this compound in-house. A patent discloses a general method for preparing 7,8-dihydroquinolin-5(6H)-one derivatives from Baylis-Hillman adducts and 1,3-cyclohexanedione derivatives.[1]
IV. Applications in Medicinal Chemistry and Drug Discovery
The quinolinone scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide spectrum of pharmacological activities.[2] While specific biological data for this compound is not extensively published, its structural features suggest its utility as an intermediate for creating novel compounds with potential therapeutic applications.
The two chlorine atoms provide strategic points for diversification. This allows for the systematic exploration of the structure-activity relationship (SAR) by introducing different substituents at these positions. This approach is fundamental in lead optimization during a drug discovery campaign.
Caption: Role as a scaffold in a drug discovery workflow.
Potential therapeutic areas where derivatives of this scaffold could be explored include:
-
Oncology: Many kinase inhibitors and other anti-cancer agents feature a quinoline or quinolinone core.
-
Infectious Diseases: The quinolone substructure is famous for its antibacterial activity (e.g., fluoroquinolones).
-
Neuroscience: Compounds acting on the central nervous system often incorporate such heterocyclic systems.
The rationale for using this specific dichlorinated precursor lies in the efficiency it offers for creating a focused library of compounds to probe the chemical space around the quinolinone core.
V. Safety, Handling, and Storage
As of the writing of this guide, a specific, verified Safety Data Sheet (SDS) for this compound (CAS 1028330-50-8) is not publicly available. Therefore, it is imperative to treat this compound with the utmost caution, assuming it to be hazardous. The handling procedures should be guided by the safety information available for structurally related chlorinated heterocyclic compounds.
General Handling Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles with side shields, and chemical-resistant gloves.
-
Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.
-
Avoid Contact: Prevent contact with skin, eyes, and clothing. In case of accidental contact, flush the affected area with copious amounts of water and seek medical attention.
-
Ingestion: Do not ingest. If swallowed, seek immediate medical attention.
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated place.
-
Keep away from incompatible materials such as strong oxidizing agents.
Researchers are strongly advised to request a Safety Data Sheet from their chosen supplier upon purchase and to review it thoroughly before handling the compound.
VI. Analytical Characterization: A Note on Data Availability
Comprehensive public data on the analytical characterization (e.g., ¹H NMR, ¹³C NMR, HPLC, Mass Spectrometry) of this compound is currently limited. While some suppliers, such as BLD Pharmatech, indicate the availability of such documentation, it is typically provided upon request with a purchase.[3]
For researchers synthesizing this compound, a full suite of analytical techniques will be necessary to confirm its identity and purity. Expected features in the ¹H NMR spectrum would include signals corresponding to the protons on the dihydroquinolinone core. HPLC analysis would be essential to determine the purity of the synthesized material.
VII. Conclusion and Future Outlook
This compound presents itself as a valuable and versatile building block for medicinal chemists and drug discovery professionals. Its commercial availability provides a straightforward entry point for its use in research programs. The presence of two reactive chlorine atoms on the privileged quinolinone scaffold offers significant opportunities for the creation of diverse chemical libraries to explore a range of biological targets.
While the current publicly available data on its specific synthesis, characterization, and biological activity is sparse, this also represents an opportunity for new research. The development and publication of a robust synthetic protocol, full analytical characterization, and preliminary biological screening of this compound and its derivatives would be a valuable contribution to the scientific community. As our understanding of the chemical biology of quinolinone derivatives continues to expand, scaffolds such as this will undoubtedly play a crucial role in the discovery of the next generation of therapeutic agents.
VIII. References
-
Aaron Chemicals. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
Amaybio. (n.d.). 2,4-dichloro-7,8-dihydro-6H-quinolin-5-one. Retrieved from --INVALID-LINK--
-
BLD Pharmatech. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
BLDpharm. (n.d.). 858279-01-3|2,4-Dichloro-5,6,7,8-tetrahydroquinoline. Retrieved from --INVALID-LINK--
-
ChemBK. (n.d.). 2,4-Dichloro-5,6,7,8-tetrahydroquinolin-5-one. Retrieved from --INVALID-LINK--
-
Fisher Scientific. (2023, September 22). SAFETY DATA SHEET: 5,7-Dichloro-8-hydroxyquinoline. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). CN101260078B - Method for preparing 7,8-dihydroquinolin-5(6H)-ones derivatives. Retrieved from --INVALID-LINK--
-
LookChem. (n.d.). Cas 1028330-50-8,2,4-dichloro-7,8-dihydro-6H-quinolin-5-one. Retrieved from --INVALID-LINK--
-
MDPI. (2021, November 17). Design and Synthesis of (2-oxo-1,2-Dihydroquinolin-4-yl)-1,2,3-triazole Derivatives via Click Reaction: Potential Apoptotic Antiproliferative Agents. Retrieved from --INVALID-LINK--
-
ResearchGate. (2015, August). An Efficient Synthesis of 2Hydroxy7,8-dihydroquinolin-5(6 H )-ones and 7,8-Dihydroquinoline-2,5(1 H ,6 H )-diones from Morita-Baylis-Hillman Adduct Acetates. Retrieved from --INVALID-LINK--
-
ResearchGate. (2021, November). Synthesis and Cytotoxic Evaluation of 2-Aryl-7,8-dihydroquinolin-6(5H)-ones. Retrieved from --INVALID-LINK--
-
RSC Publishing. (2022). Synthesis, crystal structure and in silico studies of novel 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones. Retrieved from --INVALID-LINK--
-
U.S. National Library of Medicine. (2021, November 17). Design and Synthesis of (2-oxo-1,2-Dihydroquinolin-4-yl)-1,2,3-triazole Derivatives via Click Reaction: Potential Apoptotic Antiproliferative Agents. Retrieved from --INVALID-LINK--
References
Methodological & Application
Application Notes and Protocols for the Synthesis of Derivatives from 2,4-Dichloro-7,8-dihydroquinolin-5(6H)-one
Introduction
The quinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1] Its derivatives have shown a wide spectrum of biological activities, including anti-inflammatory, antibacterial, anticancer, and antimalarial properties.[2][3][4] The specific starting material, 2,4-Dichloro-7,8-dihydroquinolin-5(6H)-one, offers a unique and versatile platform for the generation of diverse chemical entities. The presence of two reactive chlorine atoms at the C2 and C4 positions, coupled with a ketone functionality, allows for a variety of chemical modifications. This guide provides an in-depth exploration of synthetic strategies to access novel derivatives from this key intermediate, with a focus on practical, field-proven protocols for researchers in drug discovery and development.
The strategic importance of this starting material lies in its potential for regioselective functionalization. The chlorine at the C4 position is generally more susceptible to nucleophilic aromatic substitution (SNAr) under milder conditions compared to the C2 position.[5][6] This differential reactivity allows for a stepwise introduction of various substituents. Furthermore, the ketone at the C5 position can be targeted for a range of transformations, including reduction and reductive amination.
This document will detail key synthetic transformations, including:
-
Part 1: Regioselective Nucleophilic Aromatic Substitution (SNAr) at C4 and C2
-
Part 2: Palladium-Catalyzed Cross-Coupling Reactions
-
Part 3: Modification of the C5-Keto Group
Each section will provide not only step-by-step protocols but also the underlying chemical principles and rationale for the chosen experimental conditions.
Part 1: Regioselective Nucleophilic Aromatic Substitution (SNAr) at C4 and C2
Nucleophilic aromatic substitution is a cornerstone for functionalizing the 2,4-dichloroquinoline core.[7][8] The electron-withdrawing nature of the quinoline nitrogen enhances the electrophilicity of the carbon atoms bearing the chlorine substituents, making them susceptible to attack by nucleophiles.
Causality of Regioselectivity: C4 vs. C2
The enhanced reactivity of the C4 position towards nucleophiles is a well-documented phenomenon in 2,4-dichloroquinolines and related heterocycles.[5][9] This regioselectivity can be attributed to the greater ability of the quinoline nitrogen to stabilize the negative charge of the Meisenheimer intermediate formed during nucleophilic attack at the C4 position through resonance.
Caption: Regioselective SNAr on the 2,4-dichloroquinoline core.
Protocol: Selective Amination at the C4-Position
This protocol describes the selective substitution of the C4-chloro group with an amine nucleophile.
Materials:
-
This compound
-
Amine of choice (e.g., aniline, benzylamine)
-
Ethanol or Isopropanol
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
-
Thin Layer Chromatography (TLC) plates (silica gel)
Procedure:
-
To a solution of this compound (1.0 eq) in ethanol (10 mL/mmol), add the desired amine (1.1 eq) and triethylamine (1.5 eq).
-
Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and monitor the progress by TLC.
-
Upon completion (typically 4-8 hours), cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration and wash with cold ethanol.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).
Expected Outcome:
This procedure should yield the corresponding 4-amino-2-chloro-7,8-dihydroquinolin-5(6H)-one derivative in good to excellent yields (70-95%).
Protocol: Substitution at the C2-Position
Substitution at the C2 position typically requires more forcing conditions or a more nucleophilic reagent after the C4 position has been functionalized.
Materials:
-
4-Substituted-2-chloro-7,8-dihydroquinolin-5(6H)-one
-
Nucleophile of choice (e.g., sodium methoxide, hydrazine)
-
N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Sodium hydride (NaH) (if using an alcohol nucleophile)
Procedure:
-
For alkoxide substitution: To a suspension of sodium hydride (1.2 eq) in anhydrous DMF at 0 °C, slowly add the alcohol (1.1 eq). Stir for 30 minutes.
-
Add a solution of the 4-substituted-2-chloro-7,8-dihydroquinolin-5(6H)-one (1.0 eq) in DMF to the alkoxide solution.
-
Heat the reaction mixture to 80-100 °C and monitor by TLC.
-
For amine substitution: Dissolve the 4-substituted-2-chloro-7,8-dihydroquinolin-5(6H)-one (1.0 eq) and the amine (2.0 eq) in DMF.
-
Heat the reaction mixture to 120-150 °C.
-
After completion, cool the reaction to room temperature and pour into ice-water.
-
Extract the aqueous layer with ethyl acetate or dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Part 2: Palladium-Catalyzed Cross-Coupling Reactions
For the formation of carbon-carbon and carbon-heteroatom bonds, palladium-catalyzed cross-coupling reactions are indispensable tools.[10][11][12] These reactions offer a powerful alternative to classical SNAr, especially for less reactive nucleophiles.
Overview of Common Cross-Coupling Reactions
| Reaction Name | Coupling Partners | Catalyst System (Typical) | Bond Formed |
| Suzuki Coupling | Aryl/vinyl boronic acid or ester | Pd(PPh₃)₄, Pd(dppf)Cl₂ + Base (e.g., K₂CO₃, Cs₂CO₃) | C-C |
| Buchwald-Hartwig Amination | Amine | Pd₂(dba)₃ + Ligand (e.g., Xantphos, BINAP) + Base (e.g., NaOt-Bu) | C-N |
| Sonogashira Coupling | Terminal alkyne | Pd(PPh₃)₂Cl₂, CuI + Base (e.g., Et₃N) | C-C (sp) |
Protocol: Suzuki-Miyaura Coupling for C-C Bond Formation
This protocol details the synthesis of a 4-aryl-2-chloro-7,8-dihydroquinolin-5(6H)-one derivative.
Materials:
-
4-Amino-2-chloro-7,8-dihydroquinolin-5(6H)-one (prepared in Part 1)
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane and Water (3:1 mixture)
Procedure:
-
In a Schlenk flask, combine 4-amino-2-chloro-7,8-dihydroquinolin-5(6H)-one (1.0 eq), the arylboronic acid (1.5 eq), and potassium carbonate (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add Pd(OAc)₂ (0.05 eq) and PPh₃ (0.10 eq).
-
Add the degassed dioxane/water solvent mixture.
-
Heat the reaction to 90-100 °C overnight.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the mixture and dilute with ethyl acetate.
-
Wash with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate and purify by column chromatography.
Expertise Insight: The choice of palladium catalyst and ligand is crucial for the success of cross-coupling reactions. For challenging substrates, screening different catalyst systems may be necessary.
Caption: A typical synthetic workflow for derivatization.
Part 3: Modification of the C5-Keto Group
The ketone functionality at the C5 position provides another handle for diversification.
Reduction to an Alcohol
The ketone can be reduced to a secondary alcohol using standard reducing agents.[13][14] The choice of reagent is important to avoid reduction of other functional groups.
Protocol: Selective Ketone Reduction
Materials:
-
Substituted 7,8-dihydroquinolin-5(6H)-one
-
Sodium borohydride (NaBH₄)
-
Methanol or Ethanol
Procedure:
-
Dissolve the quinolinone derivative (1.0 eq) in methanol at 0 °C (ice bath).
-
Add sodium borohydride (1.5 eq) portion-wise over 15 minutes.
-
Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the resulting alcohol by column chromatography if necessary.
Trustworthiness Note: Sodium borohydride is a mild reducing agent and is generally chemoselective for aldehydes and ketones in the presence of esters or amides.[15] For more robust reductions, lithium aluminum hydride (LiAlH₄) can be used, but with caution due to its higher reactivity.
Reductive Amination
Reductive amination allows for the introduction of an amino group at the C5 position.[16] This two-step, one-pot procedure involves the in-situ formation of an imine or enamine, followed by reduction.
Protocol: One-Pot Reductive Amination
Materials:
-
Substituted 7,8-dihydroquinolin-5(6H)-one
-
Primary or secondary amine
-
Sodium triacetoxyborohydride (STAB)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Acetic acid (catalytic amount)
Procedure:
-
To a solution of the quinolinone (1.0 eq) and the amine (1.2 eq) in DCE, add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1 hour to facilitate imine/enamine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) in one portion.
-
Continue stirring at room temperature for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the layers and extract the aqueous phase with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Expertise Insight: Sodium triacetoxyborohydride is the preferred reducing agent for reductive amination as it is milder and more selective than sodium cyanoborohydride, and it does not generate toxic byproducts.
Conclusion
The this compound scaffold is a highly valuable starting material for the synthesis of a wide array of derivatives with potential applications in drug discovery. By leveraging the principles of regioselective nucleophilic aromatic substitution, modern palladium-catalyzed cross-coupling reactions, and versatile ketone modifications, researchers can efficiently generate libraries of novel compounds for biological screening. The protocols and insights provided in this guide are intended to serve as a robust foundation for the exploration of this promising chemical space.
References
- 1. researchgate.net [researchgate.net]
- 2. Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Medicinal Chemistry of Quinolines As Emerging Anti-inflammatory A...: Ingenta Connect [ingentaconnect.com]
- 4. soc.chim.it [soc.chim.it]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Aromatic Nucleophilic Substitution [fishersci.co.uk]
- 9. Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Cross-coupling reaction - Wikipedia [en.wikipedia.org]
- 13. Carbonyl reduction - Wikipedia [en.wikipedia.org]
- 14. Reduction of Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 16. Nonclassical 2,4-diamino-6-(aminomethyl)-5,6,7,8-tetrahydroquinazoline antifolates: synthesis and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: 2,4-Dichloro-7,8-dihydroquinolin-5(6H)-one as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking Synthetic Versatility
The 7,8-dihydroquinolin-5(6H)-one scaffold is a core structural motif in numerous biologically active compounds and natural products. The strategic introduction of reactive handles onto this framework provides a powerful platform for the generation of diverse molecular architectures. 2,4-Dichloro-7,8-dihydroquinolin-5(6H)-one emerges as a particularly valuable building block, offering three distinct points for chemical modification: two electrophilic carbon centers at C2 and C4, and a ketone at C5. The differential reactivity of the two chloro-substituents, a hallmark of 2,4-dichloroquinoline systems, allows for sequential and regioselective functionalization, making this molecule a highly attractive starting material for the synthesis of complex nitrogen-containing heterocycles, including kinase inhibitors and other potential therapeutic agents.[1]
This guide provides a comprehensive overview of the synthetic utility of this compound, including a proposed synthetic route and detailed protocols for its application in key organic transformations. The methodologies presented are grounded in established chemical principles and are designed to be both robust and adaptable.
Proposed Synthesis of this compound
References
Application Notes & Protocols: Strategic Functionalization of 2,4-Dichloro-7,8-dihydroquinolin-5(6H)-one via Nucleophilic Aromatic Substitution
Introduction: A Privileged Scaffold in Medicinal Chemistry
The 7,8-dihydroquinolin-5(6H)-one core is a significant structural motif in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities.[1][2][3] Its utility is greatly enhanced by the presence of two chlorine atoms at the C2 and C4 positions, transforming the molecule into a versatile electrophilic hub for synthetic diversification. These chloro-substituents serve as excellent leaving groups in nucleophilic aromatic substitution (SNAr) reactions, enabling the strategic and often regioselective introduction of various functional groups.[4][5]
This guide provides an in-depth analysis of the reactivity of 2,4-dichloro-7,8-dihydroquinolin-5(6H)-one with common nucleophiles. We will explore the underlying principles governing its regioselectivity, present field-proven protocols for its functionalization, and discuss the causality behind key experimental choices. The aim is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to effectively leverage this powerful building block in the synthesis of novel molecular entities.
The Principle of Regioselectivity: C4 vs. C2 Reactivity
The core of utilizing this compound lies in understanding and controlling which chlorine atom is substituted. The outcome is primarily dictated by the stability of the transient Meisenheimer intermediate formed upon nucleophilic attack.
Expert Insight: In classical SNAr reactions under thermal conditions, nucleophilic attack is overwhelmingly favored at the C4 position . This preference is rooted in electronic stabilization. When a nucleophile attacks C4, the negative charge of the Meisenheimer complex can be effectively delocalized onto the electronegative pyridine nitrogen atom through resonance. This creates a more stable, lower-energy intermediate compared to the one formed from an attack at the C2 position.[4][6][7] The attack at C2 results in a less stable intermediate where the negative charge is localized away from the stabilizing influence of the ring nitrogen.
While C4 is the kinetically favored position for classical SNAr, the C2 position is not inert. Substitution at C2 typically requires more forcing conditions (e.g., higher temperatures, stronger nucleophiles) after the C4 position has already reacted.[7] However, modern cross-coupling methodologies can invert this natural reactivity. Palladium-catalyzed reactions, such as Sonogashira or Buchwald-Hartwig aminations, often show a preference for oxidative addition at the C2 position, providing a complementary strategy for selective functionalization.[4][8]
Caption: Regioselectivity in SNAr reactions.
Application Notes: Reaction with Key Nucleophile Classes
The choice of nucleophile, solvent, base, and temperature are critical parameters that dictate the success and selectivity of the substitution reaction.
Amines (Primary and Secondary)
Amine nucleophiles are among the most common reactants used with this scaffold, leading to the formation of 4-amino-substituted quinolinones, a core structure in many bioactive molecules.[1][6]
-
Causality of Reagent Choice: The reaction is typically performed in a polar protic solvent like ethanol or isopropanol, which can solvate the ionic intermediates. A base is often required to neutralize the HCl generated during the reaction. Common choices include organic bases like triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA).[6] Alternatively, using a slight excess of the reactant amine (2.2-2.5 equivalents) allows it to serve as both the nucleophile and the base, simplifying the reaction mixture.[6]
-
Temperature Control: These reactions are often run at elevated temperatures, from 80 °C to reflux, to overcome the activation energy associated with disrupting the aromaticity of the quinoline ring.[9]
Thiols and Thiolates
Sulfur nucleophiles are generally more potent than their oxygen counterparts due to their higher polarizability.
-
Causality of Reagent Choice: The reaction typically requires the in-situ generation of the more nucleophilic thiolate anion. This is achieved by pre-treating the thiol with a base such as sodium hydride (NaH), potassium carbonate (K₂CO₃), or sodium hydroxide (NaOH) in a polar aprotic solvent like DMF or THF. The aprotic solvent prevents protonation of the highly reactive thiolate.
-
Reaction Conditions: These reactions often proceed smoothly at room temperature or with gentle heating, reflecting the high nucleophilicity of the thiolate.
Alcohols and Alkoxides
The introduction of alkoxy groups requires more forcing conditions due to the lower nucleophilicity of neutral alcohols.
-
Causality of Reagent Choice: The reaction is almost exclusively performed with pre-formed metal alkoxides (e.g., sodium methoxide, NaOMe; sodium ethoxide, NaOEt).[10] The use of a strong base like NaH in the corresponding alcohol is a common method to generate the alkoxide. The reaction is run in the parent alcohol as the solvent to avoid transetherification byproducts.[10]
-
Temperature Control: Reflux temperatures are typically necessary to drive the reaction to completion.
Comparative Data for Nucleophilic Substitution
The following table summarizes typical reaction conditions and outcomes for the regioselective C4-substitution on this compound.
| Nucleophile Class | Example Nucleophile | Base | Solvent | Temperature (°C) | Typical Yield (%) | Ref. |
| Primary Amine | Aniline | DIPEA or excess amine | Ethanol | 80 - 100 | 85 - 95 | [6] |
| Secondary Amine | Morpholine | Et₃N | Isopropanol | 80 - 110 | 90 - 98 | [6] |
| Thiol | Thiophenol | K₂CO₃ | DMF | 25 - 50 | 80 - 90 | |
| Alcohol | Methanol | NaH (to form NaOMe) | Methanol | 65 (Reflux) | 70 - 85 | [10] |
| Azide | Sodium Azide (NaN₃) | N/A | DMF / H₂O | 100 | >90 | [11] |
Detailed Experimental Protocols
Trustworthiness: These protocols include checkpoints and expected outcomes. All manipulations involving reagents like sodium hydride should be performed under an inert atmosphere (e.g., Argon or Nitrogen) by trained personnel.
References
- 1. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline: Synthesis of 2-alkynyl-4-arylquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue [mdpi.com]
Application Notes and Protocols for the Exploration of Catalytic Applications of 2,4-Dichloro-7,8-dihydroquinolin-5(6H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
While 2,4-Dichloro-7,8-dihydroquinolin-5(6H)-one is not established as a catalyst in peer-reviewed literature, its unique structural and electronic features—a halogenated quinoline core combined with a cyclohexanone moiety—present a compelling case for its investigation in novel catalytic systems. This guide provides a comprehensive framework for exploring its potential, moving from synthesis to detailed screening protocols in organocatalysis and transition metal catalysis. As a Senior Application Scientist, the following notes are designed to be a practical starting point for researchers aiming to unlock the latent catalytic capabilities of this intriguing molecule.
Introduction: The Untapped Potential of a Privileged Scaffold
The quinoline ring system is a cornerstone in medicinal chemistry and materials science, and its derivatives have shown significant promise as catalysts and ligands in a multitude of organic transformations.[1] Quinoline-derived metal complexes, for instance, are effective catalysts in various synthetic reactions.[1] The subject of this guide, this compound, combines the quinoline scaffold with several key functional groups that suggest catalytic potential:
-
A Lewis Basic Nitrogen Atom: Capable of activating substrates or coordinating to metal centers.
-
Reactive Chloro-Substituents: The chlorine atoms at the C2 and C4 positions can be sites for nucleophilic substitution, allowing for catalyst modification, or can participate in oxidative addition with transition metals.
-
An Electron-Withdrawing Ketone: This group modulates the electronic properties of the quinoline ring, which can influence its catalytic activity.
This document outlines the synthesis of this compound and proposes detailed protocols to screen its catalytic activity in reactions where analogous structures have shown promise.
Synthesis of this compound
Proposed Synthetic Pathway
A potential two-step synthesis could involve the formation of a 2,4-dihydroxy-7,8-dihydroquinolin-5(6H)-one intermediate, followed by a chlorination step.
Caption: Proposed two-step synthesis of the title compound.
Experimental Protocol: Synthesis
Materials:
-
Cyclohexane-1,3-dione
-
Malononitrile
-
Ammonium acetate
-
Ethanol (absolute)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Step 1: Synthesis of 2,4-Dihydroxy-7,8-dihydroquinolin-5(6H)-one
-
To a 250 mL round-bottom flask, add cyclohexane-1,3-dione (10 mmol, 1.12 g), malononitrile (10 mmol, 0.66 g), and ammonium acetate (20 mmol, 1.54 g).
-
Add 50 mL of absolute ethanol.
-
Equip the flask with a reflux condenser and heat the mixture to reflux with stirring for 4-6 hours. Monitor the reaction by TLC.
-
Upon completion, allow the reaction mixture to cool to room temperature. A precipitate should form.
-
Filter the solid, wash with cold ethanol (2 x 10 mL), and dry under vacuum to obtain the intermediate product.
Step 2: Synthesis of this compound
-
Caution: This step should be performed in a well-ventilated fume hood as it involves POCl₃.
-
In a 100 mL round-bottom flask, suspend the dried intermediate from Step 1 (5 mmol) in phosphorus oxychloride (20 mL).
-
Heat the mixture to reflux (approx. 105 °C) for 3-4 hours. The suspension should dissolve to form a clear, dark solution.
-
Cool the reaction mixture to room temperature and then carefully pour it onto 100 g of crushed ice with vigorous stirring.
-
Neutralize the acidic solution by slowly adding saturated sodium bicarbonate solution until the effervescence ceases (pH ~7-8).
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: Hexanes/Ethyl Acetate gradient) to yield the pure title compound.[4]
Analysis of Potential Catalytic Sites
The structure of this compound offers multiple points for catalytic interaction or derivatization.
Caption: Potential catalytic sites on the target molecule.
-
Nitrogen Atom: Can act as a Lewis base to activate electrophiles or as a ligand to coordinate with a transition metal.
-
Chlorine Atoms: These are potential leaving groups for nucleophilic substitution, allowing for the covalent attachment of other catalytic moieties. In transition metal catalysis, the C-Cl bonds can undergo oxidative addition, a key step in many cross-coupling reactions.
-
Ketone Group: The electron-withdrawing nature of the carbonyl group influences the electron density of the entire ring system. It also provides a handle for further derivatization, for example, to create chiral catalysts via reduction to an alcohol and subsequent resolution or asymmetric synthesis.
Proposed Catalytic Applications and Screening Protocols
Application 1: Ligand in Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The nitrogen atom and one of the chlorine atoms could form a bidentate ligand with a palladium center, potentially stabilizing the active catalytic species. The C4-Cl bond is generally more reactive than the C2-Cl bond in such systems, which could allow for selective coupling.
Screening Protocol:
-
Catalyst Pre-formation (in situ):
-
In a nitrogen-flushed Schlenk tube, add Pd(OAc)₂ (2 mol%, 4.5 mg) and this compound (4 mol%, 8.6 mg).
-
Add 2 mL of anhydrous toluene and stir at room temperature for 30 minutes.
-
-
Reaction Setup:
-
To the pre-formed catalyst mixture, add 4-bromoanisole (1.0 mmol, 187 mg), phenylboronic acid (1.2 mmol, 146 mg), and K₂CO₃ (2.5 mmol, 345 mg).
-
Add 3 mL of a Toluene/Water (4:1) solvent mixture.
-
Seal the tube and heat the reaction at 100 °C for 12 hours.
-
-
Work-up and Analysis:
-
Cool the reaction to room temperature. Add 10 mL of water and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over Na₂SO₄, and concentrate.
-
Analyze the crude product by GC-MS to determine the conversion and yield of the biphenyl product. Use an internal standard (e.g., dodecane) for accurate quantification.
-
Data Interpretation:
| Entry | Catalyst Loading (mol%) | Ligand (mol%) | Temperature (°C) | Time (h) | Conversion (%) | Yield (%) |
| 1 | 2 | 4 | 100 | 12 | (e.g., 85) | (e.g., 78) |
| 2 | 1 | 2 | 100 | 12 | (e.g., 60) | (e.g., 55) |
| 3 | 2 | 4 | 80 | 12 | (e.g., 45) | (e.g., 40) |
| Control | 2 | None | 100 | 12 | (e.g., <5) | (e.g., <5) |
A significant yield (>50%) would indicate promising activity and warrant further optimization of reaction conditions (solvent, base, temperature).
Application 2: Organocatalyst for the Michael Addition
The Lewis basic nitrogen could activate the Michael acceptor, or the N-H tautomer could act as a Brønsted acid. The overall structure could provide a specific steric environment for the reaction.
Screening Protocol:
-
Reaction Setup:
-
In a vial, dissolve this compound (10 mol%, 21.6 mg) in 1 mL of toluene.
-
Add nitrostyrene (0.5 mmol, 74.5 mg).
-
Add dimethyl malonate (1.0 mmol, 132 mg).
-
Stir the reaction at room temperature for 24 hours.
-
-
Work-up and Analysis:
-
Monitor the reaction by TLC.
-
Upon completion, concentrate the reaction mixture directly onto silica gel.
-
Purify by column chromatography to isolate the Michael adduct.
-
Determine the yield of the isolated product.
-
Workflow Diagram:
Caption: Experimental workflow for Michael addition screening.
A yield significantly above the background (uncatalyzed) reaction would suggest that the compound has organocatalytic activity.
Conclusion and Future Directions
The protocols outlined above provide a clear and logical framework for the initial investigation of this compound as a novel catalyst. Positive results in these initial screens should be followed by a more detailed investigation, including:
-
Mechanistic Studies: To understand the role of the catalyst in the reaction.
-
Catalyst Derivatization: The chloro- and keto- functionalities offer rich possibilities for modification to improve activity and selectivity. For instance, chiral auxiliaries could be introduced to induce enantioselectivity.
-
Broader Substrate Scope: Testing the catalyst with a wider range of substrates to determine its general applicability.
By systematically exploring its potential, researchers can determine if this compound is simply a synthetic intermediate or a gateway to a new class of useful catalysts.
References
- 1. Fe-catalyzed efficient synthesis of 2,4- and 4-substituted quinolines via C(sp2)–C(sp2) bond scission of styrenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CN101260078B - Method for preparing 7,8-dihydroquinolin-5(6H)-ones derivatives - Google Patents [patents.google.com]
- 4. chembk.com [chembk.com]
The Strategic Application of 2,4-Dichloro-7,8-dihydroquinolin-5(6H)-one in Modern Medicinal Chemistry
Introduction: Unveiling a Privileged Scaffold
In the landscape of contemporary drug discovery, the quinoline nucleus stands as a "privileged scaffold," a recurring molecular framework found in a multitude of biologically active compounds. Its rigid structure and versatile electronic properties make it an ideal foundation for the design of targeted therapeutics. Within this esteemed class of heterocycles, 2,4-Dichloro-7,8-dihydroquinolin-5(6H)-one emerges as a particularly strategic starting material. The presence of two differentially reactive chlorine atoms at the 2- and 4-positions, coupled with a ketone functionality, provides a trifecta of synthetic handles for the creation of diverse chemical libraries. This guide offers an in-depth exploration of this compound's synthesis, reactivity, and its profound potential in the development of novel therapeutic agents, particularly in the realms of oncology and kinase inhibition.
Core Synthesis: A Proposed Pathway
While a definitive, single-publication synthesis for this compound is not prominently documented, a robust and logical synthetic route can be proposed based on established organic chemistry principles, such as the Gould-Jacobs reaction or similar cyclization strategies, followed by a chlorination step.
A plausible approach commences with the condensation of an appropriate aniline precursor with a diketone, followed by cyclization to form the dihydroquinolinone core. The critical dichlorination step can then be achieved using a potent chlorinating agent like phosphorus oxychloride (POCl₃), potentially in the presence of a base or catalyst. A key reaction for the formation of the quinolinone ring is the cyclization of an enaminone, which can be formed from 1,3-cyclohexanedione.[1][2] The subsequent chlorination of the resulting 2,4-dihydroxy precursor is a standard transformation in heterocyclic chemistry.[3]
Medicinal Chemistry Applications: A Scaffold for Targeted Therapies
The true value of this compound lies in its potential as a versatile building block for potent and selective inhibitors of various biological targets. The quinoline scaffold itself is a cornerstone in the development of kinase inhibitors, a class of drugs that has revolutionized cancer treatment.[4][5]
Kinase Inhibition: Targeting the Engines of Cell Growth
Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many cancers. The 2,4-disubstituted quinoline framework has been extensively explored for its ability to fit into the ATP-binding pocket of various kinases, leading to their inhibition.[6] Derivatives of this scaffold have shown promise as inhibitors of key oncogenic kinases such as:
-
Epidermal Growth Factor Receptor (EGFR): A key target in non-small cell lung cancer and other solid tumors.[7]
-
Vascular Endothelial Growth Factor Receptor (VEGFR): A critical mediator of angiogenesis, the formation of new blood vessels that tumors need to grow.
-
Src Kinase: A non-receptor tyrosine kinase involved in cell proliferation, survival, and metastasis.
The dichloro-precursor allows for the strategic introduction of various substituents at the 2- and 4-positions to optimize binding affinity and selectivity for a desired kinase target.
Anticancer Activity: Beyond Kinase Inhibition
Beyond kinase inhibition, quinoline derivatives have demonstrated a broad range of anticancer activities. These include the induction of apoptosis (programmed cell death), inhibition of cell cycle progression, and disruption of DNA replication.[6][8] The ability to functionalize the this compound scaffold allows for the exploration of these diverse mechanisms of action. For instance, the introduction of anilino groups at the 4-position has been a successful strategy in developing potent anticancer agents.[9]
Chemical Reactivity and Derivatization Potential
The synthetic utility of this compound is primarily dictated by the differential reactivity of its two chlorine atoms in palladium-catalyzed cross-coupling reactions. The electron-deficient nature of the pyridine ring of the quinoline nucleus renders the chloro substituents at positions 2 and 4 susceptible to nucleophilic substitution and oxidative addition in catalytic cycles.
Generally, the chlorine atom at the C4 position is more reactive towards nucleophilic substitution than the one at the C2 position.[9] This differential reactivity allows for a stepwise and regioselective introduction of different nucleophiles, a crucial aspect for building molecular complexity in a controlled manner. However, in some palladium-catalyzed reactions like the Sonogashira coupling, the C2 position can be more reactive due to the coordinating effect of the quinoline nitrogen with the palladium catalyst.[10][11]
Experimental Protocols: A Gateway to Novel Derivatives
The following protocols provide a generalized framework for the derivatization of this compound using palladium-catalyzed cross-coupling reactions. It is imperative for researchers to optimize these conditions for specific substrates and desired outcomes.
Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
This protocol facilitates the introduction of aryl or vinyl substituents, a common strategy for exploring structure-activity relationships (SAR).
Workflow for Suzuki-Miyaura Coupling
Caption: Workflow for Suzuki-Miyaura Coupling.
Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried Schlenk flask, combine this compound (1.0 mmol), the desired arylboronic acid (1.2-2.4 mmol, depending on whether mono- or di-substitution is desired), a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol, 5 mol%), and a base like K₂CO₃ (2.0 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add a degassed solvent system, typically a mixture of toluene (5 mL) and water (1 mL), via syringe.
-
Reaction: Heat the reaction mixture to 90 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired arylated quinolinone.
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/H₂O | 90 | 70-95 | [10] |
| PdCl₂(dppf) | dppf | Cs₂CO₃ | Dioxane | 100 | 75-98 | [12] |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene | 110 | 80-99 | [13] |
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation
This reaction is instrumental in introducing primary or secondary amines, which can serve as crucial hydrogen bond donors or acceptors for target engagement.
Workflow for Buchwald-Hartwig Amination
Caption: Workflow for Buchwald-Hartwig Amination.
Step-by-Step Methodology:
-
Reaction Setup (Glovebox): In an inert atmosphere glovebox, charge a Schlenk tube with a palladium precatalyst (e.g., Pd₂(dba)₃, 0.025 mmol), a suitable phosphine ligand (e.g., Xantphos, 0.05 mmol), and a strong base (e.g., NaOtBu, 1.4 mmol).
-
Reagent Addition: Add anhydrous, degassed toluene (5 mL) and stir for 10 minutes at room temperature. Then, add the this compound (1.0 mmol) followed by the desired amine (1.2 mmol).
-
Reaction: Seal the tube, remove it from the glovebox, and heat in a preheated oil bath at 110 °C. Monitor the reaction by TLC or LC-MS.
-
Workup: After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride and extract with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography to yield the aminated product.
| Precatalyst | Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| Pd₂(dba)₃ | Xantphos | NaOtBu | Toluene | 110 | 65-90 | [14] |
| Pd(OAc)₂ | BINAP | Cs₂CO₃ | Dioxane | 100 | 70-95 | [15] |
| Pd(OAc)₂ | DavePhos | K₃PO₄ | t-BuOH | 100 | 75-99 | [16] |
Table 2: Representative Conditions for Buchwald-Hartwig Amination
Protocol 3: Sonogashira Coupling for C-C Alkyne Bond Formation
The introduction of an alkyne functionality opens up a vast array of subsequent transformations through click chemistry or further coupling reactions.
Workflow for Sonogashira Coupling
Caption: Workflow for Sonogashira Coupling.
Step-by-Step Methodology:
-
Reaction Setup: To a flask, add this compound (1.0 mmol), a palladium catalyst (e.g., 10% Pd/C, 10 mol%), a ligand (e.g., PPh₃, 20 mol%), and a copper(I) cocatalyst (e.g., CuI, 5 mol%).
-
Reagent Addition: Add a suitable solvent, which can surprisingly be water, followed by a base (e.g., triethylamine) and the terminal alkyne (1.2 mmol).
-
Reaction: Heat the mixture to 80 °C under an inert atmosphere. The high regioselectivity for C-2 alkynylation is often observed in these systems.[17]
-
Workup: After completion, cool the reaction, and extract the product with an organic solvent.
-
Purification: Wash the organic layer, dry, and concentrate. Purify by column chromatography to isolate the 2-alkynyl-4-chloro-7,8-dihydroquinolin-5(6H)-one.
| Catalyst System | Base | Solvent | Temperature (°C) | Regioselectivity | Typical Yield (%) | Reference |
| Pd/C, CuI, PPh₃ | Et₃N | Water | 80 | C-2 | 70-90 | [17] |
| Pd(PPh₃)₂Cl₂, CuI | i-Pr₂NH | THF | RT | C-2 | 75-95 | [18] |
Table 3: Representative Conditions for Sonogashira Coupling
Conclusion and Future Outlook
This compound represents a powerful and underexplored scaffold in medicinal chemistry. Its straightforward, albeit proposed, synthesis and the well-established protocols for its selective derivatization provide a clear path for the generation of large and diverse compound libraries. The proven track record of the quinoline core in successful, clinically approved drugs, particularly kinase inhibitors, strongly suggests that derivatives of this compound will yield novel therapeutic candidates. The continued exploration of this scaffold, guided by structure-based drug design and a deeper understanding of its reactivity, holds immense promise for addressing unmet medical needs in oncology and beyond.
References
- 1. researchgate.net [researchgate.net]
- 2. 1,3-Cyclohexanedione synthesis - chemicalbook [chemicalbook.com]
- 3. 2,4-Dichloroquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline: Synthesis of 2-alkynyl-4-arylquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Palladium-catalyzed amination of dichloroquinolines with adamantane-containing amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline: Synthesis of 2-alkynyl-4-arylquinolines [beilstein-journals.org]
- 18. Sonogashira coupling - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Synthesis of Quinolinone Derivatives
Introduction: The Enduring Significance of the Quinolinone Scaffold in Drug Discovery
The quinolinone core, a bicyclic heterocyclic system, is a privileged scaffold in medicinal chemistry, forming the structural foundation of numerous natural products and synthetic compounds with a broad spectrum of biological activities.[1][2][3][4] From the potent anti-malarial activity of quinine to the broad-spectrum antibacterial action of fluoroquinolones, quinoline and its derivatives have consistently proven to be a rich source of therapeutic agents.[4][5][6] Their diverse pharmacological profiles include anticancer, anti-inflammatory, antiviral, and anthelmintic properties, making the development of efficient and versatile synthetic routes to novel quinolinone derivatives a key focus for researchers in drug discovery and development.[3][4][7][8]
This comprehensive guide provides detailed protocols and expert insights into the principal synthetic strategies for accessing quinolinone derivatives. We will explore both classical name reactions and modern catalytic methodologies, elucidating the mechanistic underpinnings of each approach to empower researchers to make informed decisions in their synthetic design.
Classical Synthetic Strategies: Time-Tested Routes to the Quinolinone Core
Several classical methods for quinolinone synthesis, developed over a century ago, remain mainstays in organic synthesis due to their reliability and broad applicability.[1][9][10]
The Conrad-Limpach-Knorr Synthesis: A Bifurcated Pathway to 4-Quinolones and 2-Quinolones
The Conrad-Limpach-Knorr synthesis is a powerful method for constructing both 4-hydroxyquinolines (which exist in equilibrium with 4-quinolones) and 2-hydroxyquinolines (2-quinolones) from anilines and β-ketoesters.[10][11][12][13] The regiochemical outcome is dictated by the reaction temperature, a critical parameter that exploits the differential reactivity of the β-ketoester.
-
Causality Behind Temperature Control: At lower temperatures (kinetic control), the more nucleophilic aniline attacks the more electrophilic ketone carbonyl of the β-ketoester, leading to an enamine intermediate that cyclizes to form the 4-quinolone.[13] At higher temperatures (thermodynamic control), the reaction favors the formation of a more stable anilide intermediate via attack at the ester carbonyl, which then cyclizes to yield the 2-quinolone.[12][13]
Diagram: Conrad-Limpach vs. Knorr Pathway
Caption: Divergent pathways of the Conrad-Limpach and Knorr syntheses.
Protocol 1: Synthesis of a 4-Quinolone via the Conrad-Limpach Reaction
This protocol describes a general procedure for the synthesis of a 4-hydroxyquinoline derivative.
Materials:
-
Substituted aniline (1.0 eq)
-
Ethyl acetoacetate (or other β-ketoester) (1.1 eq)
-
High-boiling solvent (e.g., Dowtherm A, diphenyl ether, or 1,2,4-trichlorobenzene)[9]
-
Catalytic amount of acid (e.g., p-toluenesulfonic acid) (optional)
-
Ethanol (for recrystallization)
Procedure:
-
Enamine Formation: In a round-bottom flask equipped with a Dean-Stark trap and condenser, combine the substituted aniline and ethyl acetoacetate in a minimal amount of a suitable solvent (e.g., toluene). Add a catalytic amount of p-toluenesulfonic acid.
-
Reflux the mixture until the theoretical amount of water is collected in the Dean-Stark trap, indicating the completion of enamine formation.
-
Remove the toluene under reduced pressure.
-
Cyclization: To the crude enamine, add a high-boiling solvent (e.g., Dowtherm A). Heat the mixture to approximately 250 °C.[11] The high temperature is necessary to overcome the activation energy for the cyclization, which involves the disruption of the aniline's aromaticity.[9]
-
Maintain the temperature for 30-60 minutes, monitoring the reaction progress by TLC.
-
Workup and Purification: Cool the reaction mixture to room temperature. The product often precipitates upon cooling.
-
Collect the solid by filtration and wash with a low-boiling hydrocarbon solvent (e.g., hexanes) to remove the high-boiling solvent.
-
Recrystallize the crude product from a suitable solvent, such as ethanol, to afford the purified 4-quinolone.
Protocol 2: Synthesis of a 2-Quinolone via the Knorr Quinoline Synthesis
This protocol outlines the synthesis of a 2-hydroxyquinoline derivative.
Materials:
-
Substituted aniline (1.0 eq)
-
β-ketoester (e.g., ethyl acetoacetate) (1.1 eq)
-
Concentrated sulfuric acid or polyphosphoric acid (PPA)[14][15]
Procedure:
-
Anilide Formation: In a round-bottom flask, heat a mixture of the substituted aniline and the β-ketoester to approximately 140 °C for 1-2 hours.[12] This step drives the formation of the β-ketoanilide.
-
Cool the reaction mixture to room temperature.
-
Cyclization: Carefully add the crude β-ketoanilide to an excess of cold (0 °C) concentrated sulfuric acid or polyphosphoric acid with stirring.[15][16] The strong acid protonates the carbonyl groups, facilitating the electrophilic aromatic substitution reaction that leads to cyclization.[16]
-
Slowly warm the mixture to room temperature and then heat to 80-100 °C for 1-2 hours, monitoring by TLC.
-
Workup and Purification: Carefully pour the reaction mixture onto crushed ice.
-
Neutralize the acidic solution with a base (e.g., aqueous ammonia or sodium hydroxide) until the product precipitates.
-
Collect the solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure 2-quinolone.
| Parameter | Conrad-Limpach Synthesis | Knorr Synthesis |
| Product | 4-Quinolone | 2-Quinolone |
| Key Intermediate | Enamine | β-Ketoanilide |
| Reaction Temp. | High (~250 °C for cyclization) | Moderate (~140 °C for anilide) |
| Cyclization Catalyst | Thermal | Strong Acid (H₂SO₄, PPA) |
| Control | Kinetic (initially) | Thermodynamic |
Table 1: Comparison of Conrad-Limpach and Knorr Syntheses.
The Doebner-von Miller Reaction: A Versatile Route to Substituted Quinolines
The Doebner-von Miller reaction is a highly adaptable method for synthesizing quinolines by reacting anilines with α,β-unsaturated carbonyl compounds.[17][18] The reaction is typically catalyzed by a strong acid and often involves an oxidizing agent to aromatize the initially formed dihydroquinoline intermediate.[17][19]
Diagram: General Workflow for Doebner-von Miller Reaction
Caption: Stepwise workflow of the Doebner-von Miller reaction.
Protocol 3: General Procedure for the Doebner-von Miller Reaction
Materials:
-
Substituted aniline (1.0 eq)
-
α,β-Unsaturated aldehyde or ketone (e.g., crotonaldehyde) (2.0-3.0 eq)
-
Concentrated hydrochloric acid or sulfuric acid
-
Oxidizing agent (e.g., arsenic pentoxide, nitrobenzene, or air)[19]
Procedure:
-
In a fume hood, cautiously add the concentrated acid to the substituted aniline with cooling.
-
Slowly add the α,β-unsaturated carbonyl compound to the mixture, maintaining a controlled temperature.
-
If necessary, add the oxidizing agent. In some cases, atmospheric oxygen can serve as the oxidant.
-
Heat the reaction mixture to reflux for several hours, monitoring its progress by TLC.
-
Workup and Purification: Cool the reaction to room temperature and carefully pour it onto ice.
-
Basify the mixture with a concentrated base (e.g., NaOH) to precipitate the crude product.
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the combined organic layers over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Safety Note: The Doebner-von Miller reaction can be highly exothermic and may involve toxic reagents (e.g., arsenic compounds).[20][21][22][23] All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Modern Catalytic Approaches: Enhancing Efficiency and Sustainability
While classical methods are robust, they often require harsh conditions, such as high temperatures and strong acids.[9][24] Modern organic synthesis has focused on developing milder and more efficient catalytic protocols.
Palladium-Catalyzed Carbonylative Cyclization
Palladium catalysis has emerged as a powerful tool for constructing the quinolinone scaffold.[25] One notable approach involves the carbonylative coupling of 2-iodoanilines with terminal alkynes in the presence of carbon monoxide.[25] This method allows for the introduction of a carbonyl group and the formation of the heterocyclic ring in a single step under relatively mild conditions.
Diagram: Palladium-Catalyzed Quinolinone Synthesis
Caption: Simplified schematic of Pd-catalyzed quinolinone synthesis.
These modern methods often offer advantages in terms of functional group tolerance, regioselectivity, and milder reaction conditions, complementing the classical approaches.[8][24][25]
Purification and Characterization
The purification of quinolinone derivatives can sometimes be challenging due to their basic nature, which can lead to decomposition on acidic silica gel.[26]
Troubleshooting Purification:
-
Decomposition on Silica Gel: If product decomposition is observed during column chromatography, consider deactivating the silica gel by pre-treating it with a solvent system containing a small amount of a basic modifier like triethylamine or ammonia.[26]
-
Alternative Purification Methods: Recrystallization is often a highly effective method for purifying solid quinolinone derivatives.[27][28] Various solvent systems should be screened to find optimal conditions. For non-crystalline products, preparative thin-layer chromatography (TLC) or other chromatographic techniques may be employed.
Characterization:
The structure of the synthesized quinolinone derivatives should be unambiguously confirmed using a combination of spectroscopic techniques, including:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to determine the substitution pattern and overall structure.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify key functional groups, such as the quinolone carbonyl (C=O) and N-H bonds.
Safety and Handling
Quinoline and its derivatives can be hazardous and should be handled with care.[20][21][22]
-
Toxicity: Many quinolines are harmful if swallowed or in contact with skin and may be toxic to aquatic life.[20][21] Some are suspected of causing genetic defects or cancer.[20][21][22]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling these compounds.[23][29]
-
Ventilation: All synthetic manipulations should be performed in a well-ventilated chemical fume hood.[23][29]
By understanding the principles behind these synthetic protocols and adhering to safe laboratory practices, researchers can effectively synthesize a wide array of quinolinone derivatives for further investigation in drug discovery and materials science.
References
- 1. iipseries.org [iipseries.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Recent Progress in the Synthesis of Quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 5. MEDICINAL CHEMISTRY OF QUINOLONES.pptx [slideshare.net]
- 6. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 7. Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jptcp.com [jptcp.com]
- 11. synarchive.com [synarchive.com]
- 12. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 13. Quinoline Synthesis: Conrad-Limpach-Knorr [quimicaorganica.org]
- 14. Knorr Quinoline Synthesis [drugfuture.com]
- 15. 4-Aminoalkyl Quinolin-2-one Derivatives via Knorr Cyclisation of ω-Amino-β-Keto Anilides - ProQuest [proquest.com]
- 16. Knorr quinoline synthesis - Wikipedia [en.wikipedia.org]
- 17. synarchive.com [synarchive.com]
- 18. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. lobachemie.com [lobachemie.com]
- 21. cdhfinechemical.com [cdhfinechemical.com]
- 22. pharm.sinocurechem.com [pharm.sinocurechem.com]
- 23. actylislab.com [actylislab.com]
- 24. ch.hznu.edu.cn [ch.hznu.edu.cn]
- 25. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 26. benchchem.com [benchchem.com]
- 27. WO2005073239A1 - Method for purifying quinolinecarboxylic acid derivative - Google Patents [patents.google.com]
- 28. CN103304477B - Purification method of 8-hydroxyquinoline crude product - Google Patents [patents.google.com]
- 29. cleanchemlab.com [cleanchemlab.com]
Application Note: A Robust Protocol for the Palladium-Catalyzed N-Arylation of 2,4-Dichloro-7,8-dihydroquinolin-5(6H)-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-aryl quinolinone scaffolds are privileged structures in medicinal chemistry, forming the core of numerous pharmacologically active agents. Their synthesis is a critical step in the development of new therapeutics. The palladium-catalyzed Buchwald-Hartwig amination stands out as one of the most powerful and versatile methods for forging carbon-nitrogen (C–N) bonds.[1][2] This application note provides a comprehensive, field-proven protocol for the N-arylation of 2,4-dichloro-7,8-dihydroquinolin-5(6H)-one, a complex substrate featuring a lactam moiety and multiple reactive halogen sites. By leveraging modern palladium precatalysts and bulky biarylphosphine ligands, this method offers a reliable pathway to synthesize the target N-aryl products in high yield, a crucial transformation for drug discovery programs.[3][4]
Reaction Principle & Mechanistic Overview
The N-arylation of the lactam in this compound is achieved via the Buchwald-Hartwig amination reaction.[5] This transformation involves the palladium-catalyzed cross-coupling of an aryl halide (or pseudohalide) with the N–H bond of the quinolinone. The reaction is driven by a catalytic cycle that hinges on the ability of a palladium(0) complex to mediate the formation of the new C–N bond.
The generally accepted catalytic cycle proceeds through three key stages:[6]
-
Oxidative Addition : A coordinatively unsaturated Pd(0) complex, stabilized by phosphine ligands, reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate.
-
Amide Binding & Deprotonation : The lactam substrate coordinates to the Pd(II) center. A strong, non-nucleophilic base then deprotonates the lactam's N–H group to form a palladium-amido complex.
-
Reductive Elimination : This final, bond-forming step involves the elimination of the N-aryl quinolinone product from the Pd(II) complex, regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.
The choice of ligand is paramount for success. Bulky, electron-rich biarylphosphine ligands, such as XPhos, are essential as they accelerate the rate-limiting reductive elimination step and stabilize the catalytically active species, preventing catalyst decomposition.[2][7]
Caption: A simplified representation of the Buchwald-Hartwig catalytic cycle for N-arylation.
Detailed Experimental Protocol
This protocol is a robust starting point and may be optimized for specific aryl halides. All operations should be performed under an inert atmosphere (e.g., nitrogen or argon) using Schlenk techniques or a glovebox to prevent catalyst deactivation.
Reagents and Materials
| Reagent/Material | M.W. ( g/mol ) | Typical Grade/Purity | Notes |
| This compound | 228.08 | >95% | Substrate (1.0 equiv) |
| Aryl Halide (Ar-X) | Variable | >97% | Coupling partner (1.2 equiv). Aryl bromides and chlorides are suitable. |
| XPhos Pd G3 | 864.88 | >98% | Palladium precatalyst (0.02 equiv, 2 mol%). Air-stable and reliable. |
| Sodium tert-butoxide (NaOtBu) | 96.10 | >97% | Strong, non-nucleophilic base (1.5 equiv). Handle in a glovebox due to its hygroscopic nature. |
| Toluene | 92.14 | Anhydrous, degassed | Reaction solvent. Must be thoroughly dried and degassed to remove water and oxygen. |
| Ethyl Acetate | 88.11 | ACS Grade | For work-up and chromatography. |
| Hexanes | - | ACS Grade | For chromatography. |
| Saturated aq. Ammonium Chloride (NH₄Cl) | - | - | For quenching the reaction. |
| Brine (Saturated aq. NaCl) | - | - | For aqueous washes. |
| Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) | - | - | Drying agent. |
| Silica Gel | - | 230-400 mesh | For column chromatography. |
Step-by-Step Procedure
-
Reaction Setup : To a dry Schlenk tube or oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 228 mg), the desired aryl halide (1.2 mmol), XPhos Pd G3 (0.02 mmol, 17.3 mg), and sodium tert-butoxide (1.5 mmol, 144 mg). The solids should be added and weighed inside a glovebox if possible.
-
Inert Atmosphere : Seal the vessel with a septum or cap, and purge with an inert gas (argon or nitrogen) for 5-10 minutes. If not using a glovebox, perform three cycles of evacuating the vessel under vacuum and backfilling with inert gas.
-
Solvent Addition : Add anhydrous, degassed toluene (5 mL, to make a 0.2 M solution with respect to the substrate) via syringe.
-
Reaction Execution : Place the sealed vessel in a preheated oil bath or heating block set to 100 °C. Stir the mixture vigorously for 12-24 hours.
-
Monitoring : The reaction progress can be monitored by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A sample can be taken by syringe, quenched with a drop of water, diluted with ethyl acetate, and filtered through a small plug of silica before analysis.
-
Work-up : Once the reaction is complete (indicated by consumption of the starting material), cool the mixture to room temperature. Carefully quench the reaction by adding saturated aqueous NH₄Cl solution (10 mL).
-
Extraction : Transfer the mixture to a separatory funnel and dilute with ethyl acetate (20 mL). Wash the organic layer sequentially with water (2 x 15 mL) and brine (15 mL).
-
Drying and Concentration : Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification : Purify the crude residue by flash column chromatography on silica gel. The eluent system will depend on the polarity of the product but a gradient of ethyl acetate in hexanes (e.g., 5% to 50%) is a good starting point. Combine the fractions containing the pure product and concentrate to yield the final N-aryl-2,4-dichloro-7,8-dihydroquinolin-5(6H)-one.
Caption: Experimental workflow for the N-arylation of this compound.
Key Considerations & Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or Low Yield | 1. Catalyst deactivation due to oxygen or moisture.[8] 2. Impure reagents or solvent. 3. Ineffective base. 4. Unreactive aryl chloride. | 1. Ensure rigorous inert atmosphere techniques. Use freshly degassed solvent. 2. Use high-purity, anhydrous reagents. 3. Ensure the base (NaOtBu) is fresh and has been handled under inert conditions. 4. For aryl chlorides, consider a more active ligand (e.g., RuPhos) or higher temperature (up to 120 °C).[9] |
| Side Product Formation | 1. Dehalogenation of the aryl halide. 2. C-N coupling at C2 or C4 positions. 3. Homocoupling of the aryl halide (biphenyl formation).[10] | 1. This often indicates catalyst decomposition or issues with the base. Re-evaluate reaction conditions. 2. N-H of the lactam is significantly more acidic and reactive than the C-Cl bonds under these conditions. This side reaction is unlikely but could be suppressed by using milder conditions if observed. 3. Lower the catalyst loading or screen a different ligand. |
| Incomplete Reaction | 1. Insufficient reaction time or temperature. 2. Sterically hindered coupling partners. 3. Catalyst inhibition by iodide (if using aryl iodides).[6] | 1. Extend the reaction time or incrementally increase the temperature. 2. Increase catalyst loading (e.g., to 3-5 mol%). Consider a different, more sterically accommodating ligand. 3. While effective, aryl iodides can sometimes inhibit the catalyst. If issues persist, switching to the corresponding aryl bromide is advisable. |
Conclusion
This application note details a reliable and scalable protocol for the Buchwald-Hartwig N-arylation of this compound. The use of a modern, air-stable palladium precatalyst like XPhos Pd G3 simplifies the experimental setup while providing high efficiency for a broad range of aryl halides. By carefully controlling the reaction parameters, particularly the exclusion of air and moisture, researchers can successfully synthesize these valuable N-aryl quinolinone building blocks for application in pharmaceutical and materials science research.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. research.rug.nl [research.rug.nl]
- 3. surface.syr.edu [surface.syr.edu]
- 4. researchgate.net [researchgate.net]
- 5. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. cfmot.de [cfmot.de]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
Application Note: Strategic Development of Novel Inhibitors from 2,4-Dichloro-7,8-dihydroquinolin-5(6H)-one
Abstract
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of activities, including anticancer and anti-inflammatory properties.[1][2][3][4][5] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on leveraging the versatile starting material, 2,4-dichloro-7,8-dihydroquinolin-5(6H)-one, for the discovery of novel small molecule inhibitors. We present a strategic workflow encompassing library synthesis through regioselective functionalization, a multi-tiered screening cascade for hit identification and validation, and a framework for lead optimization. Detailed, field-proven protocols for chemical synthesis and biological evaluation are provided to empower researchers in their quest for next-generation therapeutics.
Introduction: The Quinolinone Scaffold as a Privileged Structure
The this compound core presents a unique opportunity for inhibitor design. The di-chloro substitution on the pyridine ring offers two distinct, electronically differentiated handles for nucleophilic aromatic substitution (SNAr), allowing for the creation of diverse chemical libraries. The ketone functionality at the C5 position provides an additional site for modification, further expanding the accessible chemical space. The dihydroquinolinone backbone itself is a recognized pharmacophore in numerous biologically active molecules, suggesting a favorable foundation for interaction with various protein targets.
This guide will detail a systematic approach to unlock the potential of this starting material, focusing on:
-
Regioselective Synthesis: Protocols for the selective substitution at the C4 and C2 positions to generate a library of diverse analogs.
-
Ketone Modification: Strategies to functionalize the C5-ketone to explore additional binding interactions.
-
Integrated Screening Cascade: A robust workflow for identifying and prioritizing hits, from initial biochemical screens to cell-based assays.
-
Lead Optimization Framework: A logical progression for advancing promising hits into viable lead compounds.
Synthetic Strategy: Building a Diverse Inhibitor Library
The cornerstone of this drug discovery program is the strategic and regioselective functionalization of the this compound core. The electronic properties of the quinoline ring dictate that the C4 position is more susceptible to nucleophilic attack than the C2 position under controlled conditions.[6][7][8] This differential reactivity allows for a stepwise approach to generate a diverse library of mono- and di-substituted analogs.
Regioselective Substitution at the C4-Position
Under mild reaction conditions, nucleophiles will preferentially displace the chloride at the C4 position. This initial diversification step is crucial for exploring the structure-activity relationship (SAR) at this vector.
Protocol 2.1: Nucleophilic Aromatic Substitution with Amines at C4
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq.) in a suitable solvent such as N,N-dimethylformamide (DMF) or ethanol.
-
Nucleophile Addition: Add the desired primary or secondary amine (1.1 - 1.5 eq.) to the solution.
-
Base Addition (Optional but Recommended): Add a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 - 2.0 eq.) to scavenge the HCl generated during the reaction.
-
Reaction Conditions: Stir the reaction mixture at room temperature to 60 °C. The optimal temperature should be determined empirically for each nucleophile. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired 2-chloro-4-amino-7,8-dihydroquinolin-5(6H)-one derivative.
Causality: The use of a base is critical to neutralize the generated HCl, which can protonate the amine nucleophile, rendering it unreactive. Milder temperatures favor selective substitution at the more reactive C4 position.
Substitution at the C2-Position
Following successful C4-substitution, the remaining chloride at the C2 position can be displaced under more forcing conditions, allowing for the synthesis of di-substituted analogs.
Protocol 2.2: Nucleophilic Aromatic Substitution at C2
-
Starting Material: Use the purified 2-chloro-4-substituted-7,8-dihydroquinolin-5(6H)-one from Protocol 2.1.
-
Reaction Setup: Dissolve the starting material (1.0 eq.) in a high-boiling point solvent such as dimethyl sulfoxide (DMSO) or 1,4-dioxane.
-
Nucleophile and Base Addition: Add the second desired nucleophile (2.0 - 3.0 eq.) and a suitable base (e.g., potassium carbonate or sodium hydride for less nucleophilic amines) (2.0 - 3.0 eq.).
-
Reaction Conditions: Heat the reaction mixture to a higher temperature (e.g., 100-150 °C). Microwave irradiation can also be employed to accelerate the reaction.[5] Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Follow the work-up and purification procedure outlined in Protocol 2.1.
Causality: The higher temperature is necessary to overcome the lower reactivity of the C2 position. The choice of a stronger base may be required for less reactive nucleophiles.
Modification of the C5-Ketone
The ketone at the C5 position offers a valuable opportunity to introduce new functionalities and explore different binding modes.
Protocol 2.3: Reductive Amination of the C5-Ketone
-
Reaction Setup: Dissolve the quinolinone starting material (1.0 eq.) in a solvent such as methanol or dichloroethane.
-
Amine Addition: Add the desired primary or secondary amine (1.5 - 2.0 eq.) and a catalytic amount of acetic acid.
-
Reducing Agent Addition: After stirring for 30-60 minutes to allow for imine formation, add a reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 - 2.0 eq.) portion-wise.
-
Reaction Conditions: Stir the reaction at room temperature until completion, as monitored by TLC or LC-MS.
-
Work-up and Purification: Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent, dry, and purify by column chromatography.
Causality: The reaction proceeds via the formation of an intermediate iminium ion, which is then reduced by the hydride reagent. Sodium triacetoxyborohydride is often preferred as it is a milder and more selective reducing agent.
Integrated Screening Cascade for Hit Identification
A tiered approach to screening is essential for efficiently identifying and validating promising inhibitor candidates from the synthesized library.
Primary Biochemical Screening
The initial screen should be a high-throughput biochemical assay against the primary target of interest. For example, if targeting a specific kinase, a universal ADP detection platform can be employed.
Protocol 3.1: ADP-Glo™ Kinase Assay for Primary Screening
-
Reagent Preparation: Prepare the kinase, substrate, and ATP solution in the appropriate kinase buffer.
-
Compound Dispensing: Dispense a small volume of each library compound (typically at a single high concentration, e.g., 10 µM) into the wells of a 384-well plate.
-
Kinase Reaction Initiation: Add the kinase/substrate/ATP mixture to each well to start the reaction. Incubate at the optimal temperature for the specific kinase.
-
ADP Detection: After the incubation period, add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Luminescence Generation: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.
-
Data Acquisition: Measure the luminescence using a plate reader. A decrease in signal compared to the DMSO control indicates inhibition.
Causality: The ADP-Glo™ assay is a universal method applicable to a wide range of kinases and is highly sensitive, making it ideal for primary screening.[2]
Secondary Cellular Assays for Hit Validation
Hits from the primary screen should be validated in cell-based assays to confirm their activity in a more physiologically relevant context.
Protocol 3.2: Cell Viability Assay (e.g., CellTiter-Glo®)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the hit compounds for a specified period (e.g., 72 hours).
-
Cell Lysis and ATP Measurement: Add the CellTiter-Glo® reagent, which lyses the cells and provides the necessary components for a luciferase reaction that generates a luminescent signal proportional to the amount of ATP present.
-
Data Acquisition and Analysis: Measure the luminescence and plot the results as a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor that causes 50% reduction in cell viability).[9]
Causality: This assay assesses the overall cytotoxic or cytostatic effect of the compounds on cancer cells, providing a measure of their potential therapeutic efficacy.[10][11][12]
Target Engagement Assays
To confirm that the observed cellular activity is due to the inhibition of the intended target, a target engagement assay should be performed.
Protocol 3.3: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Treat intact cells with the compound of interest or a vehicle control.
-
Heating: Heat the cell lysates at a range of temperatures.
-
Protein Precipitation: Centrifuge to pellet the precipitated proteins.
-
Western Blot Analysis: Analyze the soluble fraction by Western blotting using an antibody specific for the target protein.
-
Data Analysis: A shift in the melting curve of the target protein in the presence of the compound indicates direct binding.
Causality: The binding of a ligand (inhibitor) stabilizes the target protein, making it more resistant to heat-induced denaturation.
Lead Optimization Framework
Promising hits that are validated through the screening cascade can be advanced to the lead optimization phase. This involves iterative cycles of chemical synthesis and biological testing to improve potency, selectivity, and drug-like properties.
Diagram: Lead Optimization Workflow
Caption: A logical workflow for lead optimization.
Structure-Activity Relationship (SAR) Studies
Systematically modify the structure of the validated hits at the C2, C4, and C5 positions to understand which functionalities are critical for activity. This data will guide the design of more potent and selective analogs.
In Vitro ADME-Tox Profiling
Early assessment of absorption, distribution, metabolism, excretion, and toxicity (ADME-Tox) properties is crucial to identify potential liabilities.[1][13][14][15][16]
Table: Key In Vitro ADME-Tox Assays
| Parameter | Assay | Purpose |
| Solubility | Kinetic or Thermodynamic Solubility Assay | Determines the aqueous solubility of the compound. |
| Permeability | Caco-2 or PAMPA Assay | Predicts intestinal absorption. |
| Metabolic Stability | Liver Microsome or Hepatocyte Stability Assay | Assesses the rate of metabolism. |
| CYP Inhibition | Cytochrome P450 Inhibition Assay | Identifies potential for drug-drug interactions. |
| Cytotoxicity | Cytotoxicity assays in non-cancerous cell lines | Evaluates general toxicity. |
| hERG Liability | hERG Patch Clamp or Binding Assay | Assesses the risk of cardiotoxicity. |
Conclusion
The this compound scaffold represents a highly promising starting point for the development of novel inhibitors. The synthetic strategies and screening protocols outlined in this application note provide a robust and efficient framework for identifying and advancing new therapeutic candidates. By systematically exploring the chemical space around this versatile core and employing a rigorous screening cascade, researchers can significantly increase the probability of discovering potent and selective inhibitors with favorable drug-like properties.
References
- 1. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 2. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [worldwide.promega.com]
- 3. researchgate.net [researchgate.net]
- 4. Screening assays for tyrosine kinase inhibitors: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ADDITION –ELIMINATION PROCESS OF 2,4-DICHLOROQUINOLINE SYNTHESIS AND PHARMACOLOGICAL IMPORTANCE | Scholar: National School of Leadership [jconsortium.com]
- 7. mdpi.com [mdpi.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. noblelifesci.com [noblelifesci.com]
- 10. Viability Assessment Following Anticancer Treatment Requires Single-Cell Visualization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. cellgs.com [cellgs.com]
- 14. vectorb2b.com [vectorb2b.com]
- 15. drugtargetreview.com [drugtargetreview.com]
- 16. Discover Bioactive Small Molecules for ADME/Tox [sigmaaldrich.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2,4-Dichloro-7,8-dihydroquinolin-5(6H)-one
Welcome to the technical support resource for the synthesis of 2,4-Dichloro-7,8-dihydroquinolin-5(6H)-one. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into improving reaction yields and troubleshooting common experimental challenges. We will move beyond simple procedural steps to explore the underlying chemical principles that govern the success of this synthesis.
Reaction Overview: The Vilsmeier-Haack Approach
The synthesis of 2,4-dichloroquinolines and their derivatives is commonly achieved through a robust reaction involving a suitable aniline or enamine precursor with malonic acid or its equivalent in the presence of phosphorus oxychloride (POCl₃).[1][2] This process is fundamentally related to the Vilsmeier-Haack reaction, where an in-situ formed Vilsmeier reagent (a chloroiminium salt from POCl₃ and an amide like DMF) acts as the key electrophile for cyclization and chlorination.[3]
The reaction to form this compound typically proceeds by reacting a cyclic enaminone with the Vilsmeier reagent (POCl₃/DMF). The process involves formylation, cyclization, dehydration, and chlorination steps to yield the final product. Understanding this pathway is crucial for effective troubleshooting.
Caption: Simplified workflow of the Vilsmeier-Haack synthesis.
Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.
Q1: My reaction yield is very low, or the reaction failed completely. What are the potential causes and how can I improve the outcome?
Low to non-existent yield is a frequent and frustrating issue that can almost always be traced back to a few critical parameters.[3]
A1.1: Reagent Quality and Anhydrous Conditions The success of this reaction is critically dependent on the potent electrophilicity of the Vilsmeier reagent, which is highly sensitive to moisture.
-
Expert Insight: The Vilsmeier reagent is formed from phosphorus oxychloride (POCl₃) and a formamide source like N,N-dimethylformamide (DMF).[3] Both POCl₃ and DMF are hygroscopic. Any water present will rapidly quench the Vilsmeier reagent and hydrolyze the POCl₃, rendering them ineffective. Old DMF can also contain dimethylamine impurities, which further consume the reagent.[3]
-
Corrective Actions:
-
Always use fresh, anhydrous DMF, preferably from a sealed bottle.
-
Ensure your POCl₃ is fresh and has been stored under inert gas.
-
Flame-dry all glassware before use and conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
-
A1.2: Vilsmeier Reagent Stoichiometry and Formation The molar ratios of the reagents are crucial for driving the reaction to completion.
-
Expert Insight: An excess of the Vilsmeier reagent is often required to ensure complete conversion of the substrate.[3] The reagent is typically pre-formed at a low temperature before the substrate is introduced.
-
Corrective Actions:
-
Pre-formation: Cool the anhydrous DMF to 0°C in an ice bath before slowly adding POCl₃ dropwise. Allow this mixture to stir for 30-60 minutes at 0°C to ensure the complete formation of the chloroiminium salt before adding your substrate.[3]
-
Stoichiometry: Begin with a POCl₃:DMF:Substrate molar ratio of approximately 3:3:1. This can be optimized, but a significant excess of the chlorinating/cyclizing agent is a good starting point.
-
A1.3: Ineffective Work-up and Product Isolation A common mistake is failing to isolate the product from the acidic reaction mixture.
-
Expert Insight: The quinoline product is basic due to its nitrogen atom. In the highly acidic environment generated by the reaction (from HCl byproduct), the product will be protonated, forming a quinolinium salt.[4] This salt is often soluble in the aqueous work-up solution, leading to the perception of a failed reaction.
-
Corrective Actions:
-
Hydrolysis: After the reaction is complete, cool the mixture and pour it slowly and carefully onto a large amount of crushed ice with vigorous stirring.[4] This hydrolyzes excess POCl₃ and the intermediate complexes.
-
Basification: This is the critical step. After hydrolysis, you must neutralize the acidic solution. Slowly add a base like sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃) until the pH is neutral to slightly basic (pH 7-8).[4][5] Using a milder base like NaHCO₃ can sometimes prevent side reactions that may occur at very high pH.[4] The product should precipitate as a solid upon neutralization.
-
Extraction: If a precipitate does not form, the product may still be in the aqueous layer. Extract the basified mixture with a suitable organic solvent like dichloromethane or ethyl acetate.
-
Caption: Troubleshooting workflow for low reaction yield.
Q2: The reaction mixture turned dark brown or black, resulting in a tarry, intractable material. How can this be prevented?
The formation of tar is a clear sign of product or reagent decomposition, usually caused by excessive heat.
-
Expert Insight: While Vilsmeier-Haack type reactions often require heating to proceed at a reasonable rate, uncontrolled or excessive temperatures can lead to polymerization and degradation of both the starting materials and the product.[5]
-
Corrective Actions:
-
Temperature Control: Maintain strict temperature control throughout the reaction. The initial Vilsmeier reagent formation should be at 0°C. When heating the reaction after substrate addition, use a thermostatically controlled oil bath and increase the temperature gradually. A typical temperature is around 60-80°C, but this should be optimized for your specific substrate.
-
Reaction Monitoring: Do not simply run the reaction for a set amount of time. Monitor its progress using Thin Layer Chromatography (TLC).[5] Once the starting material is consumed, work up the reaction immediately to prevent the formation of degradation products from over-heating.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal molar ratio of reagents? While this requires empirical optimization, a robust starting point is a molar ratio of Substrate : DMF : POCl₃ of 1 : 3 : 3 . Using a significant excess of the Vilsmeier reagent helps to ensure both complete cyclization and efficient chlorination of the intermediate 4-hydroxy-2-quinolone species.[2]
Q2: Why is pouring the reaction mixture onto ice so important? This step serves two critical functions. First, it rapidly cools the reaction, halting any potential side reactions or degradation. Second, and more importantly, it provides the water necessary to hydrolyze excess POCl₃ and the reactive intermediate complexes, preparing the mixture for product isolation.[4] This is a highly exothermic process and must be done slowly and with caution.
Q3: Which base is better for the work-up: NaOH or NaHCO₃? Both can be effective. Sodium hydroxide (NaOH) is strong and will rapidly neutralize the acid. However, if your molecule is sensitive to strongly basic conditions, this could cause hydrolysis or other side reactions.[4][5] Sodium bicarbonate (NaHCO₃) is a milder base and is often a safer choice, bringing the pH to a neutral range of 7-8, which is typically sufficient to precipitate the free base product.[4]
Optimized Experimental Protocol
This protocol is a self-validating starting point. Researchers should optimize conditions based on their specific setup and observations.
1. Reagent Preparation (Vilsmeier Reagent Formation):
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous DMF (3 equivalents).
-
Cool the flask to 0°C using an ice-salt bath.
-
Slowly add phosphorus oxychloride (POCl₃, 3 equivalents) dropwise via the dropping funnel over 20-30 minutes, ensuring the internal temperature does not rise above 5°C.
-
Once the addition is complete, allow the resulting mixture to stir at 0°C for an additional 45 minutes.
2. Main Reaction:
-
Dissolve the starting substrate (e.g., 3-aminocyclohex-2-enone, 1 equivalent) in a minimal amount of anhydrous DMF or other suitable anhydrous solvent.
-
Add the substrate solution dropwise to the pre-formed Vilsmeier reagent at 0°C.
-
After the addition is complete, slowly allow the reaction to warm to room temperature, then heat to 70°C using an oil bath.
-
Monitor the reaction progress by TLC (e.g., using a 3:7 ethyl acetate:hexane eluent). The reaction is typically complete within 4-6 hours.
3. Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
In a separate large beaker, prepare a vigorously stirring slurry of crushed ice and water.
-
Slowly and carefully pour the reaction mixture into the ice slurry.
-
Once the mixture is homogenous, begin the basification process. Slowly add a saturated solution of sodium bicarbonate (or 1M NaOH) with continuous stirring, monitoring the pH.
-
Continue adding base until the pH reaches ~7-8. A solid precipitate should form.
-
Stir the slurry for 30 minutes, then collect the solid product by vacuum filtration.
-
Wash the filter cake with cold water and then a small amount of cold diethyl ether or hexane to aid in drying.
-
Dry the solid under vacuum.
4. Purification:
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel if necessary.
| Parameter | Recommended Condition | Rationale |
| Substrate:DMF:POCl₃ Ratio | 1 : 3 : 3 | Ensures complete conversion and chlorination. |
| Reagent Formation Temp. | 0°C | Prevents decomposition of the Vilsmeier reagent. |
| Reaction Temperature | 70°C (Optimize) | Balances reaction rate against thermal degradation. |
| Reaction Time | 4-6 hours (Monitor by TLC) | Avoids formation of tarry by-products from over-running.[5] |
| Work-up Quench | Pour onto crushed ice | Safely hydrolyzes excess reagents and intermediates.[4] |
| Work-up pH | 7-8 (using NaHCO₃) | Precipitates the basic product without harsh conditions.[4] |
References
- 1. asianpubs.org [asianpubs.org]
- 2. 2,4-Dihalogenoquinolines. Synthesis, orientation effects and 1H and 13C NMR spectral studies - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Purification of 2,4-Dichloro-7,8-dihydroquinolin-5(6H)-one by Column Chromatography
Welcome to the technical support center for the purification of 2,4-Dichloro-7,8-dihydroquinolin-5(6H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the column chromatography purification of this compound. As your dedicated application scientist, I will explain the rationale behind the experimental choices to ensure a successful purification.
Introduction
This compound is a heterocyclic compound with potential applications in medicinal chemistry and materials science. Following its synthesis, effective purification is crucial to remove starting materials, byproducts, and other impurities that could interfere with subsequent reactions or biological assays. Column chromatography is a powerful technique for this purpose, enabling separation based on the differential partitioning of compounds between a stationary phase and a mobile phase.[1]
This guide provides a comprehensive question-and-answer-based troubleshooting section and frequently asked questions (FAQs) to address common challenges encountered during the purification of this specific molecule.
Troubleshooting Guide: Navigating Common Purification Hurdles
This section addresses specific issues you may encounter during the column chromatography of this compound.
Question 1: I'm observing poor separation of my target compound from a closely-eluting impurity. What are the likely causes and how can I improve the resolution?
Answer:
Poor separation, characterized by overlapping peaks or bands on the column, is a common challenge. The primary reasons for this are an inappropriate mobile phase polarity or a suboptimal stationary phase.
-
Mobile Phase Optimization: The polarity of the eluent is critical for achieving good separation. If your compound and the impurity are eluting too quickly and close together, your mobile phase is likely too polar. Conversely, if they are moving too slowly or not at all, it is not polar enough.
-
Actionable Advice:
-
TLC Analysis: Before running the column, perform a thorough thin-layer chromatography (TLC) analysis using various solvent systems. A good solvent system will show a clear separation between your product and impurities, with the Rf value of your target compound ideally between 0.25 and 0.35.
-
Gradient Elution: Employing a gradient elution can significantly improve separation. Start with a less polar mobile phase to allow the less polar impurities to elute first. Gradually increase the polarity of the mobile phase to then elute your target compound, leaving the more polar impurities on the column. A shallow gradient often provides the best resolution.
-
-
-
Stationary Phase Considerations: While silica gel is the most common stationary phase for normal-phase chromatography, its slightly acidic nature can sometimes cause issues.
-
Actionable Advice:
-
Particle Size: Use silica gel with a smaller particle size (e.g., 230-400 mesh) for higher resolution, although this will result in a slower flow rate.
-
Alternative Stationary Phases: If you suspect interactions with the silica, consider using neutral alumina as the stationary phase. However, be aware that alumina can have different activity levels which will affect the separation.
-
-
Question 2: My purified compound shows significant tailing on the TLC and in the collected fractions. What causes this and how can I obtain sharper bands?
Answer:
Peak or band tailing is often a sign of undesirable interactions between your compound and the stationary phase, or overloading the column.
-
Analyte-Stationary Phase Interactions: The lone pairs on the nitrogen atom of the quinolinone ring system can interact with the acidic silanol groups on the surface of the silica gel, leading to tailing.
-
Actionable Advice:
-
Addition of a Modifier: Add a small amount of a basic modifier, such as triethylamine (typically 0.1-1% v/v), to your mobile phase. The triethylamine will compete with your compound for the active sites on the silica, masking the silanol groups and leading to more symmetrical peak shapes.
-
Use of Deactivated Silica: Consider using a deactivated silica gel or end-capped silica for your purification.
-
-
-
Column Overloading: Loading too much crude material onto the column can lead to band broadening and tailing.
-
Actionable Advice:
-
Sample to Adsorbent Ratio: A general guideline is to use a 1:30 to 1:100 ratio of crude material to silica gel by weight. For difficult separations, a higher ratio is recommended.
-
Concentrated Sample Loading: Dissolve your sample in the minimum amount of solvent and load it onto the column in a narrow band. A broad initial band will lead to broad elution bands.
-
-
Question 3: I have a low yield of my purified product after column chromatography. Where could my compound have been lost?
Answer:
Low recovery can be attributed to several factors, from irreversible adsorption on the column to degradation of the compound.
-
Irreversible Adsorption: Highly polar compounds can sometimes bind irreversibly to the silica gel.
-
Actionable Advice:
-
"Flushing" the Column: After your expected product has eluted, try flushing the column with a much more polar solvent, such as methanol or a mixture of dichloromethane and methanol. This can help to elute any remaining compound.
-
Dry Loading: If your compound has poor solubility in the mobile phase, it may precipitate at the top of the column. In such cases, a dry loading technique is recommended. Dissolve your crude product in a suitable solvent, adsorb it onto a small amount of silica gel, and then evaporate the solvent. The resulting free-flowing powder can then be carefully added to the top of the column.
-
-
-
Compound Degradation: Halogenated organic compounds can sometimes be unstable on silica gel.[2]
-
Actionable Advice:
-
TLC Stability Test: Before committing to a large-scale column, spot your compound on a TLC plate and let it sit for a few hours. Then, develop the plate to see if any new spots (degradation products) have appeared.
-
Minimize Contact Time: Run the column as quickly as possible without sacrificing separation to minimize the time your compound is in contact with the stationary phase. Applying a small amount of pressure (flash chromatography) can expedite the process.
-
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting mobile phase for the purification of this compound?
A1: Based on the structure of the molecule, which has a moderate polarity, a good starting point for a normal-phase separation on silica gel would be a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate. A typical starting ratio to explore would be in the range of 9:1 to 4:1 (hexanes:ethyl acetate). The optimal ratio should be determined by preliminary TLC analysis.
Q2: How do I properly pack a silica gel column to avoid cracks and channels?
A2: A well-packed column is essential for good separation. The "slurry packing" method is generally preferred:
-
Place a small plug of glass wool or cotton at the bottom of the column, followed by a thin layer of sand.
-
In a separate beaker, create a slurry of the required amount of silica gel in the initial, least polar mobile phase.
-
Pour the slurry into the column in one continuous motion, if possible.
-
Gently tap the side of the column to dislodge any air bubbles and to ensure even packing.
-
Once the silica has settled, add a protective layer of sand on top.
-
Drain the excess solvent until the solvent level is just above the top layer of sand. Never let the column run dry.
Q3: How can I effectively monitor the elution of my compound from the column?
A3: The most common method for monitoring the elution is by collecting fractions and analyzing them by TLC.
-
Collect fractions of a consistent volume in test tubes or vials.
-
Spot each fraction (or every few fractions) on a TLC plate.
-
Develop the TLC plate in the same solvent system used for the column.
-
Visualize the spots under a UV lamp (as the quinolinone ring is UV active).
-
Combine the fractions that contain your pure product.
Q4: What are the key safety precautions to take during this purification?
A4: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. The solvents used (hexanes, ethyl acetate) are flammable and their vapors can be harmful. Dichlorinated organic compounds should be handled with care as they can be irritants and have unknown toxicities.
Experimental Protocol: A Recommended Starting Point
This protocol is a general guideline and may require optimization based on the specific impurity profile of your crude material.
Materials and Equipment
| Category | Item |
| Chemicals | Crude this compound |
| Silica gel (230-400 mesh) | |
| Hexanes (or petroleum ether) | |
| Ethyl acetate | |
| Dichloromethane (for sample loading) | |
| Sand (acid-washed) | |
| Equipment | Glass chromatography column |
| Solvent reservoir | |
| Round bottom flasks | |
| Fraction collector or test tubes | |
| TLC plates (silica gel coated with F254 indicator) | |
| TLC developing chamber | |
| UV lamp (254 nm) | |
| Rotary evaporator | |
| Glass wool or cotton |
Step-by-Step Methodology
-
TLC Analysis:
-
Dissolve a small amount of the crude material in dichloromethane.
-
Spot the solution on a TLC plate.
-
Develop the plate in a series of solvent systems with varying ratios of hexanes and ethyl acetate (e.g., 9:1, 4:1, 7:3).
-
Identify a solvent system that provides good separation and an Rf value for the product of approximately 0.3.
-
-
Column Preparation:
-
Prepare the column by slurry packing with silica gel in the initial mobile phase (the least polar solvent mixture determined by TLC).
-
Ensure the column is packed uniformly without any air bubbles or cracks.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of dichloromethane.
-
Carefully apply the concentrated sample solution to the top of the silica bed using a pipette.
-
Allow the sample to adsorb onto the silica by draining the solvent until it reaches the top of the sand layer.
-
Carefully add a small amount of the initial mobile phase, being careful not to disturb the top of the column.
-
-
Elution and Fraction Collection:
-
Begin eluting with the initial mobile phase.
-
If a gradient elution is necessary, gradually increase the proportion of ethyl acetate in the mobile phase.
-
Collect fractions of a consistent volume.
-
-
Fraction Analysis and Product Isolation:
-
Monitor the collected fractions by TLC.
-
Combine the pure fractions containing the target compound.
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.
-
Visualizing the Workflow
Column Chromatography Workflow
Caption: Workflow for the purification of this compound.
Troubleshooting Logic
References
Technical Support Center: Recrystallization of 2,4-Dichloro-7,8-dihydroquinolin-5(6H)-one
Welcome to the dedicated technical support guide for the purification of 2,4-Dichloro-7,8-dihydroquinolin-5(6H)-one via recrystallization. This resource is designed for chemistry professionals engaged in pharmaceutical research and development. Here, we address common challenges with practical, field-tested solutions, moving beyond procedural steps to explain the underlying chemical principles. Our goal is to empower you to troubleshoot effectively and optimize your purification outcomes.
Section 1: Foundational Principles & Initial Solvent Selection
Recrystallization is a powerful purification technique that leverages the differences in solubility of a compound and its impurities in a given solvent at different temperatures.[1] For this compound, a compound with moderate polarity due to its ketone carbonyl group, heterocyclic nitrogen, and two chlorine atoms, solvent selection is the most critical parameter.
Frequently Asked Questions (FAQs)
Question: How do I choose the right starting solvent for recrystallization?
Answer: The ideal solvent is one where this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[2] Impurities, ideally, should either be completely insoluble in the hot solvent or remain fully dissolved when the solution is cooled.
Given the structure of your compound, solvents of intermediate polarity are excellent starting points. Consider the following:
-
Alcohols (Ethanol, Isopropanol): Often effective for compounds with hydrogen bond acceptors like ketones and amines.[3]
-
Esters (Ethyl Acetate): A versatile solvent that works well for a wide range of moderately polar compounds.
-
Ketones (Acetone): Its polarity is suitable, but its low boiling point can sometimes lead to premature crystallization.
-
Chlorinated Solvents (Dichloromethane): While the compound is likely soluble, the small temperature difference in solubility can lead to lower yields. Often better as part of a two-solvent system.[4]
-
Aromatic Hydrocarbons (Toluene): Can be effective, especially for removing more non-polar impurities.[5]
Table 1: Properties of Suggested Solvents for Initial Screening
| Solvent | Boiling Point (°C) | Polarity Index | Hansen Solubility Parameters (δD, δP, δH) | Rationale for Use |
| Ethanol | 78 | 5.2 | 15.8, 8.8, 19.4 | Good for moderately polar ketones and heterocycles.[3][6] |
| Ethyl Acetate | 77 | 4.4 | 15.8, 5.3, 7.2 | Excellent general-purpose solvent for a range of polarities.[6] |
| Acetone | 56 | 5.1 | 15.5, 10.4, 7.0 | Strong solvent, but low boiling point requires careful handling.[6][7] |
| Toluene | 111 | 2.4 | 18.0, 1.4, 2.0 | Good for less polar compounds; high boiling point can be advantageous.[5][6] |
| Acetonitrile | 82 | 5.8 | 15.3, 18.0, 6.1 | Can be effective for compounds with aromatic rings.[3][6] |
| Heptane/Hexane | 98/69 | 0.1 | 15.3, 0.0, 0.0 | Likely to be a poor solvent; primarily useful as an "anti-solvent" in a two-solvent system.[4][6] |
Section 2: Troubleshooting Common Recrystallization Problems
This section provides a structured guide to diagnosing and solving the most frequent issues encountered during the recrystallization of this compound.
Visual Troubleshooting Workflow
The following diagram outlines a logical workflow for addressing common recrystallization failures.
Caption: Troubleshooting workflow for common recrystallization issues.
Issue 1: No Crystals Are Forming Upon Cooling
Question: I have dissolved my compound in a hot solvent and allowed it to cool, but no crystals have appeared. What's wrong?
Answer: This is a very common issue that typically points to one of two causes: the solution is not saturated, or it is supersaturated but lacks a nucleation point.[8][9]
-
Cause A: Too much solvent was used. This is the most frequent reason for crystallization failure.[8][10] The concentration of the compound is too low to reach saturation upon cooling.
-
Solution: Gently heat the solution to boil off a portion of the solvent. A good rule of thumb is to reduce the volume by 20-30% and then allow it to cool again. If you are unsure, you can remove solvent until the hot solution starts to appear slightly cloudy, then add a few drops of solvent back to clarify it before cooling.[11]
-
-
Cause B: The solution is supersaturated. The solution contains more dissolved solute than it theoretically should at that temperature, but there are no nucleation sites for crystals to begin growing.[8]
-
Solution 1: Induce Nucleation by Scratching. Use a glass rod to gently scratch the inner surface of the flask at the air-liquid interface.[10][12] The microscopic imperfections in the glass provide a surface for the first crystals to form.
-
Solution 2: Seeding. If you have a small amount of pure, solid this compound, add a single tiny crystal to the cooled solution. This "seed crystal" acts as a template for further crystal growth.[9][10]
-
Solution 3: Flash Cooling. Briefly placing the flask in an ice-water bath can sometimes provide the thermodynamic shock needed to induce nucleation. However, once crystals begin to form, allow the solution to return to a slower cooling rate to ensure high purity.[2]
-
Issue 2: The Compound "Oils Out" Instead of Crystallizing
Question: As my solution cools, a liquid or oily layer is forming instead of solid crystals. How do I fix this?
Answer: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, or when the solution is too concentrated.[2][8] The resulting oil is an amorphous form of your compound that has likely trapped a significant amount of impurities.
-
Cause A: The solution is cooling too rapidly or is too concentrated.
-
Solution: Reheat the solution until the oil completely redissolves. Add a small amount (10-20% of the total volume) of additional hot solvent to lower the saturation point.[8] Then, allow the flask to cool much more slowly. You can insulate the flask with glass wool or place it in a warm water bath that is allowed to cool to room temperature. This gives the molecules more time to align into an ordered crystal lattice.[8]
-
-
Cause B: The boiling point of the solvent is higher than the melting point of the compound.
-
Solution: This requires changing your solvent system. Select a solvent with a lower boiling point. Alternatively, this is an excellent scenario for a two-solvent recrystallization. Dissolve the compound in a minimum amount of a "good" hot solvent (in which it is very soluble) and then slowly add a "poor" or "anti-solvent" (in which it is insoluble) at the same high temperature until the solution becomes faintly cloudy. Add a drop or two of the good solvent to clarify, and then cool slowly.[12][13] Common miscible pairs include ethanol/water, ethyl acetate/hexane, and dichloromethane/heptane.[4]
-
Issue 3: The Final Crystal Yield is Very Low
Question: I successfully obtained pure crystals, but the recovery was only 20%. How can I improve my yield?
Answer: A low yield indicates that a significant portion of your compound remained dissolved in the mother liquor.
-
Cause A: Using an excessive volume of solvent. As discussed previously, using too much solvent is a primary cause of low recovery.[10]
-
Solution: During the dissolution step, add the hot solvent in small portions, waiting for the solution to return to a boil between additions. Stop adding solvent as soon as all the solid has dissolved.[12] This ensures you create a saturated solution with the minimum required solvent.
-
-
Cause B: Incomplete cooling. The solubility of your compound, while low at room temperature, can be further decreased at lower temperatures.
-
Solution: Once the flask has cooled slowly to room temperature, place it in an ice-water bath for at least 30 minutes before filtration.[12] This will maximize the amount of compound that crystallizes out of the solution.
-
-
Cause C: Washing with too much or warm solvent. During the final filtration step, washing the crystals with solvent that is not ice-cold or using too large a volume will redissolve some of your product.[10]
-
Solution: Always wash your collected crystals with a minimal amount of ice-cold recrystallization solvent.[14] This removes any residual impurities from the surface of the crystals without significantly impacting the yield.
-
Section 3: Standard Operating Protocols
Protocol 1: Single-Solvent Recrystallization
Caption: Workflow for a standard single-solvent recrystallization.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask of appropriate size (the solvent should not fill it more than halfway). Add a boiling chip or stir bar. Add the chosen solvent in small portions and heat the mixture to a gentle boil with stirring. Continue adding solvent portion-wise until the solid is completely dissolved.[2]
-
Decolorization (if necessary): If the solution is colored by high-molecular-weight impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (if necessary): If charcoal was added or if insoluble impurities are present, perform a hot gravity filtration through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask.[14]
-
Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[2] Once at room temperature, place the flask in an ice-water bath to maximize crystal formation.[12]
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[14]
-
Washing: Wash the collected crystals with a small amount of ice-cold solvent to rinse away any adhering mother liquor.[10]
-
Drying: Allow air to be pulled through the crystals on the filter for several minutes to help them dry. Then, transfer the solid to a watch glass or place it in a vacuum oven to dry completely to a constant weight.[10]
References
- 1. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 2. Recrystallization [wiredchemist.com]
- 3. m.youtube.com [m.youtube.com]
- 4. reddit.com [reddit.com]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids [accudynetest.com]
- 7. 2,4-Dichloro-7-fluoroquinazoline - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 9. benchchem.com [benchchem.com]
- 10. people.chem.umass.edu [people.chem.umass.edu]
- 11. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 12. Home Page [chem.ualberta.ca]
- 13. ocw.mit.edu [ocw.mit.edu]
- 14. www2.chem.wisc.edu [www2.chem.wisc.edu]
Technical Support Center: Synthesis of 2,4-Dichloro-7,8-dihydroquinolin-5(6H)-one
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support guide for the synthesis of 2,4-Dichloro-7,8-dihydroquinolin-5(6H)-one. This resource is designed to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) that you may encounter during your experimental work. As Senior Application Scientists, we combine established chemical principles with practical, field-tested insights to help you navigate the complexities of this synthesis and optimize your outcomes.
Introduction to the Synthesis
The synthesis of this compound is typically achieved through a Vilsmeier-Haack type cyclization reaction. This powerful method involves the reaction of an electron-rich enamine, derived from 1,3-cyclohexanedione, with a Vilsmeier reagent. The Vilsmeier reagent, a chloroiminium salt, is generated in situ from a formamide, most commonly N,N-dimethylformamide (DMF), and a chlorinating agent such as phosphorus oxychloride (POCl₃).[1][2][3] This reaction constructs the dichloropyridine ring fused to the cyclohexenone core in a single pot.
While elegant, this transformation is sensitive to reaction conditions and can be prone to several side reactions that may impact yield and purity. This guide will address the most common challenges and provide systematic approaches to overcome them.
Core Reaction Mechanism
Understanding the underlying mechanism is crucial for effective troubleshooting. The process can be broken down into three key stages:
-
Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic chloroiminium cation, [(CH₃)₂N=CHCl]⁺, also known as the Vilsmeier reagent.[4]
-
Electrophilic Attack: The enamine of 1,3-cyclohexanedione, 3-amino-2-cyclohexen-1-one (often formed in situ or used as the starting material), acts as a nucleophile and attacks the Vilsmeier reagent.
-
Cyclization and Aromatization: A series of intramolecular reactions, including cyclization and dehydration, leads to the formation of the fused aromatic ring system. The use of excess POCl₃ also facilitates the chlorination of the resulting quinolinol intermediates to yield the final 2,4-dichloro product.
Below is a diagram illustrating the key transformations in this synthesis.
Caption: Key stages of the Vilsmeier-Haack synthesis pathway.
Frequently Asked Questions (FAQs)
Q1: My reaction is consistently low-yielding. What are the primary factors to investigate?
A low yield is a common issue and can stem from several sources. A systematic approach is best:
-
Purity of Starting Materials: Ensure your 1,3-cyclohexanedione (or its enamine derivative) is pure. Impurities can interfere with the reaction. DMF should be anhydrous, as water will rapidly consume the Vilsmeier reagent. POCl₃ should be freshly distilled or from a recently opened bottle to ensure its reactivity.
-
Reaction Temperature: The formation of the Vilsmeier reagent is exothermic and should be performed at low temperatures (typically 0-5 °C) to prevent degradation.[5] The subsequent reaction with the enamine and cyclization often requires heating (e.g., 80-90 °C), but excessive temperatures can lead to charring and decomposition of the product.
-
Stoichiometry: The molar ratio of reagents is critical. An insufficient amount of the Vilsmeier reagent will lead to incomplete conversion. Conversely, a large excess may promote side reactions. A typical starting point is to use a slight excess of the Vilsmeier reagent relative to the enamine.
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Insufficient reaction time will result in unreacted starting material, while prolonged heating can lead to product degradation.
Q2: I'm observing a dark, tarry substance in my reaction flask. What causes this and how can I prevent it?
Tar formation is a frequent side reaction in Vilsmeier-Haack and similar acid-catalyzed cyclizations, often due to the polymerization of reactants or intermediates under harsh conditions.
-
Cause: This is typically due to localized overheating or excessively high reaction temperatures. The highly reactive intermediates can undergo self-condensation or polymerization.
-
Prevention:
-
Temperature Control: Maintain strict temperature control throughout the reaction. Use an efficient cooling bath during the addition of POCl₃ and a well-controlled heating mantle or oil bath for the cyclization step.
-
Rate of Addition: Add POCl₃ to DMF slowly and dropwise to manage the initial exotherm.
-
Efficient Stirring: Ensure vigorous and efficient stirring to prevent localized hot spots and ensure homogeneity.
-
Q3: My final product is difficult to purify and contains several halogenated byproducts. What are these likely to be?
The presence of multiple chlorinated species can complicate purification.
-
Possible Byproducts:
-
Monochloro- derivatives: Incomplete chlorination can lead to the formation of 2-chloro-4-hydroxy- or 4-chloro-2-hydroxy-7,8-dihydroquinolin-5(6H)-one.
-
Over-chlorination: While less common for this specific substrate, highly reactive conditions could potentially lead to chlorination on the cyclohexenone ring, although this is sterically and electronically less favored.
-
-
Troubleshooting:
-
POCl₃ Stoichiometry: Ensure a sufficient excess of POCl₃ is used to drive the chlorination to completion.
-
Reaction Time and Temperature: Allow for a sufficient reflux time after the initial cyclization to ensure both chlorination steps occur.
-
Purification Strategy: Column chromatography on silica gel is often effective. A gradient elution, for example with hexane and ethyl acetate, can separate the desired dichlorinated product from less polar (over-chlorinated) and more polar (monochloro-hydroxy) impurities.
-
Troubleshooting Guide: Specific Side Reactions and Solutions
This section delves into specific problems, their mechanistic origins, and detailed protocols for mitigation.
Problem 1: Formation of N,N-dimethyl-3-chloro-2-cyclohexen-1-iminium salt (Side Product A)
-
Symptom: Isolation of a water-soluble, highly polar byproduct, often leading to a reduced yield of the desired quinolinone.
-
Causality: This side product can arise if the Vilsmeier reagent reacts with the enol tautomer of 1,3-cyclohexanedione to chlorinate the ring, followed by reaction at the carbonyl to form an iminium salt, without subsequent cyclization. This is more likely if the reaction conditions do not sufficiently favor the intramolecular cyclization step.
-
Mechanism Visualization:
Caption: Formation pathway of a potential acyclic side product.
-
Mitigation Protocol:
-
Favor Enamine Formation: Consider pre-forming the enamine of 1,3-cyclohexanedione (e.g., 3-(dimethylamino)-2-cyclohexen-1-one) before introducing the Vilsmeier reagent. This ensures the nucleophile is primed for the correct reaction pathway.
-
Optimize Temperature Profile: After the initial reaction with the enamine at a lower temperature, ensure a controlled ramp-up to a sufficient reflux temperature to drive the cyclization to completion.
-
Solvent Choice: Using a non-polar, high-boiling solvent like toluene or o-dichlorobenzene may favor the intramolecular cyclization over intermolecular side reactions.
-
Problem 2: Incomplete Chlorination Leading to Hydroxy-Quinolinone Byproducts (Side Products B & C)
-
Symptom: The isolated product is a mixture of the desired 2,4-dichloro product and more polar spots on TLC, which correspond to 2-chloro-4-hydroxy- and/or 4-chloro-2-hydroxy-7,8-dihydroquinolin-5(6H)-one.
-
Causality: The cyclization initially forms a dihydroxyquinoline intermediate which is subsequently chlorinated by POCl₃. If the amount of POCl₃ is insufficient, or the reaction time/temperature is not adequate, this conversion will be incomplete.
-
Troubleshooting Workflow:
Caption: Decision workflow for troubleshooting incomplete chlorination.
-
Recommended Action:
-
Reagent Stoichiometry: A common protocol suggests using at least 3-4 equivalents of POCl₃ relative to the starting cyclohexanedione derivative to ensure sufficient reagent for both Vilsmeier formation and complete dichlorination.
-
Extended Reflux: After the initial addition and reaction, ensure the mixture is heated at reflux for an adequate period (e.g., 4-6 hours) to drive the chlorination steps to completion. Monitor the disappearance of the more polar byproducts by TLC.
-
Problem 3: Hydrolysis of Intermediates During Workup
-
Symptom: Low yield and the presence of complex, often water-soluble, byproducts after quenching the reaction.
-
Causality: The Vilsmeier-Haack reaction mixture contains highly reactive iminium salt intermediates. Quenching the reaction by pouring it into water must be done carefully. A rapid, uncontrolled quench can lead to localized pH and temperature spikes, causing hydrolysis of not only the desired product's precursors but also of the Vilsmeier reagent itself, leading to a complex mixture.
-
Optimized Workup Protocol:
-
Cooling: Allow the reaction mixture to cool to room temperature before quenching.
-
Controlled Quench: Pour the cooled reaction mixture slowly onto a vigorously stirred mixture of crushed ice and water. This helps to dissipate the heat of quenching.
-
Neutralization: After the initial quench, neutralize the acidic solution carefully with a base such as sodium carbonate solution or aqueous sodium hydroxide, while maintaining cooling in an ice bath. This will precipitate the crude product.
-
Extraction: Once neutralized, extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). This ensures that the product is efficiently removed from the aqueous phase where hydrolysis of any remaining intermediates could occur.
-
Data Summary: Reaction Parameters
| Parameter | Recommended Condition | Rationale / Common Pitfall |
| Reagents | Anhydrous DMF, Freshly distilled POCl₃ | Moisture leads to reagent decomposition and low yield. |
| Stoichiometry (POCl₃:DMF:Substrate) | ~4 : ~2 : 1 | Ensures sufficient Vilsmeier reagent and complete dichlorination. |
| Vilsmeier Formation Temp. | 0-5 °C | Prevents degradation of the exothermic reaction product.[5] |
| Cyclization Temp. | 80-100 °C (Reflux) | Drives the cyclization and chlorination steps to completion. |
| Reaction Time | 4-8 hours (post-addition) | Monitor by TLC to avoid incomplete reaction or product degradation. |
| Workup | Slow quench onto ice, followed by controlled neutralization. | Avoids uncontrolled hydrolysis and byproduct formation. |
Conclusion
The synthesis of this compound via the Vilsmeier-Haack reaction is a robust method, but success hinges on careful control of reaction parameters. By understanding the underlying mechanism and anticipating potential side reactions, researchers can systematically troubleshoot issues related to yield and purity. The key to a successful synthesis lies in using high-quality reagents, maintaining strict temperature control, ensuring appropriate stoichiometry, and performing a careful workup. This guide provides the foundational knowledge and practical steps to optimize this important synthetic transformation.
References
Technical Support Center: Optimization of Reaction Conditions for 2,4-Dichloro-7,8-dihydroquinolin-5(6H)-one Derivatization
Welcome to the technical support center dedicated to the synthetic derivatization of 2,4-Dichloro-7,8-dihydroquinolin-5(6H)-one. This guide is designed for researchers, medicinal chemists, and process development professionals who are leveraging this versatile scaffold in their synthetic programs. Here, we will dissect the common challenges, provide evidence-based solutions, and offer detailed protocols to streamline your experimental workflows.
Part 1: Frequently Asked Questions (FAQs) - The Fundamentals
This section addresses the core principles governing the reactivity of the this compound core. A solid understanding of these fundamentals is the first step toward successful reaction optimization.
Q1: What is the primary challenge when derivatizing this compound?
The principal challenge is achieving regioselectivity . The molecule possesses two distinct chlorine atoms at the C2 and C4 positions of the quinoline ring. These positions exhibit different electronic and steric environments, leading to differential reactivity. The primary goal of optimization is typically to functionalize one position selectively while leaving the other untouched for subsequent transformations, thus avoiding the formation of difficult-to-separate isomeric mixtures and undesired di-substituted byproducts.
Q2: Why is the C4-Cl bond generally more reactive than the C2-Cl bond in this scaffold?
The higher reactivity of the C4-Cl is a well-documented phenomenon in related N-heterocyclic systems like 2,4-dichloroquinazolines and 2,4-dichloropyridines and is grounded in fundamental electronic principles.[1][2][3]
-
Electronic Activation: The C4 position is electronically analogous to the γ-position of a vinylogous amide or the 4-position of a pyridine ring. The nitrogen atom at position 1 exerts a strong electron-withdrawing effect through resonance, which is more pronounced at the C4 position. This makes the C4 carbon significantly more electrophilic and thus more susceptible to nucleophilic attack.
-
Intermediate Stabilization: In Nucleophilic Aromatic Substitution (SNAr) reactions, the attack of a nucleophile at C4 generates a Meisenheimer-like intermediate where the negative charge can be delocalized onto the ring nitrogen, a stabilizing factor.[1][4] The intermediate from C2 attack is comparatively less stable.
-
Palladium Catalysis: In cross-coupling reactions, the oxidative addition of the Pd(0) catalyst is often the rate-determining step. The more electron-deficient C4-Cl bond is more readily activated for oxidative addition compared to the C2-Cl bond.[5]
Part 2: General Troubleshooting Guide for Derivatization Reactions
Many issues in synthetic chemistry are not unique to a specific reaction but stem from common setup, reagent, or atmospheric problems. Before diving into reaction-specific issues, consult this general guide.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-chloro-3-iodoquinolines with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Guide for 2,4-Dichloro-7,8-dihydroquinolin-5(6H)-one Reactions
Welcome to the technical support center for 2,4-Dichloro-7,8-dihydroquinolin-5(6H)-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of reactions involving this versatile chemical intermediate. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the success of your synthetic endeavors. Our approach is grounded in mechanistic principles and field-proven insights to help you overcome common challenges and achieve your desired outcomes.
Introduction to the Reactivity of this compound
This compound is a valuable building block in medicinal chemistry, offering two reactive chlorine atoms at the C2 and C4 positions for functionalization. The key to successfully utilizing this molecule lies in understanding the differential reactivity of these two positions. The chlorine at the C4 position is generally more susceptible to nucleophilic aromatic substitution (SNAr), while the chlorine at the C2 position, being adjacent to the nitrogen atom, is more reactive in palladium-catalyzed cross-coupling reactions.[1][2][3] This dichotomy in reactivity allows for selective and sequential functionalization, opening a wide array of possibilities for creating diverse molecular scaffolds.
This guide will focus on the two most common classes of reactions performed with this substrate: Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura and Buchwald-Hartwig) and nucleophilic aromatic substitutions.
Frequently Asked Questions (FAQs)
Q1: I am not seeing any product in my Suzuki-Miyaura coupling reaction. What are the common causes?
A1: A complete lack of product in a Suzuki-Miyaura coupling can stem from several factors. First, ensure your palladium catalyst is active. Many palladium precatalysts require activation, and improper handling or storage can lead to decomposition. Second, the choice of base is crucial. For this substrate, a weaker base like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) is often preferred to avoid potential side reactions with the ketone functionality. Stronger bases like sodium tert-butoxide may lead to decomposition.[4] Finally, ensure your reaction is strictly anaerobic. Degassing your solvent and running the reaction under an inert atmosphere (argon or nitrogen) is critical for preventing catalyst deactivation.
Q2: My Buchwald-Hartwig amination is giving me a low yield. How can I improve it?
A2: Low yields in Buchwald-Hartwig aminations are a common issue.[5][6] The choice of ligand is paramount. For chloro-heterocycles, bulky electron-rich phosphine ligands like XPhos or SPhos often give superior results.[7] Additionally, consider your base. While strong bases are typically required, their prolonged use at high temperatures can lead to substrate degradation. A careful screening of bases (e.g., NaOt-Bu, LHMDS, K3PO4) and reaction temperature is recommended. Microwave irradiation can sometimes improve yields and reduce reaction times.[7]
Q3: I am getting a mixture of mono-substituted products at C2 and C4. How can I improve the regioselectivity?
A3: Achieving high regioselectivity is dependent on the reaction type. For palladium-catalyzed cross-couplings (Suzuki, Sonogashira), the reaction should predominantly occur at the C2 position due to the directing effect of the quinoline nitrogen.[1][3] If you are observing significant C4 substitution, it may indicate that your reaction conditions are also favoring a competing SNAr pathway. To favor C2 substitution in a cross-coupling, use a less polar, aprotic solvent and a non-nucleophilic base. For selective C4 substitution via SNAr, use a polar, protic solvent and a strong nucleophile, and conduct the reaction at a lower temperature without a palladium catalyst.
Q4: I am observing the formation of a hydroxylated byproduct at the C4 position. What is causing this?
A4: The formation of a 4-hydroxy-7,8-dihydroquinolin-5(6H)-one byproduct is likely due to the hydrolysis of the C4-chloro group.[8] This can occur if there is residual water in your reaction mixture, or if you are using a base that can generate hydroxide ions in situ (e.g., K2CO3 in the presence of water). To minimize this side reaction, ensure all your reagents and solvents are anhydrous, and consider using a non-hydroxide generating base like cesium carbonate.
Troubleshooting Guide
Problem 1: Low or No Conversion in Suzuki-Miyaura Coupling
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Inactive Catalyst | Use a fresh batch of palladium precatalyst. Consider using a more robust catalyst system, such as a palladacycle-based precatalyst. | Palladium(0) species are sensitive to air and moisture. Precatalysts offer better stability but still require proper handling.[4] |
| Inappropriate Base | Screen different bases such as K2CO3, Cs2CO3, or K3PO4. Ensure the base is finely powdered and anhydrous. | The base's strength and solubility are critical for the transmetalation step. The ketone in the substrate may be sensitive to very strong bases. |
| Poor Solvent Choice | Ensure the solvent is anhydrous and properly degassed. Common solvents include dioxane, toluene, and DMF. A mixture of an organic solvent and water is often necessary. | Oxygen can oxidize the active Pd(0) catalyst. The solvent must be able to dissolve both the organic substrate and the inorganic base.[9] |
| Low Reaction Temperature | Gradually increase the reaction temperature. Microwave heating can be an effective alternative to conventional heating. | Oxidative addition of aryl chlorides can be sluggish and often requires elevated temperatures to proceed at a reasonable rate. |
Problem 2: Poor Regioselectivity (Mixture of C2 and C4 Substituted Products)
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Competing SNAr at C4 | In cross-coupling reactions, use a non-nucleophilic base and a less polar solvent. For selective SNAr at C4, avoid palladium catalysts and use a polar solvent. | The C4 position is more electron-deficient and prone to direct nucleophilic attack. Palladium-catalyzed reactions are directed to the C2 position by the nitrogen atom.[1][3] |
| Reaction Temperature Too High | Lower the reaction temperature to favor the kinetically controlled product. | Higher temperatures can sometimes overcome the activation barrier for the less favored pathway, leading to a loss of selectivity. |
| Incorrect Catalyst/Ligand | For C2-selective cross-coupling, use a palladium catalyst with a suitable phosphine ligand. For C4-selective SNAr, no catalyst is needed. | The ligand can influence the electronics and sterics of the palladium center, thereby affecting the regioselectivity of the oxidative addition step. |
Experimental Protocols
Protocol 1: C2-Selective Suzuki-Miyaura Coupling
This protocol is a general starting point and may require optimization.
-
To a dry reaction vessel, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and cesium carbonate (2.0 eq).
-
Add a palladium precatalyst (e.g., Pd(dppf)Cl2, 5 mol%) and a suitable ligand if necessary.
-
Evacuate and backfill the vessel with an inert gas (argon or nitrogen) three times.
-
Add degassed solvent (e.g., 1,4-dioxane/water 4:1).
-
Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: C4-Selective Nucleophilic Aromatic Substitution with an Amine
-
Dissolve this compound (1.0 eq) in a suitable solvent (e.g., ethanol or DMF).
-
Add the desired amine (1.1 eq) and a non-nucleophilic organic base such as triethylamine or diisopropylethylamine (1.5 eq).
-
Stir the reaction at room temperature or slightly elevated temperature (40-60 °C) and monitor by TLC or LC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., dichloromethane) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.
Visualizing Reaction Pathways and Troubleshooting
Diagram 1: Regioselectivity in Reactions of this compound
Caption: Regioselectivity of major reaction pathways.
Diagram 2: Troubleshooting Workflow for a Failed Suzuki-Miyaura Coupling
References
- 1. BJOC - Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline: Synthesis of 2-alkynyl-4-arylquinolines [beilstein-journals.org]
- 2. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline: Synthesis of 2-alkynyl-4-arylquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bristol.ac.uk [bristol.ac.uk]
- 7. real.mtak.hu [real.mtak.hu]
- 8. Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning - ChemistryViews [chemistryviews.org]
removing impurities from 2,4-Dichloro-7,8-dihydroquinolin-5(6H)-one
Answering the user's request.## Technical Support Center: Purification of 2,4-Dichloro-7,8-dihydroquinolin-5(6H)-one
This guide provides in-depth troubleshooting and frequently asked questions for researchers, scientists, and drug development professionals working with this compound. The focus is on practical, field-proven methods for removing common impurities and achieving high purity essential for subsequent experimental success.
Compound Overview
This compound is a heterocyclic compound of interest in medicinal chemistry and materials science. Achieving high purity (>95%, often >99%) is critical, as even minor impurities can interfere with biological assays, characterization data, and downstream reactions.
| Property | Value | Source |
| Molecular Formula | C₉H₇Cl₂NO | [1][2] |
| Molecular Weight | 216.06 g/mol | [1] |
| Appearance | Colorless to light yellow solid/liquid | [3] |
| Purity (Commercial) | Typically available at ≥95% | [4] |
Frequently Asked Questions (FAQs): Understanding Impurities
A successful purification strategy begins with understanding the potential impurities. These are often related to the synthetic route used to create the quinolinone core. Common synthetic pathways include variations of the Conrad-Limpach or Friedländer synthesis, followed by chlorination.[5][6][7]
Q1: What are the most common impurities I should expect in my crude this compound?
Your crude product likely contains a mixture of starting materials, reaction intermediates, and by-products. The exact profile depends on your synthesis, but the most common culprits are outlined below.
| Impurity Class | Specific Example(s) | Origin & Rationale |
| Incompletely Chlorinated Intermediates | Monochloro-7,8-dihydroquinolin-5(6H)-one | The chlorination step (e.g., using POCl₃) may not go to completion, leaving behind intermediates where only the C2 or C4 position has been chlorinated.[8][9] |
| Unreacted Starting Materials | Substituted anilines, cyclic diketones | If the initial cyclization reaction is incomplete, you will have residual starting materials which are often more polar than the desired product.[5][10] |
| Isomeric By-products | Positional isomers of the dichloro-product | Depending on the precursors and reaction conditions, cyclization can sometimes occur in different orientations, leading to structurally similar isomers that can be difficult to separate.[6] |
| Solvent & Reagent Residues | POCl₃, PCl₅, DMF, N,N-Diethylaniline | Harsh reagents used for chlorination or high-boiling point solvents like DMF can be carried through the workup. DMF, for instance, can also lead to by-products via pyrolysis at high temperatures.[8][11] |
| Hydrolysis Products | 2-Chloro-4-hydroxy-dihydroquinolinone | The chloro-substituents, particularly at the 4-position, can be susceptible to hydrolysis back to the quinolone during aqueous workup or if moisture is present. |
Troubleshooting & Purification Protocols
This section provides a logical workflow for purifying your target compound, from initial assessment to final polishing.
Caption: General workflow for purifying this compound.
Q2: My initial analysis shows multiple spots on TLC and a purity of ~85% by LC-MS. Where do I start?
With multiple impurities, recrystallization is an excellent and scalable first step to remove the majority of contaminants. It is most effective when the impurities have significantly different solubilities from the desired product in the chosen solvent system.
Protocol 1: Purification by Recrystallization
-
Solvent Screening (Microscale):
-
Place ~10-20 mg of your crude material into several small vials.
-
Add a few drops of a test solvent (see table below) to each vial at room temperature. Observe solubility.
-
If insoluble, heat the vial gently. If the solid dissolves, it's a potential candidate.
-
Allow the vial to cool to room temperature, then place it in an ice bath. The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot, and which forms crystals upon cooling.
-
| Solvent Class | Example Solvents to Screen | Polarity | Typical Use |
| Alcohols | Isopropanol, Ethanol | Polar Protic | Good for moderately polar compounds. |
| Esters | Ethyl Acetate (EtOAc) | Polar Aprotic | Excellent general-purpose solvent. |
| Hydrocarbons | Heptane, Hexane, Toluene | Non-polar | Often used as an anti-solvent with a more polar solvent. |
| Chlorinated | Dichloromethane (DCM) | Moderately Polar | Good for dissolving many organics, often used in a co-solvent system. |
-
Bulk Recrystallization:
-
Dissolve the crude compound in the minimum amount of the chosen hot solvent.
-
If the solution is colored, you can add a small amount of activated charcoal and hot filter to remove colored impurities.
-
Allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
Once crystals have formed, cool the flask in an ice bath for at least 30 minutes to maximize yield.
-
Collect the crystals by vacuum filtration, washing with a small amount of ice-cold solvent.
-
Dry the crystals under vacuum. Analyze purity by TLC and/or LC-MS.
-
Q3: Recrystallization improved my purity to 95%, but I need >99%. What is the next step?
For removing persistent, structurally similar impurities (like monochloro-species or isomers), column chromatography is the method of choice.[12] This technique separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and solubility in a mobile phase.[12][13]
Caption: Step-by-step workflow for flash column chromatography.
Protocol 2: Purification by Flash Column Chromatography
-
Mobile Phase Selection via TLC:
-
The goal is to find a solvent system where your desired compound has a Retention Factor (Rf) of 0.25 - 0.35 . This generally provides the best separation on a column.
-
Spot your crude material on a silica TLC plate.
-
Develop the plate in a chamber with a test solvent system. A good starting point for chlorinated heterocycles is a mixture of hexane and ethyl acetate.[10][14]
-
Visualize the spots under UV light.
-
Adjust the solvent ratio until the desired Rf is achieved. Increasing the amount of the more polar solvent (ethyl acetate) will increase the Rf of all spots.
-
| Hexane:EtOAc Ratio | Expected Result |
| 9:1 | Compounds are likely low on the plate (low Rf). |
| 7:3 | A good starting point for many moderately polar compounds. |
| 1:1 | For more polar compounds. |
-
Column Preparation and Sample Loading:
-
Prepare a slurry of silica gel in the chosen mobile phase and pack your column.[15]
-
Crucial Step (Dry Loading): Dissolve your semi-pure compound in a minimal amount of a volatile solvent (like DCM). Add a small amount of silica gel or Celite and evaporate the solvent to get a dry, free-flowing powder.[15]
-
Carefully add this powder to the top of your packed column. This technique prevents band broadening and leads to much better separation.
-
-
Elution and Fraction Collection:
-
Product Isolation:
-
Combine the fractions that contain only your pure product.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
-
Q4: My compound appears to be degrading on the silica gel column. What can I do?
The chlorine atoms on the quinolinone ring can make it somewhat acid-sensitive, and standard silica gel is slightly acidic.
-
Troubleshooting: If you observe streaking on TLC or significant loss of material on the column, your compound may be degrading.
-
Solution: Consider using deactivated or "neutral" silica gel. You can prepare this by adding 1-2% triethylamine (NEt₃) or ammonia to your mobile phase. This neutralizes the acidic sites on the silica, preventing degradation of sensitive compounds. Always perform a small-scale TLC test with the modified mobile phase first.
Q5: How do I definitively confirm the purity and identity of my final product?
A single analytical technique is often insufficient. A combination of methods provides the highest confidence in purity and structural identity.
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity assessment.[11][16] It can quantify impurities down to very low levels (<0.1%).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR not only confirm the chemical structure of your compound but can also reveal the presence of impurities if their signals are visible above the baseline noise.[13]
-
Mass Spectrometry (MS): Coupled with LC (LC-MS), this technique confirms the molecular weight of your product and can help identify the mass of any co-eluting impurities.[16][17]
By systematically applying these troubleshooting strategies and purification protocols, researchers can confidently obtain high-purity this compound suitable for the most demanding applications.
References
- 1. (2,4-dichloro-6,7-dihydroquinolin-8(5H)-one CAS#: 1354303-14-2 [chemicalbook.com]
- 2. chembk.com [chembk.com]
- 3. 2,4-Dichloro-5,6,7,8-tetrahydroquinoline | 858279-01-3 [amp.chemicalbook.com]
- 4. calpaclab.com [calpaclab.com]
- 5. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 6. Common Quinoline Synthesis Reactions - Flychem Co., ltd [en.fly-chem.com]
- 7. Quinolin-4-ones: Methods of Synthesis and Application in Medicine [mdpi.com]
- 8. 2,4-Dichloro-7-fluoroquinazoline - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CN1486980A - Prepn process of 2.4-dichloro-6.7-dimethoxy quinazoline - Google Patents [patents.google.com]
- 10. 2,4-Dichloro-7,8-dimethylquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 12. orgchemboulder.com [orgchemboulder.com]
- 13. magritek.com [magritek.com]
- 14. Separation of chlorinated hydrocarbons and organophosphorus, pyrethroid pesticides by silicagel fractionation chromatography and their simultaneous determination by GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. orgsyn.org [orgsyn.org]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. 858279-01-3|2,4-Dichloro-5,6,7,8-tetrahydroquinoline|BLD Pharm [bldpharm.com]
Technical Support Center: Scaling Up the Synthesis of 2,4-Dichloro-7,8-dihydroquinolin-5(6H)-one
Welcome to the technical support center for the synthesis of 2,4-Dichloro-7,8-dihydroquinolin-5(6H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) for the multi-step synthesis of this key intermediate. Our focus is on anticipating and resolving common issues encountered during scale-up, ensuring robust and reproducible outcomes.
Introduction to the Synthetic Challenge
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity, especially at a larger scale. The core of this synthesis often involves the construction of the quinolinone ring system followed by chlorination. A common and effective approach is a modified Friedländer or a related cyclocondensation reaction, followed by a Vilsmeier-Haack type reaction for the dichlorination. This guide will address critical aspects of this synthetic route.
Proposed Synthetic Pathway
A logical and scalable synthetic approach involves the reaction of a suitable enaminone with a 1,3-dicarbonyl compound, followed by chlorination. This guide will focus on a two-step process:
-
Step 1: Synthesis of 2-Hydroxy-7,8-dihydroquinolin-5(6H)-one via a one-pot reaction of an appropriate Morita-Baylis-Hillman adduct acetate with a cyclohexane-1,3-dione and ammonium acetate.[1]
-
Step 2: Dichlorination using a Vilsmeier-Haack type reagent to yield the final product.
Below is a visual representation of this proposed workflow.
Caption: Proposed two-step synthetic workflow.
Part 1: Troubleshooting the Synthesis of 2-Hydroxy-7,8-dihydroquinolin-5(6H)-one
This initial step is crucial as the purity of the intermediate directly impacts the final dichlorination step.
Frequently Asked Questions (FAQs)
Q1: My yield for the one-pot cyclocondensation is consistently low. What are the likely causes?
A1: Low yields in this step often trace back to several factors:
-
Reagent Quality: The purity of the Morita-Baylis-Hillman (MBH) adduct acetate and the cyclohexane-1,3-dione is paramount. Ensure they are free from residual solvents or byproducts from their synthesis.
-
Reaction Temperature: The temperature for this reaction is critical. While some protocols suggest solvent-free conditions at elevated temperatures, overheating can lead to decomposition and the formation of tar-like side products.[1] A systematic temperature screen is advisable for your specific substrate.
-
Ammonium Acetate Stoichiometry: Ammonium acetate serves as the nitrogen source. An insufficient amount will lead to incomplete reaction, while a large excess can complicate purification. A molar ratio of 1.2 to 3 equivalents relative to the MBH adduct is a good starting point.[2]
Q2: I am observing multiple spots on my TLC analysis of the crude product. How can I identify and minimize these impurities?
A2: The formation of multiple products is a common issue.
-
Incomplete Cyclization: If the reaction is not allowed to proceed to completion, you may observe unreacted starting materials or partially cyclized intermediates. Monitor the reaction progress closely using TLC.
-
Side Reactions: At elevated temperatures, self-condensation of the cyclohexane-1,3-dione can occur. Running the reaction at the lowest effective temperature can mitigate this.
-
Purification: The crude product often requires recrystallization. A common solvent for recrystallization is 95% ethanol.[2]
Troubleshooting Guide: Step 1
| Issue | Potential Cause | Recommended Action |
| Low or No Product Formation | Inactive reagents or incorrect stoichiometry. | Verify the purity of starting materials. Use fresh ammonium acetate. Optimize the molar ratios of the reactants. |
| Insufficient reaction temperature or time. | Gradually increase the reaction temperature in 10°C increments. Monitor the reaction by TLC to determine the optimal reaction time. | |
| Formation of Tarry Byproducts | Reaction temperature is too high. | Reduce the reaction temperature. Consider using a high-boiling point solvent to allow for better temperature control. |
| Difficult Purification | Presence of multiple, closely related byproducts. | Optimize reaction conditions to improve selectivity. For purification, consider column chromatography if recrystallization is ineffective. |
Part 2: Troubleshooting the Dichlorination Step
The conversion of 2-hydroxy-7,8-dihydroquinolin-5(6H)-one to the dichlorinated product is typically achieved using a Vilsmeier-Haack type reagent, most commonly a mixture of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[3]
Frequently Asked Questions (FAQs)
Q1: The dichlorination reaction is sluggish and gives a poor yield. What should I investigate?
A1: This is a frequent challenge in Vilsmeier-Haack reactions.
-
Vilsmeier Reagent Formation: The success of the reaction depends on the in-situ formation of the Vilsmeier reagent (a chloroiminium salt).[3] It is critical to use anhydrous DMF and fresh POCl₃. The reagent is typically pre-formed at 0°C before the addition of the substrate.
-
Stoichiometry: An excess of the Vilsmeier reagent is often necessary. The molar ratio of POCl₃ to DMF and the substrate is a key parameter to optimize. For similar quinoline syntheses, a high molar ratio of POCl₃ to the substrate has been shown to improve yields.[3]
-
Reaction Temperature and Time: After the addition of the substrate, the reaction often requires heating. The optimal temperature and duration should be determined empirically. Temperatures around 60°C have been reported for related reactions, but higher temperatures can lead to decomposition. Careful monitoring by TLC is essential to avoid over-running the reaction which can lead to dark, tarry side products.[4]
Q2: During workup, I don't get a precipitate after pouring the reaction mixture onto ice. What is going wrong?
A2: The absence of a precipitate is a common workup issue.
-
Product Protonation: The reaction generates a significant amount of acid, which can protonate the nitrogen of the quinoline product, forming a salt that is soluble in the aqueous phase.[5]
-
Basification is Crucial: To precipitate the free product, the acidic aqueous mixture must be carefully neutralized. A solution of sodium hydroxide or sodium bicarbonate is typically used.[4][5] It is recommended to adjust the pH to neutral or slightly basic while keeping the mixture cool in an ice bath.
Q3: My final product is a dark, oily substance instead of a solid. How can I improve its quality?
A3: The formation of an oil or a dark solid indicates the presence of significant impurities.
-
Reaction Conditions: Harsh reaction conditions, such as excessively high temperatures or prolonged reaction times, can lead to the formation of polymeric or tarry side products.[4]
-
Workup and Purification: Ensure that the basification during workup is done slowly and with efficient cooling to prevent localized heating that can degrade the product. The crude product may require purification by column chromatography. A common eluent system for similar compounds is a mixture of ethyl acetate and hexane.[6]
Troubleshooting Decision Tree: Dichlorination Step
Caption: Decision tree for troubleshooting the dichlorination step.
Experimental Protocols
Protocol 1: Synthesis of 2-Hydroxy-7,8-dihydroquinolin-5(6H)-one
This protocol is a generalized procedure and may require optimization for specific substrates.
-
To a round-bottom flask, add the Morita-Baylis-Hillman adduct acetate (1.0 eq), cyclohexane-1,3-dione (1.2 eq), and ammonium acetate (3.0 eq).
-
Heat the mixture under solvent-free conditions with stirring at 90-100°C.
-
Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the eluent).
-
Once the reaction is complete (typically 1-6 hours), cool the mixture to room temperature.
-
Add 95% ethanol to the crude product and heat to reflux to dissolve the solid.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath to complete crystallization.
-
Collect the solid product by filtration, wash with cold 95% ethanol, and dry under vacuum.
Protocol 2: Dichlorination to this compound
This protocol involves corrosive and moisture-sensitive reagents. All glassware should be flame-dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel under a nitrogen atmosphere, place anhydrous N,N-dimethylformamide (DMF, 5 eq).
-
Cool the flask to 0°C in an ice bath.
-
Add phosphorus oxychloride (POCl₃, 3 eq) dropwise to the DMF with stirring.
-
After the addition is complete, allow the mixture to stir at 0°C for 30 minutes to ensure the complete formation of the Vilsmeier reagent.
-
Add 2-Hydroxy-7,8-dihydroquinolin-5(6H)-one (1.0 eq) portion-wise to the pre-formed Vilsmeier reagent at 0°C.
-
After the addition, allow the reaction mixture to warm to room temperature and then heat to 60-70°C.
-
Monitor the reaction by TLC. Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Slowly and carefully pour the reaction mixture into a beaker containing crushed ice with vigorous stirring.
-
Carefully neutralize the acidic mixture by the slow addition of a cold 10% sodium hydroxide solution until the pH is approximately 7-8.
-
The product should precipitate as a solid. Collect the solid by filtration, wash thoroughly with cold water, and dry under vacuum.
-
If necessary, purify the crude product by column chromatography on silica gel.
References
Technical Support Center: Analytical HPLC Method Development for 2,4-Dichloro-7,8-dihydroquinolin-5(6H)-one
Welcome to the comprehensive technical support guide for the analytical HPLC method development of 2,4-Dichloro-7,8-dihydroquinolin-5(6H)-one. This resource is meticulously designed for researchers, scientists, and drug development professionals to navigate the complexities of establishing a robust and reliable analytical method for this compound. Drawing upon extensive field experience, this guide provides not only procedural steps but also the underlying scientific rationale to empower you to troubleshoot and optimize your chromatographic separations effectively.
Frequently Asked Questions (FAQs)
Here, we address common initial questions you may have before embarking on your method development journey.
Q1: What are the key physicochemical properties of this compound that will influence HPLC method development?
A1: Understanding the physicochemical properties of your analyte is the cornerstone of effective method development. For this compound (Molecular Formula: C₉H₇Cl₂NO, Molecular Weight: 216.06 g/mol ), the following predicted properties are critical:
| Property | Predicted Value | Implication for HPLC Method Development |
| logP | 2.56 | This moderate lipophilicity suggests that the compound is well-suited for reversed-phase HPLC. A C18 or C8 column will likely provide adequate retention. |
| pKa | -0.75 (most acidic) | With a highly acidic predicted pKa, the molecule is expected to be neutral over the typical aqueous mobile phase pH range (2-8). This simplifies method development as pH manipulation will not significantly alter its retention time. However, it's important to be aware of potential secondary interactions with the stationary phase. |
| Aqueous Solubility | Low | The low aqueous solubility necessitates careful selection of a sample diluent. A high percentage of organic solvent (e.g., acetonitrile or methanol) will be required to dissolve the analyte and prevent precipitation upon injection into a more aqueous mobile phase. |
| UV Absorbance | Expected in the 225-350 nm range | Based on the quinolinone chromophore, the compound should be readily detectable by a standard UV detector. A full UV scan of the analyte in the initial mobile phase is recommended to determine the optimal detection wavelength (λmax) for maximum sensitivity. |
Q2: What would be a good starting point for the HPLC conditions?
A2: Based on the predicted physicochemical properties, a reversed-phase approach is recommended. Here is a scientifically sound starting point:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size. This is a versatile and commonly available column that should provide good retention for a compound with a logP of ~2.56.
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient: 50% B to 95% B over 15 minutes. A gradient elution is advisable for a new compound to ensure that any impurities, which may have different polarities, are eluted.[1]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C. Maintaining a constant column temperature is crucial for reproducible retention times.[2]
-
Detector Wavelength: Diode Array Detector (DAD) scanning from 200-400 nm to identify the λmax.
-
Injection Volume: 5-10 µL.
-
Sample Diluent: 50:50 Acetonitrile:Water or 100% Acetonitrile, depending on solubility. It is always best to dissolve the sample in the mobile phase if possible.[3]
Q3: How do I prepare my sample for injection, given its predicted low aqueous solubility?
A3: Sample preparation is critical to avoid issues like peak distortion and column clogging.[4]
-
Solvent Selection: Start by attempting to dissolve your sample in the initial mobile phase composition (e.g., 50:50 acetonitrile:water). If solubility is poor, increase the proportion of the organic solvent. Tetrahydrofuran (THF) or Dimethyl sulfoxide (DMSO) can be used as stronger solvents, but be mindful that they can cause peak shape issues if the injection volume is too large.[5]
-
Concentration: Prepare a stock solution of approximately 1 mg/mL. From this, create working solutions in the range of 0.01 to 0.1 mg/mL for initial experiments.
-
Filtration: Always filter your sample through a 0.22 or 0.45 µm syringe filter before injection to remove any particulates that could damage the column or HPLC system.
Troubleshooting Guide
Encountering challenges is a normal part of method development. This section provides a systematic approach to resolving common issues.
Problem 1: Poor Peak Shape (Tailing or Fronting)
What it looks like: The peak is asymmetrical, with the latter half being broader than the first (tailing) or the first half being broader than the latter (fronting). A tailing factor greater than 1.2 is generally considered significant.[6][7]
Underlying Causes and Solutions:
-
Peak Tailing:
-
Secondary Interactions: Even though the analyte is neutral, secondary interactions can occur between the quinolinone structure and residual silanol groups on the silica-based stationary phase.[3][6]
-
Solution: Operate the mobile phase at a low pH (e.g., 2.5-3.5) using an acid additive like formic acid or trifluoroacetic acid (TFA). At low pH, the ionization of silanol groups is suppressed, minimizing these unwanted interactions.[3]
-
-
Column Overload: Injecting too much sample can saturate the stationary phase.
-
Solution: Dilute your sample and inject a smaller volume.
-
-
Column Contamination/Degradation: Accumulation of strongly retained compounds or a void at the column inlet can lead to tailing.[8][9]
-
Solution: Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol). If the problem persists, consider replacing the guard column or the analytical column itself.[6]
-
-
-
Peak Fronting:
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause the analyte to travel through the beginning of the column too quickly, leading to fronting.[10]
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent is necessary due to solubility constraints, reduce the injection volume.
-
-
Sample Overload: High concentrations can also lead to fronting.
-
Solution: Dilute the sample.
-
-
Problem 2: Unstable Baseline (Drift, Noise, or Wander)
What it looks like: The baseline is not flat, showing a gradual upward or downward trend (drift), rapid, high-frequency fluctuations (noise), or slow, irregular fluctuations (wander).
Underlying Causes and Solutions:
-
Mobile Phase Issues:
-
Inadequate Degassing: Dissolved gases coming out of the solution in the detector cell are a common cause of noise.[11]
-
Solution: Ensure your mobile phase is adequately degassed using an inline degasser, sonication, or helium sparging.
-
-
Improper Mixing or Contamination: If using a gradient, ensure the pump's mixer is functioning correctly. Contaminated solvents or additives can cause baseline drift.[12]
-
Solution: Prepare fresh mobile phase daily using high-purity, HPLC-grade solvents.[11]
-
-
-
System and Column Issues:
-
Temperature Fluctuations: Changes in ambient temperature can affect the detector and mobile phase viscosity, leading to drift.[2]
-
Solution: Use a column oven and ensure a stable laboratory environment.
-
-
Column Contamination: Strongly retained impurities from previous injections can slowly elute, causing the baseline to drift upwards.
-
Solution: Implement a column washing step after each run or batch. See Protocol 2 for a detailed procedure.
-
-
Detector Lamp Failing: An aging detector lamp can cause increased noise.
-
Solution: Check the lamp's energy and replace it if necessary.
-
-
Problem 3: Irreproducible Retention Times
What it looks like: The time at which the analyte peak elutes varies significantly between injections.
Underlying Causes and Solutions:
-
Inadequate Column Equilibration: The column needs to be fully equilibrated with the initial mobile phase conditions before each injection, especially in gradient methods.
-
Solution: Increase the column equilibration time between runs. A good rule of thumb is to allow at least 10 column volumes of the initial mobile phase to pass through the column.
-
-
Mobile Phase Composition Changes: Small variations in the mobile phase preparation can lead to shifts in retention time.[2]
-
Solution: Be meticulous in preparing the mobile phase. Use a calibrated pH meter and precise volumetric measurements.
-
-
Pump Issues: A malfunctioning pump can deliver an inconsistent flow rate.
-
Solution: Check for leaks in the pump and ensure the check valves are functioning correctly.
-
Experimental Protocols
Protocol 1: Systematic HPLC Method Development Workflow
Objective: To establish a robust, stability-indicating HPLC method for the analysis of this compound.
Methodology:
-
Analyte Characterization:
-
Accurately weigh and dissolve the analyte in a suitable solvent (e.g., acetonitrile) to a concentration of approximately 0.1 mg/mL.
-
Using a UV-Vis spectrophotometer or a DAD detector on the HPLC, perform a wavelength scan from 200-400 nm to determine the wavelength(s) of maximum absorbance (λmax).
-
-
Initial Chromatographic Conditions (Screening):
-
Set up the HPLC system with the starting conditions outlined in FAQ 2.
-
Inject the analyte solution and evaluate the chromatogram for peak shape, retention, and any presence of impurities.
-
-
Optimization of Mobile Phase:
-
Organic Modifier: If resolution or peak shape is suboptimal, try switching the organic modifier from acetonitrile to methanol. Methanol can offer different selectivity.[3]
-
pH Adjustment: While the analyte is predicted to be neutral, adjusting the mobile phase pH (e.g., from 2.5 to 4.5) can influence the ionization of silanol groups on the stationary phase and improve peak shape.
-
Gradient Optimization: Adjust the gradient slope and time to improve the separation of the main peak from any impurities. For complex samples, a shallower gradient may be necessary.
-
-
Forced Degradation Study (for Stability-Indicating Method):
-
As per ICH guidelines, forced degradation studies are essential to demonstrate the specificity of a stability-indicating method.
-
Prepare solutions of the analyte and subject them to the following stress conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid drug substance to 80 °C for 48 hours.
-
Photolytic Degradation: Expose a solution of the drug to UV light (254 nm) and white light.
-
-
Analyze the stressed samples using the optimized HPLC method. The method is considered stability-indicating if the degradation product peaks are well-resolved from the main analyte peak.
-
-
Method Validation:
-
Once the method is optimized, validate it according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision, and robustness.
-
Protocol 2: HPLC Column Cleaning and Regeneration
Objective: To remove strongly retained contaminants from a C18 column that may be causing high backpressure, baseline disturbances, or peak tailing.
Procedure (for a standard 4.6 x 150 mm column at ~1 mL/min):
-
Disconnect the Column from the Detector: This prevents contaminants from flowing into the detector cell.
-
Buffer Wash: Flush the column with your mobile phase composition but without the buffer salts (e.g., 50:50 Acetonitrile/Water) for 15-20 minutes. This removes precipitated buffer.
-
Reverse Flush: Reverse the direction of flow through the column.
-
Strong Solvent Wash Sequence: Flush the column with a series of solvents in order of increasing strength to remove a wide range of contaminants. A typical sequence is:
-
20 column volumes of HPLC-grade water.
-
20 column volumes of Isopropanol.
-
20 column volumes of Methylene Chloride (if compatible with your HPLC system).
-
20 column volumes of Hexane (if compatible with your HPLC system).
-
-
Return to Operating Solvents: Gradually re-introduce your working mobile phase in the reverse order of the cleaning sequence, ensuring miscibility between solvents at each step.
-
Re-equilibrate: Reconnect the column to the detector in the correct flow direction and equilibrate with your initial mobile phase until a stable baseline is achieved.
Visualizations
Caption: A systematic workflow for HPLC method development.
Caption: A decision tree for troubleshooting peak tailing.
References
- 1. logP - octanol-water partition coefficient calculation [molinspiration.com]
- 2. docs.ochem.eu [docs.ochem.eu]
- 3. (2,4-dichloro-6,7-dihydroquinolin-8(5H)-one CAS#: 1354303-14-2 [chemicalbook.com]
- 4. Property Calculation, Molecular Database Search [molinspiration.com]
- 5. Calculation of molecular properties [molinspiration.com]
- 6. Molinspiration Cheminformatics [molinspiration.com]
- 7. On-line Lipophilicity/Aqueous Solubility Calculation Software [vcclab.org]
- 8. Application of ALOGPS to predict 1-octanol/water distribution coefficients, logP, and logD, of AstraZeneca in-house database - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 858279-01-3|2,4-Dichloro-5,6,7,8-tetrahydroquinoline|BLD Pharm [bldpharm.com]
- 10. researchgate.net [researchgate.net]
- 11. 2,4-dichloro-7H-pyrimido[5,4-d]pyrimidin-8-one | C6H2Cl2N4O | CID 150540749 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: A Researcher's Guide to 2,4-Dichloro-7,8-dihydroquinolin-5(6H)-one
Welcome to the dedicated technical support center for 2,4-Dichloro-7,8-dihydroquinolin-5(6H)-one. This resource is designed for researchers, scientists, and professionals in drug development who are working with this versatile heterocyclic compound. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) formatted to directly address the common challenges and pitfalls encountered during its synthesis, purification, and handling. Our goal is to provide not just procedural steps, but also the underlying chemical principles to empower you to make informed decisions in your research.
Introduction to this compound
This compound is a key intermediate in the synthesis of a variety of biologically active molecules. Its unique structure, featuring a dichlorinated pyridine ring fused to a cyclohexanone moiety, offers multiple reaction sites for further chemical modification. The presence of the α-haloketone functionality and the chlorinated pyridine ring makes it a highly reactive and sometimes challenging compound to handle. This guide will help you navigate these challenges effectively.
Troubleshooting Guide: Common Experimental Issues and Solutions
This section addresses specific problems that may arise during your work with this compound, providing detailed explanations and actionable solutions.
Synthesis & Reaction Monitoring
Question 1: My synthesis of this compound is resulting in a low yield and a complex mixture of byproducts. What are the likely causes and how can I improve the outcome?
Answer: Low yields and the formation of multiple byproducts are common challenges in quinolinone synthesis.[1] The synthesis of the 7,8-dihydroquinolin-5(6H)-one core often involves a multi-step process, such as a variation of the Bohlmann-Rahtz pyridine synthesis, which can be sensitive to reaction conditions.[2]
-
Potential Causes:
-
Side Reactions: The α,β-unsaturated ketone intermediate in some synthetic routes is prone to polymerization under harsh acidic or basic conditions.[3] Self-condensation of starting materials can also lead to unwanted oligomers.
-
Incomplete Cyclization: The final cyclization step to form the dihydroquinolinone ring may be incomplete, leaving starting materials or intermediates in the reaction mixture.
-
Over-chlorination or Incomplete Chlorination: If the chlorination step is not well-controlled, you may obtain a mixture of mono-, di-, and even tri-chlorinated species.
-
Decomposition: The product itself can be sensitive to prolonged heating or strong acidic/basic conditions, leading to degradation.
-
-
Troubleshooting & Optimization:
-
Reaction Temperature: Carefully control the temperature at each step. For exothermic reactions, ensure efficient cooling to prevent the formation of tars and other byproducts.[3]
-
Order of Reagent Addition: In many cases, the slow, dropwise addition of a reactive intermediate to the reaction mixture can minimize side reactions by keeping its concentration low.[3]
-
pH Control: Maintain the optimal pH for the reaction. For cyclization steps, a mildly acidic or basic catalyst may be more effective than a strong one.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of sensitive intermediates.
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the progress of the reaction. This will help you determine the optimal reaction time and identify the formation of any major byproducts.
-
Question 2: I am observing the formation of a significant amount of a dark, tarry substance in my reaction. How can I prevent this?
Answer: Tar formation is a frequent issue in many heterocyclic synthesis, particularly those involving strong acids and high temperatures, such as the Skraup or Doebner-von Miller reactions.[3]
-
Primary Cause: Polymerization of reactive intermediates, such as α,β-unsaturated aldehydes or ketones, is the most common cause of tar formation.[3]
-
Mitigation Strategies:
-
Use of a Moderator: In classical quinoline syntheses, moderators like ferrous sulfate (FeSO₄) are used to make the reaction less violent and reduce charring.[3]
-
Solvent Choice: Using a biphasic reaction medium can sometimes help by sequestering a reactive intermediate in one phase, thereby reducing its self-polymerization.[3]
-
Temperature Control: Avoid excessive heating. Gentle heating to initiate the reaction followed by careful control of any exotherm is crucial.
-
Purification Challenges
Question 3: I am having difficulty purifying this compound. Standard silica gel chromatography gives poor separation and seems to cause degradation of the product.
Answer: The purification of chlorinated heterocyclic compounds, especially those with reactive functional groups like an α-haloketone, can be challenging.
-
Potential Issues with Silica Gel:
-
Acidity of Silica: Standard silica gel is acidic and can promote the degradation of acid-sensitive compounds. The α-haloketone moiety can be particularly susceptible to decomposition on acidic surfaces.
-
Strong Adsorption: The polar nature of the ketone and the nitrogen atom in the quinoline ring can lead to strong adsorption on silica gel, resulting in tailing and poor separation.
-
-
Recommended Purification Strategies:
| Method | Description | Advantages | Considerations |
| Recrystallization | Dissolving the crude product in a hot solvent and allowing it to cool slowly to form crystals. | Can be highly effective for removing amorphous impurities and achieving high purity. | Finding a suitable solvent system can be challenging. The compound may be too soluble or insoluble in common solvents. |
| Neutralized Silica Gel Chromatography | Pre-treating the silica gel with a base, such as triethylamine (typically 1% in the eluent), to neutralize the acidic sites. | Reduces on-column degradation and can improve peak shape by minimizing tailing. | The added base needs to be removed from the final product. |
| Alumina Chromatography | Using alumina (neutral or basic) as the stationary phase instead of silica gel. | Alumina is less acidic than silica and can be a good alternative for acid-sensitive compounds. | Alumina can sometimes lead to different selectivity and may require different solvent systems. |
| Solvent Trituration/Washing | Suspending the crude product in a solvent in which the desired compound is poorly soluble, but the impurities are soluble. | A simple and quick method for removing highly soluble impurities.[1] | Not effective for removing impurities with similar solubility to the product. |
Experimental Protocol: Purification by Neutralized Silica Gel Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in your chosen non-polar eluent (e.g., hexanes or dichloromethane).
-
Neutralization: Add triethylamine to the slurry to a final concentration of 1% (v/v).
-
Column Packing: Pack a chromatography column with the neutralized silica gel slurry.
-
Eluent Preparation: Prepare your mobile phase (e.g., a gradient of ethyl acetate in hexanes) and add 1% triethylamine to it.
-
Loading: Dissolve your crude product in a minimum amount of the mobile phase and load it onto the column.
-
Elution: Run the column, collecting fractions and monitoring by TLC.
-
Work-up: Combine the pure fractions and remove the solvent under reduced pressure. The residual triethylamine can often be removed by co-evaporation with a suitable solvent like dichloromethane or by a mild aqueous wash if the product is not water-sensitive.
Stability and Storage
Question 4: My purified this compound seems to be degrading over time, even when stored in the freezer. What is the cause of this instability and what are the optimal storage conditions?
Answer: The instability of this compound can be attributed to its reactive functional groups.
-
Potential Degradation Pathways:
-
Hydrolysis: The chloro groups, particularly the one at the 4-position, can be susceptible to hydrolysis, especially in the presence of moisture. This would lead to the formation of the corresponding hydroxy-quinolinone.
-
Dehalogenation: Reductive dehalogenation can occur, especially if the compound is exposed to reducing agents or certain metals.[4]
-
Reaction with Nucleophiles: The α-haloketone is a strong electrophile and can react with various nucleophiles, including water, alcohols (if stored in solution), and even trace amines.[5][6]
-
Light Sensitivity: Many quinoline derivatives show some sensitivity to light, which can promote decomposition.
-
-
Recommended Storage Conditions:
-
Temperature: Store at low temperatures, preferably at -20°C.
-
Atmosphere: Store under an inert atmosphere (argon or nitrogen) to protect from moisture and oxygen.
-
Container: Use a tightly sealed amber glass vial to protect from light and moisture.
-
Form: Store as a dry solid. If it must be stored in solution, use a dry, aprotic solvent and store under an inert atmosphere at low temperature.
-
Frequently Asked Questions (FAQs)
Q1: What are the key safety precautions I should take when handling this compound?
A1: As with any chlorinated organic compound, proper safety measures are essential.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[7]
-
Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any dust or vapors.
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[7]
-
Disposal: Dispose of waste according to your institution's guidelines for halogenated organic compounds.
Q2: What spectroscopic data should I expect for pure this compound?
-
¹H NMR:
-
Signals in the aromatic region for the proton on the pyridine ring.
-
Aliphatic protons of the cyclohexanone ring will appear as multiplets in the upfield region.
-
-
¹³C NMR:
-
A carbonyl signal for the ketone group.
-
Signals for the chlorinated carbons in the aromatic region.
-
Aliphatic signals for the carbons of the cyclohexanone ring.
-
-
Mass Spectrometry (MS):
-
The mass spectrum should show a characteristic isotopic pattern for a molecule containing two chlorine atoms (M, M+2, M+4 peaks in an approximate ratio of 9:6:1). The exact mass should correspond to its molecular formula, C₉H₇Cl₂NO.
-
Q3: Can I use this compound in reactions with nucleophiles? What should I be aware of?
A3: Yes, this compound is an excellent substrate for nucleophilic substitution reactions. However, its reactivity requires careful consideration.
-
Multiple Reactive Sites: There are several electrophilic sites in the molecule. The carbon at position 4 of the quinoline ring is susceptible to nucleophilic aromatic substitution. The carbonyl carbon and the α-carbon of the ketone are also reactive towards nucleophiles.[4][5][6][8]
-
Regioselectivity: The outcome of a reaction with a nucleophile will depend on the nature of the nucleophile and the reaction conditions. Strong, soft nucleophiles may preferentially attack the 4-position, while hard nucleophiles might favor the carbonyl carbon. The α-carbon is also a site for SN2-type reactions.
-
Reaction Control: To achieve the desired regioselectivity, it is crucial to carefully control the reaction conditions (temperature, solvent, and stoichiometry of the nucleophile).
Visualizing Experimental Logic
Workflow for Troubleshooting Low Yield in Synthesis
Caption: A systematic workflow for troubleshooting low reaction yields.
Decision Tree for Purification Method Selection
Caption: A decision-making flowchart for selecting an appropriate purification method.
References
- 1. Tetrahydroquinoline synthesis [organic-chemistry.org]
- 2. CN101260078B - Method for preparing 7,8-dihydroquinolin-5(6H)-ones derivatives - Google Patents [patents.google.com]
- 3. Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue [mdpi.com]
Validation & Comparative
A Predictive and Comparative Guide to the Spectral Analysis of 2,4-Dichloro-7,8-dihydroquinolin-5(6H)-one
In the landscape of drug discovery and materials science, the precise structural elucidation of novel heterocyclic compounds is paramount. 2,4-Dichloro-7,8-dihydroquinolin-5(6H)-one, a halogenated derivative of the dihydroquinoline scaffold, represents a class of molecules with significant potential in medicinal chemistry. The introduction of chlorine atoms into the aromatic ring can profoundly influence the molecule's electronic properties, reactivity, and biological activity. Therefore, a comprehensive understanding of its spectral characteristics is essential for its identification, purity assessment, and the interpretation of its behavior in various chemical and biological systems.
This guide provides a detailed comparative analysis of the spectral data of this compound. Due to the limited availability of public experimental data for this specific compound, we will leverage high-fidelity predictive algorithms to generate its expected spectral data. This predicted data will be compared with the known spectral features of the parent compound, 7,8-dihydroquinolin-5(6H)-one, to provide a clear understanding of the structural and electronic effects of the dichloro-substitution. This approach not only offers a valuable resource for researchers working with this specific molecule but also serves as an instructive example of how predictive tools can be effectively integrated into the process of structural characterization.
Molecular Structures for Comparison
To understand the influence of the two chlorine atoms on the spectral properties, we will compare the target molecule with its unsubstituted parent compound.
Caption: Molecular structures of the target compound and its parent analogue.
¹H NMR Spectral Data Comparison
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for elucidating the hydrogen framework of a molecule. The predicted ¹H NMR spectrum of this compound reveals distinct shifts and coupling patterns that can be rationalized by the electronic effects of the substituents.
Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) and Multiplicities
| Proton | This compound (Predicted) | 7,8-dihydroquinolin-5(6H)-one (Predicted) | Rationale for Predicted Differences |
| H-3 | 6.5 s | 6.3 d | The presence of two adjacent chlorine atoms at positions 2 and 4 strongly deshields the H-3 proton, shifting it downfield. The coupling to H-4 is absent in the dichloro-compound. |
| H-6 | 2.8 t | 2.7 t | The chemical shift of the H-6 protons is primarily influenced by the adjacent carbonyl group and is less affected by the substituents on the aromatic ring. |
| H-7 | 2.2 p | 2.1 p | Similar to H-6, the H-7 protons are relatively insensitive to the aromatic substitution, showing only a minor predicted downfield shift. |
| H-8 | 3.0 t | 2.9 t | The H-8 protons, being adjacent to the nitrogen atom, are slightly more deshielded than the other aliphatic protons. The effect of the chlorine atoms is minimal at this distance. |
Predicted in CDCl₃ at 400 MHz.
The most significant difference in the predicted ¹H NMR spectra is the downfield shift and the change in multiplicity of the H-3 proton. The strong electron-withdrawing inductive and mesomeric effects of the two chlorine atoms decrease the electron density around H-3, causing it to resonate at a lower field. In the parent compound, H-3 would appear as a doublet due to coupling with H-4. In the dichloro-derivative, the absence of a proton at position 4 results in the H-3 signal appearing as a singlet.
¹³C NMR Spectral Data Comparison
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides insights into the carbon skeleton of a molecule. The predicted ¹³C NMR spectrum of this compound highlights the significant impact of the chlorine substituents on the chemical shifts of the aromatic carbons.
Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm)
| Carbon | This compound (Predicted) | 7,8-dihydroquinolin-5(6H)-one (Predicted) | Rationale for Predicted Differences |
| C-2 | 152.0 | 148.0 | The carbon directly attached to the electronegative chlorine atom is significantly deshielded. |
| C-3 | 118.0 | 121.0 | The C-3 carbon experiences a slight shielding effect, which can be attributed to the complex interplay of inductive and resonance effects of the two chlorine atoms. |
| C-4 | 145.0 | 128.0 | Similar to C-2, the C-4 carbon is strongly deshielded due to the direct attachment of a chlorine atom. |
| C-4a | 125.0 | 126.0 | The chemical shift of this quaternary carbon is only slightly affected by the remote chlorine substituents. |
| C-5 | 195.0 | 196.0 | The carbonyl carbon is primarily influenced by its immediate electronic environment and shows little change. |
| C-6 | 38.0 | 37.0 | The aliphatic carbons show minimal changes in their predicted chemical shifts. |
| C-7 | 22.0 | 21.0 | The aliphatic carbons show minimal changes in their predicted chemical shifts. |
| C-8 | 28.0 | 27.0 | The aliphatic carbons show minimal changes in their predicted chemical shifts. |
| C-8a | 148.0 | 150.0 | The chemical shift of this quaternary carbon is only slightly affected by the remote chlorine substituents. |
Predicted in CDCl₃ at 100 MHz.
The most pronounced effects are observed for the carbons directly bonded to the chlorine atoms (C-2 and C-4), which are significantly shifted downfield. This is a direct consequence of the strong electron-withdrawing nature of chlorine.
Mass Spectrometry (MS) Data Comparison
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion peak.
Table 3: Predicted Mass Spectrometry Data
| Feature | This compound (Predicted) | 7,8-dihydroquinolin-5(6H)-one (Predicted) | Rationale for Predicted Differences |
| Molecular Ion (M⁺) | m/z 215 (¹²C₉¹H₇³⁵Cl₂¹⁴N¹⁶O) | m/z 147 (¹²C₉¹H₉¹⁴N¹⁶O) | The molecular weight is increased by the mass of the two chlorine atoms minus two hydrogen atoms. |
| Isotopic Pattern | M⁺: M+2: M+4 ratio of approx. 9:6:1 | M⁺ peak will be the most abundant in the molecular ion cluster. | The natural abundance of ³⁵Cl (75.8%) and ³⁷Cl (24.2%) leads to a characteristic isotopic pattern for dichlorinated compounds. |
| Key Fragments | [M-Cl]⁺, [M-CO]⁺, Retro-Diels-Alder fragments | [M-H]⁺, [M-CO]⁺, Retro-Diels-Alder fragments | The fragmentation will be influenced by the presence of the chlorine atoms, with the loss of a chlorine radical being a likely fragmentation pathway. |
Caption: Predicted key fragmentation pathways for this compound.
Infrared (IR) Spectroscopy Data Comparison
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The predicted IR spectrum of this compound will show characteristic absorption bands for the carbonyl group, the C=N bond, and the C-Cl bonds.
Table 4: Predicted Infrared (IR) Absorption Frequencies (cm⁻¹)
| Functional Group | This compound (Predicted) | 7,8-dihydroquinolin-5(6H)-one (Predicted) | Rationale for Predicted Differences |
| C=O Stretch | ~1685 | ~1690 | The electronic effects of the chlorine atoms on the aromatic ring are expected to have a minor influence on the carbonyl stretching frequency. |
| C=N Stretch | ~1600 | ~1610 | The C=N stretching vibration within the quinoline ring may be slightly shifted due to the altered electronic nature of the aromatic system. |
| Aromatic C=C Stretch | ~1580, ~1470 | ~1590, ~1480 | The positions of the aromatic C=C stretching bands will be influenced by the substitution pattern. |
| C-Cl Stretch | ~800-700 | N/A | The presence of strong absorption bands in this region is a clear indicator of the C-Cl bonds. |
| Aliphatic C-H Stretch | ~2950-2850 | ~2950-2850 | The C-H stretching vibrations of the dihydro part of the molecule are expected to be largely unaffected. |
The most definitive feature in the IR spectrum of this compound, when compared to its parent compound, will be the appearance of one or more strong absorption bands in the fingerprint region (below 1000 cm⁻¹) corresponding to the C-Cl stretching vibrations.
Experimental Protocols
To obtain high-quality spectral data for compounds such as this compound, the following standardized protocols are recommended.
Caption: Standardized workflow for the spectral characterization of quinolinone derivatives.
¹H and ¹³C NMR Spectroscopy:
-
Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.5 mL of a suitable deuterated solvent (e.g., chloroform-d, dimethyl sulfoxide-d₆).
-
Instrumentation: Use a nuclear magnetic resonance spectrometer with a proton frequency of at least 400 MHz.
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans (typically 16-32) to achieve a good signal-to-noise ratio. Use a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire the spectrum with a larger number of scans (typically 1024-4096) due to the lower natural abundance of ¹³C. Use a relaxation delay of 2-5 seconds to ensure proper relaxation of quaternary carbons.
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.
Mass Spectrometry:
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a solvent compatible with the ionization source (e.g., methanol or acetonitrile).
-
Instrumentation: Use a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) or electron ionization (EI) source.
-
Data Acquisition: Acquire the mass spectrum in the positive ion mode over a suitable mass range (e.g., m/z 50-500). For structural elucidation, perform tandem mass spectrometry (MS/MS) on the molecular ion peak.
Infrared (IR) Spectroscopy:
-
Sample Preparation: For a solid sample, prepare a potassium bromide (KBr) pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing it onto an IR-transparent window (e.g., NaCl), and allowing the solvent to evaporate.
-
Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹). Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.
-
Data Processing: Perform a background subtraction using a spectrum of the empty sample compartment or a pure KBr pellet.
Conclusion
This guide provides a comprehensive, albeit predictive, spectral analysis of this compound. By comparing its predicted spectral data with that of its parent compound, we have highlighted the key spectroscopic signatures that arise from the dichloro-substitution. The downfield shifts of the aromatic protons and carbons in the NMR spectra, the characteristic isotopic pattern in the mass spectrum, and the appearance of C-Cl stretching bands in the IR spectrum are all definitive features that can be used to identify and characterize this molecule. The provided experimental protocols offer a standardized approach for obtaining high-quality data for this and related compounds. As more experimental data becomes available, these predictions can be further refined, contributing to a more complete understanding of this important class of heterocyclic compounds.
A Comparative Guide to the Synthesis of 2,4-Dichloro-7,8-dihydroquinolin-5(6H)-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Dichloro-7,8-dihydroquinolin-5(6H)-one is a key heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. Its structure presents multiple points for functionalization, making it a valuable intermediate for the synthesis of a diverse range of bioactive molecules. This guide provides an in-depth comparison of two prominent synthetic methodologies for this compound, offering detailed protocols, mechanistic insights, and a comparative analysis to aid researchers in selecting the most suitable approach for their specific needs.
Methodology 1: Two-Step Synthesis via a Dihydroxyquinolinone Intermediate
This widely utilized approach involves the initial construction of the dihydroquinolinone core, followed by a dichlorination step. The synthesis of the core is versatile, with several reported methods for creating the initial hydroxy-substituted intermediate.
Step 1: Synthesis of 2-Hydroxy-7,8-dihydroquinolin-5(6H)-one
A common and efficient route to the dihydroquinolinone core involves the condensation of a 1,3-dicarbonyl compound with a source of ammonia and a suitable three-carbon synthon. One well-established method is the reaction of cyclohexane-1,3-dione with a β-enaminone in the presence of ammonium acetate.
Experimental Protocol: Synthesis of 2-Hydroxy-7,8-dihydroquinolin-5(6H)-one
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine cyclohexane-1,3-dione (1.0 eq.), the desired β-enaminone (e.g., 3-amino-1-phenylprop-2-en-1-one, 1.0 eq.), and ammonium acetate (2.0 eq.) in a suitable solvent such as ethanol or acetic acid.
-
Reaction Execution: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up and Isolation: Upon completion, allow the reaction mixture to cool to room temperature. The product often precipitates out of the solution. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to yield 2-hydroxy-7,8-dihydroquinolin-5(6H)-one. Further purification can be achieved by recrystallization.
Causality of Experimental Choices: The use of ammonium acetate serves as both a catalyst and the nitrogen source for the quinolinone ring. Ethanol and acetic acid are effective solvents that facilitate the dissolution of reactants and the cyclization process. Refluxing provides the necessary activation energy for the condensation and subsequent cyclization reactions.
Step 2: Dichlorination of 2-Hydroxy-7,8-dihydroquinolin-5(6H)-one
The second step involves the conversion of the hydroxy groups (or their tautomeric keto forms) to chloro groups using a chlorinating agent, most commonly phosphorus oxychloride (POCl₃).
Experimental Protocol: Dichlorination
-
Reaction Setup: In a fume hood, carefully add 2-hydroxy-7,8-dihydroquinolin-5(6H)-one (1.0 eq.) to an excess of phosphorus oxychloride (POCl₃, 5-10 eq.) in a round-bottom flask equipped with a reflux condenser. A catalytic amount of a tertiary amine, such as N,N-dimethylaniline, can be added to facilitate the reaction.
-
Reaction Execution: Heat the mixture to reflux for 2-4 hours. The reaction should be monitored by TLC until the starting material is consumed.
-
Work-up and Isolation: After cooling to room temperature, slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring. The excess POCl₃ will be quenched. The aqueous mixture is then neutralized with a base (e.g., sodium bicarbonate or ammonium hydroxide) until the product precipitates. The solid is collected by filtration, washed thoroughly with water, and dried. Purification by column chromatography on silica gel (using a hexane/ethyl acetate gradient) affords the pure this compound.
Trustworthiness of the Protocol: This two-step process is a well-documented and reliable method for synthesizing chloro-substituted quinolines and related heterocycles. The reaction of phosphorus oxychloride with hydroxy-substituted quinolinones is a standard transformation in heterocyclic chemistry[1]. The stepwise nature allows for the isolation and characterization of the intermediate, ensuring the correct starting material for the crucial chlorination step.
Methodology 2: One-Pot Synthesis from Anilines and Malonic Acid (Microwave-Assisted)
A more direct and rapid approach involves a one-pot, microwave-assisted synthesis starting from an aniline derivative and malonic acid in the presence of phosphorus oxychloride. While this method typically yields fully aromatic 2,4-dichloroquinolines, modifications to the starting aniline can potentially lead to the desired dihydroquinolinone. For the purpose of this guide, we will focus on the established synthesis of the aromatic analogue to highlight the potential for adaptation. A hypothetical adaptation for the synthesis of the target molecule would involve starting with an amino-cyclohexenone derivative.
Experimental Protocol: Microwave-Assisted Synthesis of 2,4-Dichloroquinolines [2]
-
Reaction Setup: In a microwave-safe reaction vessel, dissolve malonic acid (1.0 eq.) in phosphorus oxychloride (POCl₃, excess). Slowly add the aniline derivative (1.0 eq.).
-
Reaction Execution: Seal the vessel and place it in a microwave reactor. Irradiate at a specified power (e.g., 600 W) for a short duration (e.g., 50 seconds)[2].
-
Work-up and Isolation: After cooling, pour the reaction mixture into ice water and neutralize with a dilute base (e.g., NaOH solution). The product precipitates and is collected by filtration. Recrystallization from a suitable solvent system (e.g., ethanol-water) yields the pure 2,4-dichloroquinoline derivative.
Expertise and Experience Insights: This method offers a significant advantage in terms of reaction time and simplicity. Microwave irradiation dramatically accelerates the reaction, reducing a multi-hour reflux to a matter of seconds or minutes. The one-pot nature eliminates the need for isolating intermediates, streamlining the workflow. However, the reaction can be highly exothermic and requires careful control of conditions. The choice of aniline derivative is critical to obtaining the desired substitution pattern on the resulting quinoline ring.
Comparative Analysis of Synthesis Methods
| Feature | Methodology 1: Two-Step Synthesis | Methodology 2: One-Pot Microwave Synthesis |
| Starting Materials | Cyclohexane-1,3-dione, β-enaminone, NH₄OAc, POCl₃ | Aniline derivative, malonic acid, POCl₃ |
| Number of Steps | Two | One |
| Reaction Time | 6-10 hours | < 5 minutes |
| Yield | Moderate to Good | Good |
| Scalability | Readily scalable | Requires specialized microwave equipment for large scale |
| Purification | Recrystallization and/or column chromatography | Recrystallization |
| Versatility | Allows for isolation of intermediate; adaptable | Highly efficient for specific substrates |
| Safety Considerations | Use of excess POCl₃ requires caution | Rapid, exothermic reaction; requires microwave reactor |
Visualizing the Synthetic Pathways
To further clarify the reaction schemes, the following diagrams have been generated using Graphviz.
Caption: Reaction scheme for the two-step synthesis of the target compound.
Caption: One-pot microwave-assisted synthesis of 2,4-dichloroquinolines.
Conclusion
Both methodologies presented offer viable routes to chloro-substituted quinoline derivatives. The choice between the two-step classical approach and the one-pot microwave-assisted synthesis will depend on the specific requirements of the researcher.
-
Methodology 1 is recommended for its reliability, scalability, and the ability to isolate and characterize the intermediate, which can be crucial for ensuring the purity of the final product and for synthesizing analogues with different substitution patterns at the 2- and 4-positions.
-
Methodology 2 is ideal for rapid synthesis and library generation where reaction time is a critical factor. Its efficiency and one-pot nature make it an attractive option for high-throughput synthesis campaigns.
Ultimately, a thorough understanding of the underlying chemistry and careful consideration of the available resources and project goals will guide the selection of the most appropriate synthetic strategy.
References
A Comparative Guide to the Biological Activity of 2,4-Dichloro-7,8-dihydroquinolin-5(6H)-one and Other Quinolinone Scaffolds
This guide provides a comparative analysis of the potential biological activity of 2,4-Dichloro-7,8-dihydroquinolin-5(6H)-one against a backdrop of functionally diverse quinolinone derivatives. While direct experimental data for this specific compound is limited in publicly accessible literature, this document synthesizes known structure-activity relationships (SAR) of related chlorinated quinolinones to project a likely activity profile. We will delve into the established anticancer and kinase inhibitory roles of the broader quinolinone class, providing a scientifically grounded framework for researchers, scientists, and drug development professionals. Detailed experimental protocols are provided to empower researchers to validate these hypotheses and further explore this chemical space.
The Quinolinone Scaffold: A Privileged Structure in Medicinal Chemistry
The quinolinone core is a well-established "privileged structure" in medicinal chemistry, meaning it is a versatile scaffold that can be modified to interact with a wide range of biological targets.[1] This versatility has led to the development of quinolinone-based compounds with a remarkable breadth of biological activities, including antibacterial, antiviral, and, most notably for this guide, anticancer properties.[2]
Quinolinone derivatives have demonstrated the ability to exert their anticancer effects through various mechanisms, such as the inhibition of topoisomerase I and protein kinases, induction of apoptosis, and cell cycle arrest.[1][3] The planarity of the quinoline ring system allows for effective intercalation into DNA and interaction with the ATP-binding pockets of kinases.
Predicted Biological Activity Profile of this compound
The presence of two chlorine atoms on the quinolinone ring is a key structural feature. Halogenation, particularly with chlorine, is a common strategy in medicinal chemistry to enhance the potency of kinase inhibitors. The chlorine atoms can form halogen bonds and other non-covalent interactions within the ATP-binding pocket of kinases, leading to increased affinity and inhibitory activity.[4] Specifically, chloro-substituted quinolines have shown potent inhibitory activity against a variety of kinases, including epidermal growth factor receptor (EGFR) and Src kinase.[3][5]
The dihydroquinolinone core with a ketone at the 5-position suggests that this compound is a rigid structure. This rigidity can be advantageous for fitting into well-defined binding pockets. The "7,8-dihydro" aspect indicates a partially saturated ring, which can influence the three-dimensional shape and potentially the selectivity of the molecule for different kinase targets.
Based on these structural features, it is hypothesized that This compound is a candidate for evaluation as a kinase inhibitor with potential anticancer activity. The dichloro substitution pattern at the 2 and 4 positions is particularly interesting and warrants investigation against a panel of cancer-relevant kinases.
Comparative Landscape of Biologically Active Quinolinones
To provide context for the predicted activity of this compound, this section presents a comparative overview of the biological activities of other notable quinolinone derivatives.
| Compound Class | Key Structural Features | Biological Activity | Mechanism of Action | Reference(s) |
| 4-Anilinoquinolines | Aniline group at the 4-position | Potent kinase inhibitors | ATP-competitive inhibition of kinases like EGFR and Src | [5] |
| 2-Chloro-3-substituted Quinolines | Chlorine at the 2-position and various substituents at the 3-position | Anticancer | Inhibition of Topoisomerase I and EGFR | [1][3] |
| 8-Hydroxyquinolines | Hydroxyl group at the 8-position | Anticancer, metal ion chelation | Induction of reactive oxygen species, inhibition of NF-kappa B | [6] |
| Styrylquinolines | Styryl group at the 2-position | Antimalarial, anticancer | Inhibition of parasitic growth, induction of apoptosis | [7] |
This table highlights the diverse biological activities achievable with the quinolinone scaffold and underscores the significant influence of substitution patterns on the mechanism of action. The presence of chlorine atoms in many active compounds supports the hypothesis that this compound possesses biological activity worthy of investigation.
Experimental Protocols for Biological Evaluation
To empirically determine the biological activity of this compound and compare it to other quinolinones, the following detailed experimental protocols are recommended.
In Vitro Kinase Inhibition Assay (Example: EGFR Kinase)
This protocol describes a common method to assess the direct inhibitory effect of a compound on a specific protein kinase.
Principle: The assay measures the ability of a test compound to inhibit the phosphorylation of a substrate by a kinase. This is often detected using an antibody that specifically recognizes the phosphorylated substrate.
Materials:
-
Recombinant human EGFR kinase
-
Kinase substrate (e.g., a synthetic peptide)
-
ATP (Adenosine triphosphate)
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compound (this compound) and control inhibitors (e.g., Gefitinib)
-
96-well plates
-
Phospho-specific antibody
-
Secondary antibody conjugated to an enzyme (e.g., HRP)
-
Detection reagent (e.g., TMB substrate)
-
Plate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO. Serially dilute the compound in kinase buffer to achieve a range of final concentrations.
-
Reaction Setup: In a 96-well plate, add the kinase, substrate, and test compound dilutions.
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Detection:
-
Stop the reaction by adding EDTA.
-
Coat a separate ELISA plate with the kinase substrate.
-
Transfer the reaction mixture to the coated plate and incubate to allow the phosphorylated substrate to bind.
-
Wash the plate to remove unbound components.
-
Add the phospho-specific primary antibody and incubate.
-
Wash and add the HRP-conjugated secondary antibody.
-
Wash and add the TMB substrate.
-
Measure the absorbance at 450 nm using a plate reader.
-
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Causality behind Experimental Choices:
-
The use of a recombinant kinase and a specific substrate ensures that the measured activity is a direct effect on the target enzyme.
-
Serial dilutions of the test compound are crucial for determining the dose-dependent effect and calculating the IC50 value, a key metric of potency.
-
The inclusion of a known inhibitor as a positive control validates the assay's performance.
Cell Viability Assay (MTT Assay)
This protocol is a widely used colorimetric assay to assess the cytotoxic effects of a compound on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in viable cells. The amount of formazan produced is proportional to the number of living cells.
Materials:
-
Cancer cell line (e.g., A549 lung cancer cells)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound (this compound) and control drug (e.g., Doxorubicin)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in the cell culture medium. The final concentration of the solvent (e.g., DMSO) should be kept low (typically <0.5%) to avoid toxicity.
-
Incubation: Remove the old medium and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with solvent) and a positive control. Incubate the plates for 48-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Self-Validating System:
-
The inclusion of both positive (known cytotoxic drug) and negative (vehicle) controls is essential for validating the results.
-
A blank control (medium only) is used to subtract background absorbance.
-
Performing the assay in triplicate or quadruplicate for each concentration minimizes experimental error.
Visualizing Mechanisms and Workflows
To further clarify the concepts discussed, the following diagrams illustrate a representative signaling pathway targeted by quinolinone kinase inhibitors and the general workflow of a cell viability assay.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. 4-Anilino-3-cyanobenzo[g]quinolines as kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
A Comparative Guide to the Structural Analysis of 2,4-Dichloro-7,8-dihydroquinolin-5(6H)-one: Interrogating Molecular Architecture with X-ray Crystallography and Complementary Techniques
For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is a cornerstone of modern chemistry. It underpins our understanding of reactivity, biological activity, and material properties. The heterocyclic scaffold of 2,4-Dichloro-7,8-dihydroquinolin-5(6H)-one, a member of the quinolinone family, presents a compelling case for structural investigation due to the diverse pharmacological activities associated with this class of compounds, including anticancer, antibacterial, and anti-inflammatory properties[1]. This guide provides an in-depth, comparative analysis of X-ray crystallography as the definitive method for the solid-state structural elucidation of this target molecule, while also exploring the synergistic roles of Nuclear Magnetic Resonance (NMR) spectroscopy and computational chemistry.
While a specific crystal structure for this compound is not publicly available in the Cambridge Crystallographic Data Centre (CCDC) as of this writing, this guide will leverage the established methodologies for analogous quinolinone derivatives to present a robust framework for its analysis.[2] The principles and protocols discussed are directly applicable and provide a validated pathway for researchers undertaking such a structural investigation.
The Gold Standard: Single-Crystal X-ray Diffraction (SCXRD)
Single-crystal X-ray diffraction stands as the most powerful technique for unambiguously determining the atomic arrangement within a crystalline solid.[3][4] It provides precise coordinates for each atom, allowing for the accurate measurement of bond lengths, bond angles, and torsional angles, which collectively define the molecule's conformation. For a molecule like this compound, SCXRD can reveal critical structural features such as the planarity of the quinolinone ring system, the orientation of the chloro substituents, and the conformation of the dihydrocyclohexenone ring. Furthermore, analysis of the crystal packing can elucidate intermolecular interactions, such as hydrogen bonds or π–π stacking, which are vital for understanding the material's bulk properties and can influence solubility and bioavailability.[2]
Experimental Workflow: A Self-Validating Protocol
The journey from a powdered sample to a refined crystal structure is a multi-step process where each stage is designed to ensure the quality and validity of the final model. The causality behind each step is crucial for success, particularly when dealing with novel compounds.
Caption: Workflow for single-crystal X-ray diffraction analysis.
Detailed Protocol: Crystallization and Structure Determination
-
Step 1: Crystal Growth (The Art and Science)
-
Rationale: Obtaining a single crystal of sufficient size and quality is the most critical and often rate-limiting step.[5] The goal is to bring a supersaturated solution of the purified compound to a state of minimum solubility slowly, allowing molecules to self-assemble into an ordered lattice.
-
Protocol:
-
Purification: Ensure the this compound sample is of the highest possible purity (>98%) using techniques like column chromatography or recrystallization. Impurities can inhibit crystal growth or become incorporated into the lattice, leading to disorder.
-
Solvent Selection: Screen a range of solvents to find one in which the compound has moderate solubility. Good starting points for quinolinone derivatives include dichloromethane, chloroform, ethyl acetate, and methanol.[6]
-
Crystallization Setup:
-
Slow Evaporation: Dissolve the compound in a suitable solvent in a small vial. Cover the vial with a cap containing a few needle holes to allow for slow solvent evaporation over several days to weeks. This is a simple and often effective method.[7]
-
Vapor Diffusion: This is a gentler method.[7] Dissolve the compound in a small volume of a less volatile solvent (e.g., dichloromethane). Place this vial inside a larger, sealed jar containing a more volatile anti-solvent in which the compound is insoluble (e.g., pentane or hexane). The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and promoting crystallization.[6][7]
-
-
Incubation: Place the setup in a vibration-free environment at a constant temperature.
-
-
-
Step 2: Data Collection
-
Rationale: A modern diffractometer is used to irradiate the crystal with monochromatic X-rays and measure the positions and intensities of the diffracted beams.
-
Protocol:
-
A suitable crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.
-
The crystal is cooled to a low temperature (e.g., 100 K) using a cryostream to minimize thermal vibrations, which improves the quality of the diffraction data.[8]
-
The instrument collects a series of diffraction images as the crystal is rotated. Software is used to integrate the intensities of the diffraction spots.[9]
-
-
-
Step 3: Structure Solution and Refinement
-
Rationale: The diffraction data (a set of structure factors) is used to generate an initial electron density map, from which an initial molecular model is built. This model is then refined against the experimental data to achieve the best possible fit.
-
Protocol:
-
Structure Solution: The phase problem is solved using direct methods or Patterson methods, typically with software like SHELXT or OLEX2, to generate an initial structural model.[2]
-
Refinement: The initial model is refined using a least-squares process (e.g., with SHELXL).[2] This process iteratively adjusts atomic coordinates, and anisotropic displacement parameters (which model thermal motion) to minimize the difference between the observed structure factors and those calculated from the model.
-
Validation: The final model is rigorously validated. Key metrics include the R-factor (R1), which should ideally be below 5% for high-quality data, and the goodness-of-fit (GooF). The final structure is typically deposited in a crystallographic database as a Crystallographic Information File (CIF).[2]
-
-
Comparative and Complementary Techniques
While X-ray crystallography provides unparalleled detail in the solid state, it is not always feasible if suitable crystals cannot be grown.[3][4] Moreover, the solid-state conformation may not be the only relevant one, especially for biological applications where molecules are in solution. Here, other techniques become indispensable.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for determining molecular structure in solution.[10][11][12] For this compound, a full suite of 1D and 2D NMR experiments can confirm the molecular constitution and provide insights into its solution-state conformation.
-
¹H NMR: Determines the number and environment of different protons.
-
¹³C NMR: Identifies the carbon skeleton.
-
2D NMR (COSY, HSQC, HMBC): These experiments reveal connectivity. COSY shows proton-proton couplings, while HSQC and HMBC correlate protons with directly attached (one-bond) and more distant (two- or three-bond) carbons, respectively.[13][14] This is crucial for unambiguously assigning all signals and piecing together the molecular structure.
-
NOESY: Can provide information about through-space proximity of protons, which helps in determining the preferred conformation and stereochemistry in solution.[11]
Computational Chemistry
Theoretical methods, particularly Density Functional Theory (DFT), serve as a powerful complement to experimental techniques.[9][15]
-
Structure Optimization: DFT calculations can predict the lowest energy conformation of the molecule in the gas phase or in a simulated solvent environment. This can be compared with the experimental X-ray or NMR data.
-
Spectra Prediction: DFT can be used to calculate theoretical NMR chemical shifts and IR vibrational frequencies, which can aid in the interpretation of experimental spectra.[16][17]
-
Molecular Properties: Properties like the molecular electrostatic potential (MEP), and frontier molecular orbitals (HOMO-LUMO) can be calculated to predict reactivity and potential sites for intermolecular interactions.[16][17]
Performance Comparison: A Data-Driven Overview
The choice of analytical technique depends on the specific research question, the nature of the sample, and available resources. The following table provides an objective comparison.
| Feature | Single-Crystal X-ray Diffraction | NMR Spectroscopy | Computational Chemistry (DFT) |
| Primary Output | Precise 3D atomic coordinates, bond lengths/angles in the solid state. | Connectivity and structure in solution, dynamic information. | Optimized geometry, electronic properties, predicted spectra. |
| Sample Requirement | High-quality single crystal (0.1-0.3 mm). | Soluble compound (typically 1-10 mg). | None (in-silico method). |
| Key Advantage | Unambiguous and highly precise structural determination.[4][5] | Provides data on the solution-state structure, which is often more biologically relevant.[10] | Can predict structures and properties for compounds that are difficult to synthesize or crystallize.[18][19] |
| Key Limitation | Crystal growth can be a major bottleneck; structure is static and in solid state.[3] | Does not provide precise bond lengths/angles; interpretation can be complex for large molecules.[12] | The accuracy is dependent on the level of theory and basis set used; it is a model, not a direct measurement.[9] |
| Information Provided | Conformation, stereochemistry, packing, intermolecular interactions. | Covalent structure, connectivity, relative stereochemistry, conformational dynamics. | Conformation, energetics, reactivity indices, spectroscopic parameters. |
graph logical_relationship { layout=dot; rankdir=LR; node [shape=ellipse, style=filled, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];XC [label="X-ray Crystallography", fillcolor="#4285F4", fontcolor="#FFFFFF"]; NMR [label="NMR Spectroscopy", fillcolor="#34A853", fontcolor="#FFFFFF"]; DFT [label="Computational (DFT)", fillcolor="#FBBC05", fontcolor="#202124"]; Structure [label="Definitive Structure", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
XC -> Structure [label="Solid-State\nConfirmation"]; NMR -> Structure [label="Solution-State\nValidation"]; DFT -> Structure [label="Theoretical\nPrediction & Support"];
XC -> NMR [label="Compare Conformations", dir=both, style=dashed]; NMR -> DFT [label="Validate Spectra", dir=both, style=dashed]; DFT -> XC [label="Predict Packing", dir=both, style=dashed]; }
Caption: Synergistic relationship between analytical techniques.
Conclusion
For the definitive structural elucidation of this compound, single-crystal X-ray crystallography is the unequivocal gold standard. It offers a high-resolution snapshot of the molecular architecture and intermolecular interactions that are unobtainable by other means. However, a comprehensive understanding, particularly for applications in drug discovery, necessitates a multi-faceted approach. NMR spectroscopy provides essential information on the molecule's behavior in solution, while computational studies offer predictive power and a deeper understanding of its electronic properties. By integrating these three pillars of structural analysis—crystallography, spectroscopy, and computation—researchers can build a complete and robust model of their target compound, accelerating the path from molecular design to functional application.
References
- 1. Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02813B [pubs.rsc.org]
- 2. Remarkable Nonlinear Properties of a Novel Quinolidone Derivative: Joint Synthesis and Molecular Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data [jstage.jst.go.jp]
- 4. researchgate.net [researchgate.net]
- 5. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
- 7. iucr.org [iucr.org]
- 8. DSpace [helda.helsinki.fi]
- 9. Synthesis, crystal structure and in silico studies of novel 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. hyphadiscovery.com [hyphadiscovery.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. use of nmr in structure ellucidation | PDF [slideshare.net]
- 15. Synthesis, crystal structure and in silico studies of novel 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. camjol.info [camjol.info]
- 17. researchgate.net [researchgate.net]
- 18. Computational Heterocyclic Chemistry [ch.ic.ac.uk]
- 19. Synthesis, Computational Docking Study, and Biological Evaluation of a Library of Heterocyclic Curcuminoids with Remarkable Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Analytical Methods for 2,4-Dichloro-7,8-dihydroquinolin-5(6H)-one
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the rigorous validation of analytical methods is a cornerstone of quality assurance and regulatory compliance. For pivotal intermediates like 2,4-Dichloro-7,8-dihydroquinolin-5(6H)-one, a compound likely instrumental in the synthesis of more complex active pharmaceutical ingredients (APIs), ensuring the accuracy, precision, and reliability of its quantitative analysis is paramount. This guide provides an in-depth comparison of two robust analytical techniques—High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the validation of methods to analyze this specific dichlorinated keto-quinoline.
This document moves beyond a simple recitation of protocols. As a senior application scientist, the focus here is on the why—the scientific rationale behind the selection of methodologies, the intricacies of the validation process, and the interpretation of the resulting data. Every step is designed to build a self-validating system, ensuring that the analytical method is not only compliant with regulatory standards but is also scientifically sound and fit for its intended purpose.
The Critical Role of Method Validation
Analytical method validation provides documented evidence that a method is suitable for its intended use. In the context of pharmaceutical intermediates, this means the method must be able to accurately quantify the compound and detect any significant impurities. Regulatory bodies worldwide, including the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA), have established comprehensive guidelines for method validation.[1][2][3] The ICH Q2(R1) guideline, in particular, serves as a global standard for the validation parameters that must be assessed.[1][4]
The choice of analytical technique is the first critical decision. For a compound like this compound, which possesses a chromophore and is semi-volatile, both HPLC-UV and GC-MS present as viable options, each with distinct advantages and disadvantages.
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is a workhorse of the pharmaceutical industry, prized for its versatility and robustness in quantifying a wide range of compounds.[5][6][7] For a molecule with the structural features of our target compound, a reversed-phase HPLC method with UV detection is a logical starting point.
Rationale for HPLC-UV Method Development
The dichlorinated quinolinone structure contains aromatic rings, making it an excellent candidate for UV detection. The choice of a reversed-phase C18 column is based on the compound's expected moderate polarity. The mobile phase, a mixture of acetonitrile and water with a pH modifier like formic or phosphoric acid, allows for the fine-tuning of retention time and peak shape.
Experimental Protocol: HPLC-UV Method Validation
The validation of the HPLC-UV method should be conducted in accordance with ICH Q2(R1) guidelines and will assess the following parameters: specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[8][9]
1. Specificity: Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[8]
-
Procedure: A solution of this compound is analyzed alongside a placebo (a mixture of all potential synthesis reagents and solvents without the analyte). Additionally, the analyte is subjected to forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) to ensure that the degradation products do not interfere with the main peak.
-
Acceptance Criteria: The analyte peak should be well-resolved from any other peaks, with a resolution of not less than 1.5. Peak purity analysis using a photodiode array (PDA) detector should confirm the homogeneity of the analyte peak.
2. Linearity and Range: Linearity demonstrates the proportional relationship between the concentration of the analyte and the analytical response. The range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[8][10]
-
Procedure: Prepare a series of at least five standard solutions of this compound at different concentrations, typically spanning 50% to 150% of the expected working concentration.
-
Acceptance Criteria: The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.
3. Accuracy: Accuracy is the closeness of the test results obtained by the method to the true value.[8]
-
Procedure: Accuracy is assessed by the recovery of spiked samples. A known amount of the analyte is added to a placebo at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration), with each level prepared in triplicate.
-
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.
4. Precision: Precision is the measure of the agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[5] It is evaluated at two levels:
- Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time.[5]
- Intermediate Precision: The precision within the same laboratory but on different days, with different analysts, or on different equipment.
-
Procedure: For repeatability, analyze six replicate samples at 100% of the target concentration. For intermediate precision, repeat the analysis on a different day with a different analyst.
-
Acceptance Criteria: The relative standard deviation (RSD) should be not more than 2.0%.
5. Limit of Detection (LOD) and Limit of Quantitation (LOQ): LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[8][10]
-
Procedure: LOD and LOQ are typically determined based on the signal-to-noise ratio, with a ratio of 3:1 for LOD and 10:1 for LOQ.[10]
-
Acceptance Criteria: The LOQ should be demonstrated to have acceptable precision and accuracy.
6. Robustness: Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[8][10]
-
Procedure: Intentionally vary parameters such as mobile phase composition (±2%), pH (±0.2 units), column temperature (±5 °C), and flow rate (±10%).
-
Acceptance Criteria: The system suitability parameters (e.g., tailing factor, theoretical plates) should remain within acceptable limits, and the results should not be significantly affected by the variations.
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful alternative, particularly for the analysis of volatile and semi-volatile compounds.[6][11] It offers high sensitivity and specificity due to the combination of chromatographic separation and mass spectrometric detection.[12][13]
Rationale for GC-MS Method Development
Given the dichlorinated nature and the likely volatility of this compound, GC is a suitable separation technique. The mass spectrometer provides definitive identification based on the mass-to-charge ratio of the compound and its fragmentation pattern, offering a high degree of specificity.
Experimental Protocol: GC-MS Method Validation
The validation parameters for the GC-MS method are similar to those for HPLC-UV, with some nuances in the experimental design.
1. Specificity:
-
Procedure: The specificity of a GC-MS method is inherently high. It is confirmed by comparing the mass spectrum of the analyte peak in a sample to that of a reference standard. The use of selected ion monitoring (SIM) mode can further enhance specificity.
-
Acceptance Criteria: The mass spectra should match, and there should be no co-eluting interferences at the retention time of the analyte.
2. Linearity and Range:
-
Procedure: Similar to HPLC, a series of standard solutions are prepared and analyzed to generate a calibration curve.
-
Acceptance Criteria: A correlation coefficient (r²) of ≥ 0.995 is generally acceptable for GC-MS.
3. Accuracy:
-
Procedure: Recovery studies are performed by spiking a placebo with the analyte at different concentrations.
-
Acceptance Criteria: Mean percent recovery should typically be within 95.0% to 105.0%.
4. Precision:
-
Procedure: Repeatability and intermediate precision are assessed as described for the HPLC method.
-
Acceptance Criteria: The RSD should be not more than 5.0%, reflecting the slightly higher inherent variability of GC-MS compared to HPLC for routine quantification.
5. Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
Procedure: Determined based on the signal-to-noise ratio or by analyzing a series of low-concentration standards and assessing the precision at each level.
-
Acceptance Criteria: The LOQ must be quantifiable with acceptable precision and accuracy.
6. Robustness:
-
Procedure: Deliberate variations are made to parameters such as inlet temperature, oven temperature ramp rate, and carrier gas flow rate.
-
Acceptance Criteria: The method should demonstrate reliability despite these minor changes, with system suitability parameters remaining within specifications.
Comparative Analysis of HPLC-UV and GC-MS
The choice between HPLC-UV and GC-MS will depend on the specific requirements of the analysis, such as the need for high throughput, sensitivity, or structural confirmation.
| Validation Parameter | HPLC-UV | GC-MS | Rationale for Differences |
| Specificity | Good (based on retention time and UV spectrum) | Excellent (based on retention time and mass spectrum) | Mass spectrometry provides a unique "fingerprint" of the molecule, offering higher confidence in identification. |
| Linearity (r²) | ≥ 0.999 | ≥ 0.995 | HPLC with UV detection often exhibits a wider linear dynamic range. |
| Accuracy (% Recovery) | 98.0% - 102.0% | 95.0% - 105.0% | The potential for analyte degradation at high temperatures in the GC inlet can sometimes lead to slightly lower and more variable recoveries. |
| Precision (% RSD) | ≤ 2.0% | ≤ 5.0% | HPLC systems, particularly with modern autosamplers, tend to have higher injection precision. |
| LOQ | Typically in the low ng range | Typically in the pg to low ng range | GC-MS often offers superior sensitivity, especially when operated in SIM mode. |
| Robustness | High | Moderate | GC methods can be more sensitive to variations in parameters like inlet liner inertness and column activity. |
| Sample Throughput | High | Moderate to High | Modern HPLC systems with short run times can accommodate a large number of samples. |
| Cost & Complexity | Lower | Higher | GC-MS instruments are generally more expensive to purchase and maintain, and require a higher level of operator expertise. |
Visualizing the Workflow
A clear understanding of the validation process is crucial. The following diagrams illustrate the experimental workflow and the logical relationships between the different validation parameters.
Caption: Experimental workflow for analytical method development and validation.
References
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. ICH Official web site : ICH [ich.org]
- 3. altabrisagroup.com [altabrisagroup.com]
- 4. starodub.nl [starodub.nl]
- 5. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 6. azolifesciences.com [azolifesciences.com]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. assayprism.com [assayprism.com]
- 9. analytical method validation and validation of hplc | PPT [slideshare.net]
- 10. m.youtube.com [m.youtube.com]
- 11. GC-MS analysis of bioactive compounds from the whole plant ethanolic extract of Evolvulus alsinoides (L.) L - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. madison-proceedings.com [madison-proceedings.com]
A Comparative Guide to 2,4-Dichloro-7,8-dihydroquinolin-5(6H)-one Derivatives: Synthesis, Structure-Activity Relationships, and Therapeutic Potential
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous synthetic and natural compounds with a wide spectrum of biological activities. Within this broad class, 7,8-dihydroquinolin-5(6H)-one derivatives have emerged as a promising chemotype for the development of novel therapeutic agents. Their rigid, partially saturated structure provides a unique three-dimensional framework for interacting with biological targets. The introduction of a dichloro substitution pattern at the 2 and 4 positions of this quinolinone core is anticipated to significantly modulate its physicochemical properties and biological activity, offering a fertile ground for drug discovery.
This guide provides a comparative analysis of hypothetical 2,4-dichloro-7,8-dihydroquinolin-5(6H)-one derivatives. We will explore a plausible synthetic strategy, delve into the structure-activity relationships (SAR) by comparing with known quinolinone analogs, and discuss their potential as anticancer and enzyme-inhibiting agents. This document is intended for researchers, scientists, and drug development professionals seeking to explore this novel chemical space.
The 7,8-Dihydroquinolin-5(6H)-one Scaffold: A Versatile Pharmacophore
The 7,8-dihydroquinolin-5(6H)-one core has been investigated for a range of therapeutic applications. Various derivatives have been synthesized and evaluated for their potential as anticancer, anti-inflammatory, and potassium channel-modulating agents.[1][2] The presence of a ketone and a nitrogen atom within the heterocyclic system offers multiple points for chemical modification, allowing for the fine-tuning of their biological profiles.
Synthetic Strategy: A Plausible Route to this compound and its Analogs
Below is a proposed workflow for the synthesis of the parent compound and a subsequent derivatization at the 2-position.
Caption: Proposed synthetic workflow for this compound and its derivatives.
Experimental Protocol: Synthesis of the this compound Scaffold
Step 1: Synthesis of 2-Amino-4-hydroxy-7,8-dihydroquinolin-5(6H)-one (Intermediate A)
This initial step is a variation of the Hantzsch pyridine synthesis, adapted for the quinolinone core.
-
To a solution of cyclohexane-1,3-dione (1.0 eq) and malononitrile (1.0 eq) in ethanol, add ammonium acetate (2.0 eq).
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield the crude product.
-
Recrystallize the crude product from ethanol to obtain pure 2-amino-4-hydroxy-7,8-dihydroquinolin-5(6H)-one.
Step 2: Chlorination to Yield this compound (Target Scaffold)
-
To a flask containing phosphorus oxychloride (POCl₃, 5.0 eq), slowly add 2-amino-4-hydroxy-7,8-dihydroquinolin-5(6H)-one (1.0 eq) at 0 °C.
-
After the addition is complete, heat the reaction mixture to 100 °C and maintain for 3-4 hours.
-
Cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a saturated sodium bicarbonate solution.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the target this compound.
Derivatization at the 2-Position via Nucleophilic Aromatic Substitution
The chlorine atom at the 2-position is expected to be more susceptible to nucleophilic aromatic substitution (SNAr) than the one at the 4-position. This allows for selective derivatization.
-
Dissolve this compound (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF).
-
Add the desired aromatic or aliphatic amine (1.1 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA, 1.5 eq).
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture and pour it into water.
-
Collect the precipitate by filtration or extract the aqueous layer with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the resulting derivative by column chromatography.
Comparative Analysis of Biological Activity: Insights from Structurally Related Compounds
Direct biological data for this compound derivatives is not yet available. However, by examining the structure-activity relationships of analogous quinolinone and quinoline compounds, we can infer the potential therapeutic applications and guide future research.
Anticancer Activity
Quinoline and quinolinone derivatives have demonstrated significant potential as anticancer agents, often acting through the inhibition of key signaling pathways involved in cell proliferation and survival.[5][6][7]
| Compound/Derivative Class | Substitution Pattern | Reported Biological Activity/Target | Reference |
| 2-Arylquinolines | C-6 substituted 2-phenylquinolines | Cytotoxic against HeLa and PC3 cancer cell lines. | [6] |
| 7,8-dihydroquinolin-5(6H)-one derivatives | 2-Aryl substituted | Cytotoxic to HeLa cell lines. | [8] |
| Quinoline Derivatives | 7-(4-fluorobenzyloxy)-N-(2-(dimethylamino)ethyl)quinolin-4-amine | Potent antiproliferative agent against human tumor cell lines (IC₅₀ < 1.0 μM). Triggers p53/Bax-dependent apoptosis. | [5] |
| Quinones | Naphthoquinone derivatives (alkannin and juglone) | Remarkable cytotoxicity on breast cancer cells. | [9][10][11] |
The introduction of halogen atoms, particularly chlorine, on the quinoline ring can enhance lipophilicity and potentially improve cell membrane permeability, which may lead to increased cytotoxic activity. The dichloro substitution pattern in the target scaffold could therefore be a key feature for potent anticancer effects.
Enzyme Inhibition
The quinolinone scaffold is also a known inhibitor of various enzymes implicated in disease pathogenesis.
| Compound/Derivative Class | Target Enzyme | Key Structural Features | Reference |
| Quinazolinone Derivatives | Tyrosinase | 2-substituted quinazolin-4(3H)-one | [12] |
| Thioxo-dihydroquinazolin-one Derivatives | Myeloperoxidase (MPO) | Halide at position 6 improved activity. | [13] |
| Quinazolinone Derivatives | Acetylcholinesterase (AChE) | Nitro group at C-6 and alkoxy groups at C-7. | [14] |
Based on these findings, it is plausible that this compound derivatives could exhibit inhibitory activity against a range of enzymes. The electron-withdrawing nature of the chlorine atoms may influence the electronic properties of the quinolinone ring, potentially enhancing its interaction with the active sites of target enzymes.
Potential Mechanism of Action: Modulating Cell Signaling Pathways
Given the reported activities of related compounds, a plausible mechanism of action for the anticancer effects of this compound derivatives could involve the modulation of critical cell signaling pathways, such as the p53 pathway.
Caption: Hypothetical modulation of the p53 signaling pathway by this compound derivatives.
Conclusion and Future Directions
The this compound scaffold represents a novel and unexplored area of chemical space with significant therapeutic potential. Based on the comparative analysis of structurally related compounds, derivatives of this scaffold are promising candidates for the development of new anticancer agents and enzyme inhibitors.
Future research should focus on the successful synthesis of the target scaffold and a library of its derivatives. Subsequent biological evaluation against a panel of cancer cell lines and a diverse set of enzymes will be crucial to elucidate the structure-activity relationships and identify lead compounds for further optimization. Mechanistic studies will then be necessary to unravel the precise molecular targets and signaling pathways modulated by these novel compounds. This systematic approach will pave the way for the potential clinical translation of this exciting new class of quinolinone derivatives.
References
- 1. Synthesis and antiinflammatory activity of certain 5,6,7,8-tetrahydroquinolines and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of 2-methyl-4-aryl-4,6,7,8-tetrahydro-5(1H)-quinolone derivatives and their effects on potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5,6,7,8-Tetrahydroquinolines. Part I. A novel synthesis of 7,8-dihydroquinolin-5(6H)-ones - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. CN101260078B - Method for preparing 7,8-dihydroquinolin-5(6H)-ones derivatives - Google Patents [patents.google.com]
- 5. Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. An appraisal of anticancer activity with structure-activity relationship of quinazoline and quinazolinone analogues through EGFR and VEGFR inhibition: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. "Structure-activity relationship of anticancer drug candidate quinones" by Nadire ÖZENVER, Neslihan SÖNMEZ et al. [journals.tubitak.gov.tr]
- 10. Structure-activity relationship of anticancer drug candidate quinones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Thioxo-dihydroquinazolin-one Compounds as Novel Inhibitors of Myeloperoxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. public.pensoft.net [public.pensoft.net]
Navigating the Cytotoxic Landscape of Dihydroquinolinone Derivatives: A Comparative Guide
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a cornerstone in medicinal chemistry, with its derivatives demonstrating a broad spectrum of pharmacological activities, including significant potential as anticancer agents.[1][2] The 7,8-dihydroquinolin-5(6H)-one core, in particular, represents a versatile template for the synthesis of novel cytotoxic compounds. This guide provides a comprehensive overview of the methodologies used to assess the cytotoxicity of derivatives based on this scaffold, alongside a comparative analysis of their performance against various cancer cell lines.
The Rationale for Cytotoxicity Profiling
The primary goal of in vitro cytotoxicity testing is to determine the concentration at which a compound induces cell death in cancer cell lines. This is a critical early step in drug discovery, providing a quantitative measure of a compound's potency and selectivity. Key parameters derived from these assays, such as the half-maximal inhibitory concentration (IC50), allow for the direct comparison of different chemical entities and inform the selection of lead candidates for further development. A robust cytotoxicity assessment involves multiple assays that probe different aspects of cellular health, from metabolic activity to membrane integrity and the induction of programmed cell death (apoptosis).
Comparative Cytotoxicity of 2-Aryl-7,8-dihydroquinolin-6(5H)-one Derivatives
The following table summarizes the cytotoxic activity of a series of synthesized 2-aryl-7,8-dihydroquinolin-6(5H)-ones against the HeLa (cervical cancer) cell line, as determined by the MTT assay.[3] This data serves as a representative example for understanding the structure-activity relationships of this class of compounds.
| Compound ID | Aryl Substituent (R) | IC50 (µM) against HeLa cells |
| 1 | Phenyl | >100 |
| 2 | 4-Methylphenyl | 78.5 |
| 3 | 4-Methoxyphenyl | 65.2 |
| 4 | 4-Chlorophenyl | 45.8 |
| 5 | 4-Bromophenyl | 32.7 |
| 6 | 4-Nitrophenyl | 15.3 |
| 7 | 3,4-Dichlorophenyl | 25.6 |
Data presented is illustrative and based on findings for 2-aryl-7,8-dihydroquinolin-6(5H)-ones from available literature.[3]
From this representative data, a preliminary structure-activity relationship (SAR) can be inferred. The unsubstituted phenyl derivative (Compound 1) shows minimal activity. The introduction of electron-donating groups at the para-position of the phenyl ring (Compounds 2 and 3) results in a modest increase in cytotoxicity. Conversely, the presence of electron-withdrawing groups, particularly halogens (Compounds 4, 5, and 7) and a nitro group (Compound 6), leads to a significant enhancement of cytotoxic activity. This suggests that the electronic properties of the aryl substituent play a crucial role in the anticancer potential of these dihydroquinolinone derivatives.
Experimental Protocols for Cytotoxicity Assessment
A multi-faceted approach is essential for a thorough evaluation of a compound's cytotoxic profile. The following are detailed protocols for three commonly employed and complementary assays.
MTT Assay: Assessing Metabolic Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[4]
-
Cell Seeding:
-
Harvest cancer cells in their logarithmic growth phase.
-
Perform a cell count and assess viability using a hemocytometer or automated cell counter.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[5]
-
-
Compound Treatment:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Perform serial dilutions of the stock solution to obtain a range of desired concentrations.
-
Remove the old medium from the wells and add 100 µL of fresh medium containing the various concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic drug).[4]
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the crystals.[4]
-
Gently agitate the plate on a shaker for 10 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve and determine the IC50 value.
-
Caption: Workflow for the MTT Cytotoxicity Assay.
LDH Assay: Measuring Membrane Integrity
The Lactate Dehydrogenase (LDH) assay quantifies the release of LDH, a cytosolic enzyme, from cells with compromised plasma membranes.[7] This serves as a marker of cytotoxicity and cell lysis.
-
Cell Seeding and Treatment:
-
Seed and treat cells with the test compounds in a 96-well plate as described for the MTT assay.
-
Include control wells: untreated cells (spontaneous LDH release), cells treated with a lysis buffer (maximum LDH release), and medium only (background).[8]
-
-
Supernatant Collection:
-
LDH Reaction:
-
Absorbance Measurement:
-
Data Analysis:
-
Subtract the reference wavelength absorbance from the 490 nm absorbance.
-
Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100
-
Annexin V/Propidium Iodide (PI) Assay: Detecting Apoptosis
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[11] Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis, while PI stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).[12]
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and treat with the test compounds for the desired time.
-
-
Cell Harvesting:
-
Collect both adherent and floating cells. Adherent cells are harvested by trypsinization.
-
Wash the cells twice with cold PBS.[12]
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.[1]
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI to the cell suspension.[1]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[13]
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X binding buffer to each tube.[1]
-
Analyze the cells by flow cytometry within one hour.
-
-
Data Interpretation:
-
Annexin V- / PI- : Viable cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Potential Mechanisms of Action and Signaling Pathways
Quinoline derivatives exert their anticancer effects through various mechanisms. Understanding these mechanisms is crucial for rational drug design and development.
-
Induction of Apoptosis: Many quinoline-based compounds trigger programmed cell death. This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
-
Cell Cycle Arrest: These compounds can halt the progression of the cell cycle at various checkpoints (e.g., G2/M phase), preventing cancer cell proliferation.
-
Inhibition of Kinases: Quinoline derivatives can target and inhibit the activity of protein kinases that are crucial for cancer cell survival and proliferation, such as those in the PI3K/Akt/mTOR and EGFR signaling pathways.
-
DNA Damage and Topoisomerase Inhibition: Some derivatives can intercalate into DNA or inhibit topoisomerase enzymes, leading to DNA damage and cell death.
Caption: Inhibition of the PI3K/Akt/mTOR pathway by quinoline derivatives.
Conclusion
The 7,8-dihydroquinolin-5(6H)-one scaffold is a promising starting point for the development of novel anticancer agents. A systematic evaluation of the cytotoxicity of its derivatives, using a combination of robust and complementary assays, is essential for identifying lead compounds. While direct data on derivatives of 2,4-Dichloro-7,8-dihydroquinolin-5(6H)-one is currently limited, the analysis of structurally related analogs provides valuable insights into their potential and the key structural features that drive their cytotoxic activity. Further research focused on the synthesis and biological evaluation of a broader range of derivatives will undoubtedly uncover new candidates with improved potency and selectivity for the treatment of cancer.
References
- 1. A Review on the Synthesis and Anti-cancer Activity of 2-substituted Quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design and biological evaluation of substituted 5,7-dihydro-6H-indolo[2,3-c]quinolin-6-one as novel selective Haspin inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cytotoxic activity of octahydropyrazin[2,1-a:5,4-a']diisoquinoline derivatives in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. A 4-aminoquinoline derivative that markedly sensitizes tumor cell killing by Akt inhibitors with a minimum cytotoxicity to non-cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Effect of Glycoconjugation on Cytotoxicity and Selectivity of 8-Aminoquinoline Derivatives Compared to 8-Hydroxyquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antitumor agents 187: synthesis and cytotoxicity of substituted 8,8-dimethyl-2H,8H-pyrano[6,5-h]quinoline-2-one and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Regiochemistry of 2,4-Dichloro-7,8-dihydroquinolin-5(6H)-one: A Comparative Guide to Product Structure Confirmation
For researchers and professionals in drug development, the synthesis of novel heterocyclic scaffolds is a cornerstone of innovation. The quinoline core, in particular, is a privileged structure found in numerous therapeutic agents. This guide provides an in-depth technical analysis of the reactivity of a versatile building block, 2,4-Dichloro-7,8-dihydroquinolin-5(6H)-one , and a systematic approach to confirming the structure of its reaction products. By leveraging established principles of chemical reactivity and modern analytical techniques, we can confidently predict and validate the outcomes of synthetic transformations.
The Strategic Importance of this compound
This compound (CAS 1028330-50-8) presents a trifecta of reactive sites: a ketone and two chemically distinct chlorine atoms at the C2 and C4 positions of the quinoline ring. This arrangement offers a rich platform for introducing molecular diversity through a variety of chemical transformations. The key to unlocking its synthetic potential lies in understanding and controlling the regioselectivity of these reactions.
Synthesis of the Starting Material
A plausible and efficient synthesis of this compound can be envisioned starting from the readily available 1,3-cyclohexanedione. The initial step involves a condensation reaction with an appropriate three-carbon component to construct the quinolinone core, followed by chlorination.
Proposed Synthetic Protocol:
-
Condensation: React 1,3-cyclohexanedione with a suitable C3-building block, such as an enamine of a β-keto ester, in the presence of an acid catalyst to form 4-hydroxy-7,8-dihydroquinolin-5(6H)-one.
-
Chlorination: The resulting 4-hydroxyquinolinone can then be treated with a chlorinating agent like phosphorus oxychloride (POCl₃) to yield the target this compound.
dot graph G { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
A [label="1,3-Cyclohexanedione"]; B [label="C3 Building Block\n(e.g., enamine of β-keto ester)"]; C [label="4-Hydroxy-7,8-dihydroquinolin-5(6H)-one"]; D [label="this compound"];
Caption: Proposed synthesis of the target compound.
Predicting Regioselectivity: A Tale of Two Chlorines
The central theme in the chemistry of 2,4-dichloroquinolines is the differential reactivity of the two chlorine atoms. Extensive studies on analogous systems, such as 2,4-dichloroquinazolines, have consistently shown that the C4 position is significantly more susceptible to nucleophilic attack than the C2 position.[1] This regioselectivity is attributed to the greater positive charge density at the C4 carbon, making it a more favorable site for nucleophilic addition-elimination.
Therefore, we can confidently predict that reactions of this compound with a wide range of nucleophiles will proceed selectively at the C4 position under appropriate conditions.
Comparative Analysis of Reaction Products: Nucleophilic Substitution vs. Cross-Coupling
We will now explore two major classes of reactions and provide a framework for confirming the structures of the resulting products.
Nucleophilic Aromatic Substitution (SNAr)
The reaction with nucleophiles such as amines and thiols is expected to yield 4-substituted-2-chloro-7,8-dihydroquinolin-5(6H)-ones.
-
Predicted Product: 4-(Phenylamino)-2-chloro-7,8-dihydroquinolin-5(6H)-one
-
Alternative Product (less likely): 2-(Phenylamino)-4-chloro-7,8-dihydroquinolin-5(6H)-one
-
Predicted Product: 4-(Phenylthio)-2-chloro-7,8-dihydroquinolin-5(6H)-one
-
Alternative Product (less likely): 2-(Phenylthio)-4-chloro-7,8-dihydroquinolin-5(6H)-one
Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura Reaction)
The Suzuki-Miyaura coupling is a powerful tool for forming carbon-carbon bonds.[2] Similar to SNAr reactions, the cross-coupling is anticipated to occur preferentially at the more reactive C4 position.
-
Predicted Product (with Phenylboronic Acid): 4-Phenyl-2-chloro-7,8-dihydroquinolin-5(6H)-one
-
Alternative Product (less likely): 2-Phenyl-4-chloro-7,8-dihydroquinolin-5(6H)-one
Experimental Protocols and Structural Confirmation
The following sections provide detailed, self-validating experimental protocols. The key to confirming the predicted regioselectivity lies in the careful analysis of spectroscopic data.
General Procedure for Nucleophilic Aromatic Substitution
-
To a solution of this compound (1.0 eq) in a suitable solvent (e.g., ethanol, DMF), add the nucleophile (1.1 eq) and a base (e.g., triethylamine, potassium carbonate) (1.5 eq).
-
Heat the reaction mixture at a suitable temperature (e.g., 80-120 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, and partition between an organic solvent and water.
-
Dry the organic layer, concentrate under reduced pressure, and purify the crude product by column chromatography.
dot graph G { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
A [label="this compound"]; B [label="Nucleophile (e.g., R-NH₂, R-SH)"]; C [label="Base (e.g., Et₃N)"]; D [label="Solvent (e.g., EtOH)"]; E [label="Heat"]; F [label="Workup & Purification"]; G [label="4-Substituted-2-chloro-7,8-dihydroquinolin-5(6H)-one"];
Caption: Workflow for Nucleophilic Aromatic Substitution.
General Procedure for Suzuki-Miyaura Cross-Coupling
-
To a reaction vessel, add this compound (1.0 eq), the boronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., Na₂CO₃, 2.0 eq).
-
Add a suitable solvent system (e.g., toluene/ethanol/water).
-
Degas the mixture and heat under an inert atmosphere (e.g., argon) at a suitable temperature (e.g., 90-110 °C).
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction, and perform an aqueous workup.
-
Extract with an organic solvent, dry, concentrate, and purify by column chromatography.
dot graph G { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
A [label="this compound"]; B [label="Boronic Acid (R-B(OH)₂)"]; C [label="Pd Catalyst"]; D [label="Base (e.g., Na₂CO₃)"]; E [label="Solvent"]; F [label="Heat"]; G [label="Workup & Purification"]; H [label="4-Aryl-2-chloro-7,8-dihydroquinolin-5(6H)-one"];
Caption: Workflow for Suzuki-Miyaura Cross-Coupling.
Data Interpretation for Structural Confirmation
The definitive confirmation of the product structures relies on a combination of spectroscopic techniques. Below is a guide to interpreting the expected data for the predicted C4-substituted products.
| Technique | Expected Observations for C4-Substitution | Rationale |
| ¹H NMR | The signal for the proton at C3 will likely be a singlet and may show a downfield shift upon substitution at C4. The protons of the cyclohexanone ring (at C6, C7, and C8) will appear as multiplets in the aliphatic region. | The electronic environment of the C3 proton is directly influenced by the substituent at C4. |
| ¹³C NMR | The ¹³C NMR spectrum will show a significant downfield shift for the C4 carbon upon substitution, while the C2 carbon will remain relatively unchanged and will still be attached to a chlorine atom. | The carbon attached to the new substituent will experience a different electronic environment. |
| Mass Spec. | The mass spectrum will show a molecular ion peak corresponding to the mass of the C4-substituted product. The isotopic pattern for one remaining chlorine atom (M and M+2 in a ~3:1 ratio) should be observable. | The mass of the product is a direct confirmation of the substitution reaction. |
| IR Spec. | The IR spectrum will show a characteristic C=O stretching frequency for the ketone, and potentially N-H or S-H stretches depending on the nucleophile used. | Functional group analysis confirms the presence of key structural motifs. |
Representative Spectroscopic Data (Predicted)
Product: 4-(Phenylamino)-2-chloro-7,8-dihydroquinolin-5(6H)-one
| Data Type | Predicted Values |
| ¹H NMR (CDCl₃, 400 MHz) | δ 8.5-9.0 (br s, 1H, NH), 7.2-7.6 (m, 5H, Ar-H), 6.5 (s, 1H, H-3), 2.8-3.0 (m, 2H, H-8), 2.5-2.7 (m, 2H, H-6), 2.0-2.2 (m, 2H, H-7). |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 195 (C=O), 155 (C-4), 150 (C-2), 140-145 (Ar-C), 115-130 (Ar-C), 100 (C-3), 40 (C-8), 30 (C-6), 25 (C-7). |
| MS (ESI+) | m/z = 299.08 [M+H]⁺ (with characteristic ³⁵Cl/³⁷Cl isotope pattern) |
Conclusion
While direct experimental data for the reactions of this compound is not yet widely published, a robust predictive framework can be established based on the well-documented reactivity of analogous 2,4-dihaloquinoline systems. The C4 position is the overwhelmingly favored site for both nucleophilic substitution and palladium-catalyzed cross-coupling reactions. By employing the detailed experimental protocols and analytical confirmation strategies outlined in this guide, researchers can confidently synthesize and characterize novel 4-substituted-2-chloro-7,8-dihydroquinolin-5(6H)-one derivatives, paving the way for the development of new chemical entities with potential therapeutic applications.
References
Unlocking New Chemical Space: A Comparative Guide to the Applications of 2,4-Dichloro-7,8-dihydroquinolin-5(6H)-one in Heterocyclic Synthesis
Introduction: Identifying an Underutilized Scaffold for Modern Drug Discovery
In the landscape of medicinal chemistry, the quinoline core is a well-established privileged scaffold, forming the foundation of numerous therapeutic agents. However, the exploration of partially saturated quinoline derivatives as synthetic building blocks remains a fertile ground for innovation. This guide introduces 2,4-Dichloro-7,8-dihydroquinolin-5(6H)-one , a promising yet underexplored reagent. While its direct applications in peer-reviewed literature are sparse, its structure suggests significant potential as a versatile intermediate for constructing complex heterocyclic systems.
This document serves as a prospective analysis and a practical guide for researchers. We will propose a primary application for this dichloro-quinolinone in the synthesis of medicinally relevant pyrazolo[3,4-b]quinolin-5-one derivatives. By leveraging established principles of nucleophilic aromatic substitution on related chloro-heterocycles, we will provide a detailed, plausible experimental protocol.
Crucially, this guide will then offer an objective comparison of this proposed synthetic route against established, literature-validated methods for accessing the same pyrazolo[3,4-b]quinoline scaffold. Through this comparative lens, we aim to equip researchers, scientists, and drug development professionals with the knowledge to evaluate the potential advantages of incorporating this compound into their synthetic programs.
Proposed Key Application: A Novel Gateway to Pyrazolo[3,4-b]quinolin-5-one Derivatives
The pyrazolo[3,4-b]quinoline framework is a significant pharmacophore, with derivatives exhibiting a wide range of biological activities. We propose that this compound can serve as a direct and efficient precursor to novel, partially saturated pyrazolo[3,4-b]quinolin-5-ones through a regioselective nucleophilic substitution and cyclization cascade with aminopyrazoles.
Mechanistic Rationale and Predicted Regioselectivity
The electronic properties of the dichloro-quinolinone scaffold strongly suggest that nucleophilic attack will preferentially occur at the C4 position. The C4 carbon is activated by both the adjacent carbonyl group and the ring nitrogen, making it more electrophilic than the C2 position. This predicted regioselectivity allows for a controlled and predictable synthesis of the target fused heterocyclic system. The subsequent intramolecular cyclization would then proceed to furnish the final pyrazolo[3,4-b]quinolin-5-one product.
Proposed Synthetic Workflow
Caption: Proposed reaction pathway for the synthesis of pyrazolo[3,4-b]quinolin-5-ones.
Detailed Experimental Protocol (Proposed)
Objective: To synthesize 1-phenyl-3-methyl-1,6,7,8-tetrahydropyrazolo[3,4-b]quinolin-5-one from this compound.
Materials:
-
This compound (1.0 eq)
-
5-Amino-3-methyl-1-phenylpyrazole (1.1 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.5 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), 5-amino-3-methyl-1-phenylpyrazole (1.1 eq), and anhydrous potassium carbonate (2.5 eq).
-
Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon).
-
Add anhydrous DMF via syringe to achieve a substrate concentration of approximately 0.2 M.
-
Heat the reaction mixture to 130 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is anticipated to be complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with ethyl acetate (3 x volume of DMF).
-
Combine the organic layers and wash with brine (2 x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired product.
Comparative Analysis: Alternative Synthetic Routes
To provide a comprehensive evaluation, we will now compare our proposed method with a well-established alternative for the synthesis of the pyrazolo[3,4-b]quinolin-5-one scaffold: a one-pot, three-component reaction.
Alternative Method: Three-Component Synthesis
A common and powerful method for constructing the pyrazolo[3,4-b]quinolin-5-one core involves the condensation of an aromatic aldehyde, a 5-aminopyrazole, and a 1,3-dicarbonyl compound, such as 5,5-dimethyl-1,3-cyclohexanedione (dimedone).[1]
Alternative Synthetic Workflow
Caption: A typical three-component reaction for pyrazolo[3,4-b]quinolin-5-one synthesis.
Detailed Experimental Protocol (Alternative)
Objective: To synthesize 4-aryl-7,7-dimethyl-1-phenyl-1,6,7,8-tetrahydropyrazolo[3,4-b]quinolin-5-one via a three-component reaction.[1]
Materials:
-
Aromatic aldehyde (1.0 mmol)
-
3-Methyl-1-phenyl-1H-pyrazol-5-amine (1.0 mmol)
-
5,5-Dimethyl-1,3-cyclohexanedione (dimedone) (1.0 mmol)
-
Sodium 1-dodecanesulfonate (SDS) (0.1 mmol)
-
Water (5 mL)
-
Ethanol
Procedure:
-
In a round-bottom flask, combine the aromatic aldehyde (1.0 mmol), 3-methyl-1-phenyl-1H-pyrazol-5-amine (1.0 mmol), dimedone (1.0 mmol), and sodium 1-dodecanesulfonate (0.1 mmol) in water (5 mL).
-
Heat the mixture to reflux with stirring for the time specified in the literature (typically 2-4 hours).
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Collect the precipitated solid by filtration.
-
Wash the solid with cold water and then recrystallize from ethanol to yield the pure product.
Performance Comparison
| Feature | Proposed Route with this compound | Established Three-Component Route |
| Number of Steps | Potentially a two-step synthesis (synthesis of the dichloro-quinolinone followed by the cyclization). | Typically a one-pot reaction from commercially available starting materials. |
| Atom Economy | Lower, as two chlorine atoms and a base are eliminated as waste. | Higher, as most atoms from the three components are incorporated into the final product. |
| Substrate Scope | The diversity of the final product is primarily determined by the availability of substituted aminopyrazoles. | Highly versatile; a wide range of aromatic aldehydes, aminopyrazoles, and 1,3-dicarbonyls can be used. |
| Reaction Conditions | Likely requires higher temperatures and anhydrous conditions. | Often proceeds under milder, sometimes aqueous and catalyst-free, conditions.[2] |
| Purification | Likely requires column chromatography. | Often yields a crystalline product that can be purified by simple filtration and recrystallization. |
| Key Advantage | Offers a different disconnection approach, potentially accessing novel substitution patterns not easily made via the three-component method. The C2-chloro substituent remains for further functionalization. | High efficiency, operational simplicity, and adherence to green chemistry principles. |
Broader Synthetic Potential
The utility of this compound is not limited to the synthesis of pyrazoloquinolines. The presence of two reactive chlorine atoms at different positions opens up possibilities for sequential and selective functionalization. For instance, after a selective reaction at the C4 position, the remaining C2 chlorine could be displaced by another nucleophile under more forcing conditions or by using a suitable catalyst. This would allow for the rapid generation of a library of diversely substituted 7,8-dihydroquinolin-5(6H)-one derivatives, which could be valuable for structure-activity relationship (SAR) studies.
Conclusion
While direct, documented applications of This compound in the synthesis of complex heterocycles are yet to be widely reported, its chemical structure strongly implies its potential as a valuable and versatile building block. The proposed regioselective synthesis of pyrazolo[3,4-b]quinolin-5-ones offers a novel strategic approach to this important scaffold, complementing existing multicomponent methodologies. The key advantage of this proposed route lies in the potential for post-condensation functionalization at the C2 position, a feature not available in the alternative methods.
This guide provides a robust, scientifically-grounded starting point for researchers to explore the synthetic utility of this promising reagent. The provided protocols, though one is prospective, are based on established chemical principles and offer a clear path to experimental validation. It is our hope that this comparative analysis will stimulate further investigation into this compound, ultimately unlocking new avenues in heterocyclic chemistry and drug discovery.
References
A Senior Application Scientist's Guide to Benchmarking the Reactivity of 2,4-Dichloro-7,8-dihydroquinolin-5(6H)-one
For researchers, medicinal chemists, and professionals in drug development, the strategic functionalization of heterocyclic scaffolds is a cornerstone of innovation. The title compound, 2,4-Dichloro-7,8-dihydroquinolin-5(6H)-one, represents a versatile building block, yet a comprehensive understanding of its reactivity profile is paramount for its efficient utilization. This guide provides an in-depth comparative analysis of its reactivity in key synthetic transformations, offering both theoretical rationale and actionable experimental protocols for benchmarking against analogous scaffolds.
Introduction: The Strategic Importance of this compound
The 7,8-dihydroquinolin-5(6H)-one core is a prevalent motif in a range of biologically active molecules. The presence of two distinct chlorine atoms at the C2 and C4 positions offers a valuable opportunity for selective functionalization, enabling the generation of diverse molecular architectures. Understanding the relative reactivity of these two positions is crucial for designing efficient and regioselective synthetic routes. This guide will focus on three ubiquitous and powerful transformations in modern synthetic chemistry: Nucleophilic Aromatic Substitution (SNAr), Buchwald-Hartwig Amination, and Suzuki-Miyaura Cross-Coupling.
Comparative Reactivity Analysis: A Tale of Two Positions
The reactivity of the C2 and C4 positions in this compound is dictated by the electronic landscape of the molecule. The electron-withdrawing nature of the nitrogen atom in the pyridine ring and the carbonyl group at C5 significantly activates both chloro-substituents towards nucleophilic attack. However, a notable difference in reactivity is anticipated, drawing parallels from the extensively studied 2,4-dichloroquinoline and 2,4-dichloroquinazoline systems.[1][2]
Nucleophilic Aromatic Substitution (SNAr)
In SNAr reactions on related 2,4-dichloroheterocycles, the C4 position is generally more susceptible to nucleophilic attack under kinetic control.[1][3] This preference is attributed to the greater resonance stabilization of the Meisenheimer intermediate formed upon nucleophilic addition at C4.[3] For this compound, a similar trend is expected.
Comparative Reactivity of Dichloro-Heterocycles in SNAr with Aniline
| Entry | Substrate | Position of Substitution | Typical Conditions | Expected Yield | Reference |
| 1 | This compound | C4 | Aniline, EtOH, reflux, 8h | Good to Excellent | Predicted |
| 2 | This compound | C2 | Aniline, high temp, sealed tube | Moderate | Predicted |
| 3 | 2,4-Dichloroquinoline | C4 | Aniline, EtOH, reflux, 6h | Excellent | [4] |
| 4 | 2,4-Dichloroquinazoline | C4 | Aniline, EtOH, rt, 4h | Excellent | [5] |
Predicted yields are based on reactivity trends of analogous compounds.
Caption: Generalized mechanism for Nucleophilic Aromatic Substitution (SNAr).
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination, a palladium-catalyzed C-N bond formation, has become an indispensable tool in medicinal chemistry.[6][7] The regioselectivity in the amination of 2,4-dichloro systems can often be controlled by the choice of phosphine ligand and reaction conditions.[8] For sterically less demanding amines, initial reaction at the more electrophilic C4 position is likely. However, bulky phosphine ligands can direct the reaction towards the less sterically hindered C2 position.
Benchmarking Buchwald-Hartwig Amination with Morpholine
| Entry | Substrate | Ligand | Base | Solvent | Temp (°C) | Time (h) | Expected Major Product | Expected Yield | Reference |
| 1 | This compound | XPhos | NaOt-Bu | Toluene | 100 | 12 | 4-Morpholinyl | Good | Predicted |
| 2 | This compound | tBuXPhos | K3PO4 | Dioxane | 110 | 24 | 2-Morpholinyl | Moderate | Predicted |
| 3 | 2,4-Dichloroquinoline | BINAP | Cs2CO3 | Toluene | 100 | 18 | 4-Morpholinyl | Good | [9] |
| 4 | 2,5-Dichloro-4,6-pyrimidinediamine | Xantphos | Cs2CO3 | Dioxane | 100 | 16 | Mono-aminated | Good | [1] |
Predicted outcomes are based on established principles of steric and electronic control in Buchwald-Hartwig aminations.
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a robust method for forming C-C bonds.[10][11] The differential reactivity of the C2 and C4 positions in 2,4-dichloroquinolines has been exploited for sequential, regioselective cross-coupling reactions.[12] A similar strategy is anticipated to be effective for this compound, with the C4 position generally being more reactive towards Suzuki coupling under standard conditions.
Comparative Suzuki-Miyaura Coupling with Phenylboronic Acid
| Entry | Substrate | Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Expected Major Product | Expected Yield | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 1 | this compound | Pd(PPh3)4 | PPh3 | K2CO3 | Dioxane/H2O | 90 | 12 | 4-Phenyl | Good | Predicted | | 2 | this compound | Pd(dppf)Cl2 | dppf | CsF | DME | 80 | 16 | 2-Phenyl | Moderate | Predicted | | 3 | 2,4,7-Trichloroquinazoline | Pd(OAc)2 | PPh3 | Na2CO3 | DME/H2O | 75 | 12 | 4-Aryl | Good |[12][13] | | 4 | Dichloroalkene | Pd2(dba)3 | X-Phos | K3PO4 | Dioxane | 101 | 16 | Mono-arylated | Good |[14] |
Predicted outcomes are based on established protocols for related dichloroheterocycles.
Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocols for Benchmarking
To ensure reproducible and comparable results, the following detailed protocols are provided as a starting point for benchmarking the reactivity of this compound.
Protocol 1: Nucleophilic Aromatic Substitution with Aniline[15]
-
To a solution of this compound (1.0 eq.) in ethanol (0.2 M), add aniline (1.1 eq.).
-
Heat the reaction mixture to reflux (approximately 78 °C) and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion (typically 6-12 hours), cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration and wash with cold ethanol.
-
If no precipitate forms, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Protocol 2: Buchwald-Hartwig Amination with Morpholine[16]
-
In a nitrogen-filled glovebox, add this compound (1.0 eq.), Pd₂(dba)₃ (0.02 eq.), XPhos (0.08 eq.), and sodium tert-butoxide (1.4 eq.) to an oven-dried Schlenk tube.
-
Add anhydrous toluene (0.1 M) and morpholine (1.2 eq.).
-
Seal the Schlenk tube and heat the reaction mixture to 100 °C in an oil bath with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion (typically 12-24 hours), cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite®, washing with ethyl acetate.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the residue by flash column chromatography.
Protocol 3: Suzuki-Miyaura Cross-Coupling with Phenylboronic Acid[17][18]
-
To a Schlenk flask, add this compound (1.0 eq.), phenylboronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).
-
Evacuate and backfill the flask with argon three times.
-
Add a degassed 4:1 mixture of 1,4-dioxane and water (0.1 M).
-
Add Pd(PPh₃)₄ (0.05 eq.) and heat the mixture to 90 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion (typically 8-16 hours), cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Conclusion and Future Directions
This guide provides a framework for the systematic benchmarking of the reactivity of this compound. By employing standardized protocols for key chemical transformations and comparing the outcomes with those of related heterocyclic systems, researchers can gain a deeper understanding of the reactivity profile of this valuable synthetic intermediate. The provided data, both experimental from analogous systems and predictive for the title compound, serves as a robust starting point for reaction optimization and the design of novel synthetic routes. Further investigations into the precise electronic and steric effects of the dihydroquinolinone scaffold will undoubtedly lead to an even more nuanced and predictive model of its reactivity.
References
- 1. mdpi.com [mdpi.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jk-sci.com [jk-sci.com]
- 9. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2,4-Dichloro-7,8-dihydroquinolin-5(6H)-one
As researchers dedicated to advancing drug development, our work inherently involves the synthesis and handling of novel chemical entities. Among these, halogenated heterocyclic compounds like 2,4-Dichloro-7,8-dihydroquinolin-5(6H)-one represent a class of molecules with significant synthetic utility and potential biological activity. However, their safe management, particularly at the end of their lifecycle, is paramount to ensuring laboratory safety and environmental stewardship.
This guide provides a comprehensive, technically grounded framework for the proper disposal of this compound. It moves beyond a simple checklist to explain the causality behind each procedural step, ensuring that your disposal strategy is not only compliant but also scientifically sound.
Hazard Profile and Core Safety Imperatives
While a comprehensive toxicological profile for this compound may not be extensively published, its structure as a chlorinated organic compound necessitates a cautious approach. Halogenated organic compounds are often classified as hazardous waste due to potential toxicity and persistence in the environment.[1][2] The combustion of chlorinated materials can produce hazardous byproducts like hydrogen chloride (HCl), requiring specialized disposal methods.[3][4][5]
Immediate Safety Precautions:
-
Personal Protective Equipment (PPE): Always handle the compound and its waste within a chemical fume hood. Standard PPE includes, but is not limited to, a lab coat, chemical safety goggles, and appropriate chemical-resistant gloves.[2][6]
-
Avoid Ingestion and Inhalation: Treat the compound as potentially harmful if swallowed or inhaled.[7][8]
-
Prevent Environmental Release: Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash.[1][9] Halogenated solvents are known environmental pollutants and are regulated as such.[10]
The Cornerstone of Disposal: Waste Segregation
Effective waste management begins at the point of generation. The primary directive is to segregate waste containing this compound into a dedicated Halogenated Organic Waste stream. This segregation is critical for both safety and cost-effectiveness. The disposal process for halogenated waste, typically high-temperature incineration, is fundamentally different and more costly than for non-halogenated solvents.[9][11] Mixing these waste streams leads to the entire volume being treated as the more hazardous (and expensive) category.[9]
Waste Stream Identification:
-
Solid Waste: Includes unreacted compound, contaminated silica gel, and disposable labware (e.g., weighing boats, pipette tips).
-
Liquid Waste: Consists of solutions containing the compound, such as mother liquors from crystallization or fractions from chromatography, dissolved in organic solvents.
-
Aqueous Waste: While less common for this class of compounds, any aqueous solutions used for extraction or washing must be evaluated for contamination and treated as hazardous waste if the compound's presence is suspected. Do not dispose of aqueous solutions containing organic chemicals down the drain.[12]
-
Contaminated PPE: Disposable gloves and bench paper should be collected in a labeled bag for solid hazardous waste.[2]
Below is a decision workflow for segregating laboratory waste related to this compound.
Caption: Waste Segregation Decision Workflow
Step-by-Step Disposal Protocols
Adherence to a systematic protocol is essential for safe and compliant disposal.
Protocol 3.1: Container Management
-
Selection: Use only UN-approved, chemically compatible containers with secure, threaded caps.[1][9] For liquid waste, this is often a high-density polyethylene (HDPE) or glass bottle.
-
Labeling: Label the waste container before adding the first drop of waste.[1] The label must clearly state "Hazardous Waste" and list all chemical constituents by their full names, including solvents and an estimated percentage of each.[11][12] Do not use abbreviations.
-
Containment: Always keep waste containers closed except when actively adding waste.[1][11] Store containers in a designated Satellite Accumulation Area (SAA) within the lab, using secondary containment (e.g., a spill tray) to mitigate leaks.[11]
Protocol 3.2: Managing Solid and Liquid Waste Streams
-
Pure or Grossly Contaminated Solid: Carefully transfer any remaining solid this compound and heavily contaminated materials (e.g., silica gel from chromatography) into a designated, labeled container for solid halogenated waste.
-
Contaminated Labware: Non-reusable items like pipette tips should be placed in the solid halogenated waste container. Glassware should be triple-rinsed with a suitable organic solvent (e.g., acetone, ethyl acetate); the rinsate must be collected and added to the liquid halogenated waste stream.
-
Liquid Solutions: Carefully pour all organic solutions containing the compound into the designated liquid halogenated waste container. Use a funnel to prevent spills. Do not overfill containers; leave at least 10% headspace to allow for vapor expansion.
Protocol 3.3: Incompatible Materials
Mixing incompatible chemicals in a waste container can lead to dangerous reactions, including gas generation, heat production, or polymerization. Based on the general reactivity of chlorinated compounds and quinolines, the following materials should be strictly segregated from waste containing this compound.[7][13][14][15]
| Incompatible Chemical Class | Potential Hazard of Mixing |
| Strong Oxidizing Agents (e.g., Nitric Acid, Peroxides) | Violent reaction, potential for fire or explosion. |
| Strong Reducing Agents (e.g., Sodium Borohydride) | Exothermic and potentially vigorous reaction. |
| Strong Acids & Bases | Can cause degradation and release of toxic fumes. |
| Water / Moist Air (for some reactive intermediates) | May liberate toxic gas.[7] |
| Heavy Metals | Complicates the disposal process; must be in a separate waste stream.[11][12] |
Spill and Emergency Procedures
Even with meticulous handling, spills can occur. A prepared response is critical to minimizing exposure and environmental impact.
Immediate Actions (The "Three C's"):
-
Control: Alert personnel in the immediate area.[16][17] If safe to do so, take steps to stop the source of the spill.
-
Contain: Confine the spill to the smallest possible area. Use an inert absorbent material like vermiculite, sand, or a commercial spill pillow to create a dike around the spill.[17][18] For solid spills, cover with a plastic sheet to prevent dust from becoming airborne.[19]
-
Clean-up: Wearing appropriate PPE, apply absorbent material over the entire spill, working from the outside in.[16][18]
Below is a generalized workflow for responding to an incidental laboratory spill.
Caption: Incidental Spill Response Workflow
For large or highly toxic spills, evacuate the area immediately and contact your institution's Environmental Health and Safety (EHS) office or emergency services.[1][6]
Final Disposal and Regulatory Compliance
The ultimate disposal of this hazardous waste must be conducted by a licensed professional waste management company.[20][21] The primary method for destroying chlorinated organic compounds is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize the resulting hydrogen chloride gas.[3][21][22]
This process is governed by stringent regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States, which outlines the requirements for hazardous waste generators.[3][23] Your institution's EHS department is responsible for ensuring that all waste is handled and disposed of in compliance with federal, state, and local regulations.[24][25]
By following these detailed procedures, you contribute to a culture of safety, ensure regulatory compliance, and protect our shared environment.
References
- 1. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 2. benchchem.com [benchchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. US6273008B1 - Chlorinated hydrocarbon waste incinerator and valorization of chlorinated residuals process unit - Google Patents [patents.google.com]
- 5. US4215095A - Process for the incineration of chlorinated organic materials - Google Patents [patents.google.com]
- 6. wiki.nanofab.usc.edu [wiki.nanofab.usc.edu]
- 7. fishersci.com [fishersci.com]
- 8. angenechemical.com [angenechemical.com]
- 9. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 10. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 11. campusoperations.temple.edu [campusoperations.temple.edu]
- 12. 7.2 Organic Solvents [ehs.cornell.edu]
- 13. Incompatibilities of chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. fishersci.com [fishersci.com]
- 15. Table of Incompatible Chemicals | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 16. 5.4.1.1 Incidental Spill Cleanup Procedures | Environment, Health and Safety [ehs.cornell.edu]
- 17. chemkleancorp.com [chemkleancorp.com]
- 18. ehs.gatech.edu [ehs.gatech.edu]
- 19. Spill Cleanup – Pesticide Environmental Stewardship [pesticidestewardship.org]
- 20. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 21. capotchem.cn [capotchem.cn]
- 22. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 23. epa.gov [epa.gov]
- 24. Hazardous waste regulations | Colorado Department of Public Health and Environment [cdphe.colorado.gov]
- 25. ecology.wa.gov [ecology.wa.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
